Plumieride
描述
属性
IUPAC Name |
methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPMSFXOYJXDNJ-IRFSQMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199109 | |
| Record name | Plumieride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-89-7 | |
| Record name | Plumieride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plumieride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumieride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLUMIERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Plumieride: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumieride, an iridoid glycoside predominantly isolated from plants of the Plumeria genus, has emerged as a promising natural compound with a wide spectrum of biological activities and significant therapeutic potential. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its core biological activities, underlying mechanisms of action, and quantitative data from preclinical studies. Detailed experimental protocols for key assays, alongside visualizations of critical signaling pathways and experimental workflows, are presented to facilitate further research and development of this compound-based therapeutics.
Introduction
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and potent biological properties. This compound, a prominent member of this class, has been the subject of numerous studies investigating its pharmacological effects. Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific investigation has begun to validate these traditional uses, revealing this compound's potential as an anti-inflammatory, anticancer, neuroprotective, antifungal, and antidiabetic agent. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for the scientific community.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, making it a versatile candidate for drug development. The following sections detail its primary therapeutic potentials, supported by quantitative data from various in vitro and in vivo studies.
Anti-inflammatory and Immunomodulatory Activity
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects. Its primary mechanism in this regard involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] this compound has been shown to suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of the inflammatory mediator nitric oxide.[2]
In vivo studies using the carrageenan-induced paw edema model in rats have provided quantitative evidence of its anti-inflammatory efficacy.
Table 1: Anti-inflammatory Activity of Plumerin-R (a protease from Plumeria latex containing this compound) in Carrageenan-Induced Rat Paw Edema [3]
| Treatment | Dose (mg/kg) | Inhibition of Edema after 4h (%) |
| Plumerin-R | 20 | Not specified |
| Plumerin-R | 40 | Not specified |
| Plumerin-R | 80 | 48.8 |
| Indomethacin (Standard) | 10 | 58.0 |
This compound also exhibits immunomodulatory properties by targeting the T-helper 1 (Th1) pathway. It enhances the release of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which can help restore suppressed immune responses.[4]
Anticancer Activity
The cytotoxic potential of this compound against various cancer cell lines has been investigated, suggesting its promise as an anticancer agent. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 2: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | IC50 / 50% Cell Kill (µg/mL) | Reference |
| This compound | Radiation-induced fibrosarcoma (RIF) | 49.5 | [5] |
| Dodecyl amide analogue of plumieridepentaacetate | Radiation-induced fibrosarcoma (RIF) | 11.8 | [5] |
| Di- and trisaccharide analogues of this compound | Radiation-induced fibrosarcoma (RIF) | 15-17 | [5] |
| Aqueous extract of Plumeria obtusa | BJ fibroblast cells (least cytotoxic) | CC50: 713.31±3.71 | [6] |
| Methanol (B129727) extract of Ixora coccinea | BJ fibroblast cells (most cytotoxic) | CC50: 116.72±2.28 | [6] |
These findings indicate that while this compound itself has moderate cytotoxic activity, structural modifications can significantly enhance its potency.
Antifungal Activity
This compound has shown potent antifungal activity against a range of pathogenic fungi. Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antifungal Activity of this compound and Related Compounds
| Compound/Extract | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Candida albicans | Lower than Fluconazole | [2][7] |
| Plumericin (B1242706) | Candida albicans | More potent than Nystatin | [8] |
| Plumericin | Candida krusei | More potent than Nystatin | [8] |
| Plumericin | Candida glabrata | More potent than Nystatin | [8] |
| Plumericin | Candida tropicalis | More potent than Nystatin | [8] |
| Plumericin | Cryptococcus neoformans | More potent than Nystatin | [8] |
| Chloroform and ethyl acetate (B1210297) extracts of Plumeria rubra | Aspergillus niger, A. ochraceus, A. ustus, Candida albicans | 500-2000 | [9] |
| Aqueous extract of Alamanda cathartica | Trichophyton mentagrophytes, T. rubrum | 32 | [6] |
In a murine model of cutaneous candidiasis, this compound demonstrated superior antifungal activity compared to the standard drug fluconazole.[2] It also downregulated the expression of virulence genes in Candida albicans, such as ALS1, Plb1, and Hyr1.[2][7]
Neuroprotective Activity
This compound has shown potential as a neuroprotective agent. Studies using PC12 cells, a common model for neuronal research, have indicated that iridoid components can protect against neuronal injury.[10][11][12] The proposed mechanisms include reducing oxidative stress and modulating apoptosis-related gene expression.[12][13]
Antidiabetic Potential
Preliminary studies suggest that this compound may have antidiabetic properties. Extracts from Plumeria species have been shown to reduce blood glucose levels in streptozotocin-nicotinamide induced diabetic rats.[14] While direct studies on isolated this compound are limited, this area presents a promising avenue for future research.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB pathway. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound has been shown to inhibit the IKK-mediated phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[1]
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Modulation of the Th1 Signaling Pathway
This compound has been shown to augment the Th1 immune response, which is crucial for cell-mediated immunity. In immunosuppressed animal models, this compound treatment leads to an increased production of the Th1 cytokines IL-2 and IFN-γ. This suggests its potential as an immunomodulatory agent to enhance deficient immune responses.
Caption: this compound enhances the Th1 immune response, leading to increased cytokine production.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
Isolation and Purification of this compound from Plumeria Species
A common method for isolating this compound involves solvent extraction followed by column chromatography.
Caption: A typical workflow for the isolation and purification of this compound.
Protocol:
-
Plant Material Preparation: Air-dry and grind the plant material (e.g., leaves, bark) into a coarse powder.
-
Extraction: Macerate the powdered material in 80% aqueous methanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring. Repeat the extraction process three times.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Partitioning: Suspend the crude extract in water and partition it with dichloromethane. The aqueous layer, containing the more polar iridoid glycosides, is collected.
-
Column Chromatography: Apply the aqueous layer to a Diaion HP-20 column.
-
Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 50%, 100% methanol).
-
Fraction Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Purification: Pool the this compound-rich fractions and further purify using techniques like preparative HPLC to obtain pure this compound.
MTT Cytotoxicity Assay
This assay is used to assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., RIF) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and its derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of this compound.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound or a control vehicle orally to the rats.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the control group.
Conclusion and Future Directions
This compound is a multifaceted natural product with a compelling profile of biological activities, including anti-inflammatory, anticancer, and antifungal properties. Its mechanisms of action, particularly the inhibition of the NF-κB pathway and modulation of the Th1 immune response, provide a solid foundation for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.
-
In-depth Mechanistic Studies: Further elucidation of the molecular targets of this compound within its known signaling pathways and the discovery of novel mechanisms will be critical.
-
Preclinical and Clinical Trials: Rigorous preclinical toxicity and efficacy studies in relevant animal models are necessary to pave the way for human clinical trials.
-
Structure-Activity Relationship (SAR) Studies: As demonstrated by its derivatives, there is significant potential to enhance the potency and selectivity of this compound through medicinal chemistry approaches.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of plumericin and isoplumericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress [frontiersin.org]
- 12. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of methanol extract of Phellodendri Cortex against 1-methyl-4-phenylpyridinium (MPP+)-induced apoptosis in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Plumieride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumieride, a prominent iridoid glycoside, is a constituent of numerous plant species traditionally employed in ethnomedicine for a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, delving into the pharmacological activities of this bioactive compound. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its investigation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration of this compound's therapeutic potential.
Introduction to this compound and its Botanical Sources
This compound is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentan-[c]-pyran skeleton.[1] It is frequently found as a glycoside in various plant families, most notably the Apocynaceae, which includes genera such as Plumeria, Allamanda, and Himatanthus.[1][2] These plants are widely distributed in tropical and subtropical regions and have a rich history of use in traditional medicine.[3] For instance, decoctions of Plumeria obtusa leaves are traditionally used to treat wounds and skin disorders.[3] Similarly, herbal preparations from Morinda lucida are used to manage pain and inflammation in traditional practices.[1] The diverse biological activities attributed to these plants have spurred scientific interest in their phytochemical constituents, with this compound emerging as a compound of significant therapeutic promise.
Ethnobotanical Uses of this compound-Containing Plants
The traditional medicinal applications of plants containing this compound are diverse, reflecting the compound's broad spectrum of bioactivity. These uses, passed down through generations, have provided the foundation for modern pharmacological investigations.
Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants
| Plant Species | Family | Traditional Use |
| Plumeria obtusa | Apocynaceae | Treatment of gastrointestinal ailments, diabetes, malaria, fever, pain, wounds, and skin disorders.[3] |
| Plumeria rubra | Apocynaceae | Treatment of venereal diseases, rheumatism, leprosy, fever, bacterial infections, and rheumatic pains.[4] |
| Plumeria acutifolia | Apocynaceae | Utilized in traditional medicine for its antimicrobial and anticancer properties.[1] |
| Allamanda cathartica | Apocynaceae | Employed in the treatment of malaria and jaundice.[5] The latex and leaf infusions are used as cathartics.[5] |
| Himatanthus sucuuba | Apocynaceae | The latex is used for its wound healing and antiulcer properties.[1] |
| Morinda lucida | Rubiaceae | Used to treat pain and inflammation.[1] |
Pharmacological Activities of this compound
Scientific studies have validated many of the traditional uses of this compound-containing plants, attributing a range of pharmacological effects to this compound. These activities include anti-inflammatory, antifungal, antimicrobial, cytotoxic, immunostimulatory, and neuroprotective effects.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties.[6] Studies have shown that plumericin, a related iridoid, can reduce the expression of key inflammatory mediators such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1] this compound has also been shown to modulate the inflammatory response in skin, suggesting its potential for treating inflammatory skin conditions.[3][5]
Antifungal and Antimicrobial Activity
This compound exhibits potent activity against a variety of fungal and bacterial pathogens. It has shown better antifungal activity than fluconazole (B54011) against Candida albicans, a common cause of superficial fungal infections.[3][7] The compound downregulates the expression of virulence genes in C. albicans, such as ALS1, Plb1, and Hyr1.[3][7] Its antidermatophytic activity against Epidermophyton floccosum and Microsporum gypseum has also been reported.[5] Furthermore, this compound and related iridoids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][8]
Cytotoxic and Anticancer Activity
The potential of this compound as an anticancer agent has been explored in several studies. It has shown cytotoxic activity against various cancer cell lines.[1][8] For instance, the in vitro cytotoxicity of this compound and its analogues has been evaluated against radiation-induced fibrosarcoma (RIF) tumor cells.[9][10][11] Structural modifications of this compound have been shown to enhance its cytotoxic efficacy.[9][10]
Immunostimulatory Activity
This compound has been found to possess immunostimulatory properties. It can augment the immune system by targeting the Th-1 pathway.[12] Studies in immunosuppressed mice have shown that this compound restores suppressed cell-mediated and humoral immune responses and enhances the release of Th-1 cytokines like TNF-α, IFN-γ, and IL-2.[12]
Neuroprotective Effects
Iridoid compounds, including this compound, have been reported to have significant neuroprotective effects.[1][13] These compounds may offer therapeutic potential for neurodegenerative diseases by protecting neurons from damage and regulating neurotransmitter levels.[13]
Quantitative Data on this compound's Bioactivities
The following tables summarize the quantitative data from various preclinical studies investigating the pharmacological activities of this compound.
Table 2: In Vitro Antifungal and Antibacterial Activity of this compound
| Test Organism | Assay | Result | Reference |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | Lower than Fluconazole | [3][7] |
| Candida albicans | Zone of Inhibition | Wider than Fluconazole | [3][7] |
| Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | Better than Cloxacillin | [14] |
| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | Better than Cloxacillin | [14] |
| Syncephalastrum racemosum | Minimum Inhibitory Concentration (MIC) | 7.81 µg/ml (Ethyl acetate (B1210297) fraction of P. acutifolia) | [8] |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 3.9 µg/ml (Ethyl acetate fraction of P. acutifolia) | [8] |
Table 3: In Vitro Cytotoxic Activity of this compound and its Analogues
| Cell Line | Compound | IC50 / 50% Cell Kill | Reference |
| Radiation-Induced Fibrosarcoma (RIF) | This compound | 49.5 µg/mL | [9][10][11] |
| Radiation-Induced Fibrosarcoma (RIF) | Dodecyl amide analogue of plumieridepentaacetate | 11.8 µg/mL | [9][10] |
| Radiation-Induced Fibrosarcoma (RIF) | Di- and trisaccharide analogues of this compound | 15-17 µg/mL | [9][10] |
| Acute Leukemic Cancer (NB4) | Plumericin | ED50: 4.35 ± 0.21 μg/mL | [14] |
| Chronic Leukemic Cancer (K562) | Plumericin | ED50: 5.58 ± 0.35 μg/mL | [14] |
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments cited in this guide.
Isolation and Purification of this compound
Protocol for Isolation from Plumeria obtusa Leaves:
-
A methanolic extract of the plant material is prepared.
-
A portion of the extract is fractionated using column chromatography on silica (B1680970) gel.
-
A solvent system of dichloromethane-methanol (e.g., 8:2 v/v) is used for elution.
-
Fractions are collected and evaporated.
-
Further purification is achieved through subsequent silica gel column chromatography with a different solvent ratio (e.g., 6:4 v/v).
-
A final purification step is performed using a RP-18 column with a water-methanol solvent system (e.g., 7:3 v/v) to yield pure this compound.
-
The chemical structure is confirmed using 1H- and 13C-NMR spectroscopy and comparison with reported data.[3]
In Vivo Murine Model of Superficial Candidiasis
Protocol:
-
Animals: Adult male BALB/c mice are used.
-
Infection: Mice are infected intradermally with a suspension of Candida albicans (107–108 CFU/mL).
-
Treatment Groups:
-
Group I: Non-infected control.
-
Group II: Infected, untreated control.
-
Group III: Infected, treated with standard fluconazole (50 mg/kg bwt.).
-
Group IV & V: Infected, treated with this compound (25 and 50 mg/kg bwt., respectively).
-
-
Administration: Treatments are administered subcutaneously once daily for 3 days.
-
Sample Collection: Skin samples are collected on the 4th day post-inoculation.
-
Analysis: Samples are subjected to pathological, microbial, and molecular (qRT-PCR) studies to assess the efficacy of the treatment.[3][7]
In Vitro Antifungal Susceptibility Testing
Agar (B569324) Disc-Diffusion Method:
-
An initial screening of antimicrobial activity is performed using the agar disc-diffusion method.
-
Standard commercial antibiotic discs (e.g., Fluconazole 25 µg) are used as positive controls.
-
Discs impregnated with the solvent (e.g., 0.2% DMSO) serve as negative controls.
-
After incubation at 37 °C for 24 hours, the zones of inhibition around the discs are measured.[3]
Minimum Inhibitory Concentration (MIC) Determination:
-
This compound is dissolved in a solvent like DMSO to a high concentration (e.g., 2000 µg/mL).
-
Two-fold serial dilutions are prepared to obtain a range of concentrations.
-
The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation, compared to a drug-free control.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's anti-inflammatory effects are mediated, in part, through the modulation of key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflows
The investigation of this compound's bioactivity typically follows a structured workflow, from plant material to in vivo testing.
Caption: General experimental workflow for this compound investigation.
Conclusion and Future Directions
This compound, a naturally occurring iridoid, has demonstrated a remarkable range of pharmacological activities that corroborate the traditional medicinal uses of the plants from which it is derived. Its potent anti-inflammatory, antifungal, and cytotoxic properties make it a compelling candidate for further drug development. The data summarized in this guide highlight the need for continued research to fully elucidate its mechanisms of action, establish its safety and efficacy in clinical settings, and explore the potential of its derivatives for enhanced therapeutic effects. Future investigations should focus on pharmacokinetic and pharmacodynamic studies, as well as the development of optimized delivery systems to improve its bioavailability. The rich ethnobotanical history of this compound-containing plants, combined with robust scientific evidence, positions this compound as a promising lead compound in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Justification for the Medicinal Use of Plumeria rubra Linn. in Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Iridoid Glycosides from Plumeria Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of iridoid glycosides isolated from Plumeria species, focusing on their structural diversity, biological activities, and the methodologies employed for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Plumeria Iridoid Glycosides
The genus Plumeria, belonging to the Apocynaceae family, is a rich source of a diverse array of secondary metabolites, among which iridoid glycosides are of significant scientific interest.[1] These compounds, characterized by a cyclopentan-[C]-pyran skeleton, have been isolated from various parts of Plumeria plants, including the bark, leaves, and flowers.[2] Phytochemical investigations have revealed a variety of iridoid structures, often specific to different Plumeria species such as P. rubra, P. obtusa, and P. alba.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects, making them promising candidates for further investigation in drug development.[2][5]
Quantitative Data of Iridoid Glycosides from Plumeria Species
The following tables summarize the key quantitative data for prominent iridoid glycosides isolated from various Plumeria species. This data is essential for the identification, characterization, and evaluation of these compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Selected Iridoid Glycosides from Plumeria rubra
This table presents the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants (J) for representative iridoid glycosides isolated from Plumeria rubra. The data were recorded in deuterated methanol (B129727) (CD₃OD) at 500 MHz for ¹H and 125 MHz for ¹³C NMR.
| Position | Plumerianoid C (¹H δ [ppm], J [Hz]) | Plumerianoid C (¹³C δ [ppm]) | Plumerianoid D (¹H δ [ppm], J [Hz]) | Plumerianoid D (¹³C δ [ppm]) |
| 1 | 5.80 (s) | 145.65 | 5.82 (s) | 145.83 |
| 3 | 7.45 (s) | 150.85 | 7.46 (s) | 150.89 |
| 4 | - | 122.44 | - | 122.44 |
| 5 | 3.65 (m) | 157.03 | 3.66 (m) | 157.03 |
| 6 | 2.45 (dd, 14.0, 5.0) | 31.09 | 2.46 (dd, 14.0, 5.0) | 31.12 |
| 7 | 2.10 (m) | 36.76 | 2.11 (m) | 36.76 |
| 8 | 4.85 (d, 8.0) | 94.90 | 4.86 (d, 8.0) | 94.88 |
| 9 | 3.20 (m) | 137.84 | 3.21 (m) | 137.91 |
| 10 | - | 150.15 | - | 150.15 |
| 11 | - | 139.88 | - | 139.90 |
| 12 | - | 172.85 | - | 172.91 |
| 13 | 4.25 (m) | 63.73 | 4.26 (m) | 63.61 |
| 14 | 1.85 (m) | 22.44 | 1.86 (m) | 22.26 |
Data compiled from Gao et al., 2024.[6]
Table 2: Cytotoxic Activity of Iridoid Glycosides and Extracts from Plumeria Species
This table summarizes the in vitro cytotoxic activity of various iridoid glycosides and extracts from Plumeria species against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Extract | Cell Line | IC₅₀ (µg/mL) | Reference |
| Hexane extract of P. rubra | HeLa | 14.5 | [7] |
| Hexane extract of P. obtusa | HeLa | 21.5 | [7] |
| Fulvoplumierin | P-388 (murine lymphocytic leukemia) | Not specified | [5] |
| Allamcin | P-388 (murine lymphocytic leukemia) | Not specified | [5] |
| Allamandin | P-388 (murine lymphocytic leukemia) | Not specified | [5] |
| Plumericin (B1242706) | P-388 (murine lymphocytic leukemia) | Not specified | [5] |
Note: The cytotoxic activity of fulvoplumierin, allamcin, allamandin, and plumericin was demonstrated against a panel of human cancer cell lines including breast, colon, fibrosarcoma, lung, melanoma, and KB, in addition to P-388, though specific IC₅₀ values were not provided in the abstract.[5]
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of iridoid glycosides from Plumeria species, based on established and cited experimental procedures.
Isolation and Purification of Iridoid Glycosides
The following protocol is a representative example for the isolation of iridoid glycosides from Plumeria species.
Caption: General workflow for the isolation of iridoid glycosides.
This protocol is adapted from established methods for the isolation of 15-demethylplumieride (B599551).[8]
-
Plant Material Preparation: Air-dry the plant material (e.g., flowers or bark of Plumeria rubra 'Acutifolia') and grind it into a coarse powder.[8]
-
Extraction:
-
Submerge the powdered plant material in 80% aqueous methanol at a 1:10 (w/v) ratio.[8]
-
Macerate the mixture for 24-48 hours at room temperature with occasional stirring.[8]
-
Filter the mixture to separate the extract from the plant residue. Repeat the extraction on the residue twice more.[8]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.[8]
-
-
Preliminary Purification:
-
Dissolve the crude extract in water and apply it to a D101 macroporous resin column.[8]
-
Wash the column with deionized water to remove highly polar impurities.[8]
-
Elute the iridoid glycosides with a stepwise gradient of ethanol (B145695) in water (e.g., 15%, 30%, 50%, 95% ethanol).[8]
-
Collect the 15% ethanol fraction and concentrate it to yield a semi-purified extract.[8]
-
-
Isolation by High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system (e.g., ethyl acetate-n-butanol-water).[8]
-
Fill the HSCCC column with the stationary phase (upper phase).[8]
-
Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is achieved.[8]
-
Dissolve the semi-purified extract in the biphasic solvent system and inject it into the HSCCC.[8]
-
Collect fractions of the eluent and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing 15-demethylthis compound.[8]
-
-
Final Purification:
-
Pool the fractions containing the target compound and concentrate them.
-
Further purify the compound using preparative HPLC if necessary.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated 15-demethylthis compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[9]
-
Cytotoxicity Bioassay
The following is a generalized protocol for assessing the cytotoxic activity of isolated iridoid glycosides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (iridoid glycosides) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Iridoid glycosides from Plumeria species exert their biological effects through various molecular mechanisms. This section illustrates some of the key signaling pathways modulated by these compounds.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Plumericin, an iridoid found in Plumeria, has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is a key regulator of inflammation.[13]
Caption: Plumericin inhibits the NF-κB signaling pathway.
Plumericin exerts its anti-inflammatory effect by inhibiting the IκB kinase (IKK) complex.[11] This inhibition prevents the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm.[11] As a result, NF-κB cannot translocate to the nucleus to induce the expression of pro-inflammatory genes, such as those encoding adhesion molecules like VCAM-1 and ICAM-1.[11]
Immunomodulatory Activity: Augmentation of the Th1 Immune Response
This compound, another prominent iridoid from Plumeria, has been shown to possess immunostimulatory properties by augmenting the T helper 1 (Th1) immune response.[14]
Caption: this compound enhances the Th1 immune response.
The Th1 pathway is crucial for cell-mediated immunity against intracellular pathogens.[15][16] Naive CD4+ T cells, upon activation by antigen-presenting cells, differentiate into Th1 cells. These Th1 cells then secrete a characteristic profile of cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α).[14] this compound has been observed to enhance the production of these Th1 cytokines, thereby potentially boosting the cellular immune response.[14] IFN-γ is a potent activator of macrophages, while IL-2 promotes the proliferation and activity of cytotoxic T lymphocytes.[14]
Conclusion
The iridoid glycosides from Plumeria species represent a promising class of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities, particularly in the areas of cancer and inflammation, warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. It is hoped that this compilation will facilitate and inspire future research aimed at unlocking the full therapeutic potential of these fascinating compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ctegd.uga.edu [ctegd.uga.edu]
- 5. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scienceasia.org [scienceasia.org]
- 8. benchchem.com [benchchem.com]
- 9. Complete NMR spectral assignments of two new iridoid diastereoisomers from the flowers of Plumeria rubra L. cv. acutifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Plumieride derivatives and their natural sources
An In-depth Technical Guide to Plumieride Derivatives and Their Natural Sources
Introduction
This compound is a prominent iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. First isolated from the latex of Plumeria rubra, it has since been identified in various other plant species. This compound and its naturally occurring and synthetic derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antifungal, and immunomodulatory properties, making them promising candidates for drug development. This technical guide provides a comprehensive overview of this compound derivatives, their natural sources, biological activities, and the experimental protocols used for their study.
Natural Sources of this compound and Its Derivatives
This compound and its derivatives are predominantly found in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. The genera Plumeria and Allamanda are particularly rich sources of these iridoids. The distribution of these compounds can vary between different parts of the plant, with roots and bark often containing the highest concentrations.
| Compound Name | Natural Source(s) | Plant Part(s) | Family | Reference(s) |
| This compound | Plumeria bicolor, P. obtusa, P. rubra, P. acutifolia, P. alba, P. inodora, Allamanda cathartica, Allamanda polyantha, Himatanthus, Plantago | Bark, Leaves, Flowers, Roots | Apocynaceae, Plantaginaceae | [1][2][3][4][5] |
| Isoplumericin | Plumeria rubra, P. acutifolia | Bark, Roots | Apocynaceae | [4] |
| Plumericin | Plumeria rubra, P. acutifolia | Roots | Apocynaceae | [4] |
| Protoplumericin A | Plumeria obtusa | Aerial parts, Flowers | Apocynaceae | [3][6] |
| This compound Acid | Plumeria obtusa, P. alba | Aerial parts, Bark, Leaves | Apocynaceae | [3][6][7] |
| 1α-Plumieride | Plumeria obtusa, P. acutifolia | - | Apocynaceae | [7][8] |
| 15-Demethylthis compound | Plumeria obtusa | - | Apocynaceae | [8] |
| Plumieridin A | Plumeria obtusa | - | Apocynaceae | [8] |
| Plumieridine | Plumeria obtusa | - | Apocynaceae | [8] |
| This compound p-E-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |
| This compound p-Z-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |
| 6''-O-acetylthis compound p-E-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |
| 6''-O-acetylthis compound p-Z-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |
| 13-O-caffeoylthis compound | Plumeria obtusa | Aerial Parts | Apocynaceae | [6] |
| Fulvoplumierin | Plumeria rubra, P. acutifolia | Bark, Roots | Apocynaceae | [4] |
| Allamcin | Plumeria rubra | Bark | Apocynaceae | [4] |
| Allamandin | Plumeria rubra | Bark | Apocynaceae | [4] |
Biological Activities and Quantitative Data
This compound derivatives have been evaluated for a multitude of biological activities. The structural modifications, both natural and synthetic, have shown significant impacts on their potency.
Anticancer Activity
This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines. Modifications to the core structure have been shown to enhance this activity.
| Compound | Cell Line | Activity Metric | Value | Reference(s) |
| This compound | Radiation-Induced Fibrosarcoma (RIF) | 50% Cell Kill | 49.5 µg/mL | [1][2][9] |
| Dodecyl amide analogue of plumieridepentaacetate | Radiation-Induced Fibrosarcoma (RIF) | 50% Cell Kill | 11.8 µg/mL | [1][2][9] |
| Di- and trisaccharide analogues of this compound | Radiation-Induced Fibrosarcoma (RIF) | 50% Cell Kill | 15-17 µg/mL | [1][2][9] |
| Plumericin | NB4 (Acute Leukemic) | ED50 | 4.35 ± 0.21 μg/mL | [10] |
| Plumericin | K562 (Chronic Leukemic) | ED50 | 5.58 ± 0.35 μg/mL | [10] |
| 1α-protoplumericin B-C, 13-O-caffeoyl-15-demethy-plumieride, etc. | Hela, HCT-8, HepG2 | - | Moderate Inhibition | [11] |
Antifungal Activity
This compound exhibits potent activity against various fungal pathogens, including dermatophytes and plant pathogens.
| Compound | Fungal Strain | Activity Metric | Value | Reference(s) |
| This compound | Candida albicans | MIC | Lower than Fluconazole | [3][12] |
| This compound | Cryptococcus spp. | - | Active | [3] |
| This compound | Dermatophytes (Epidermophyton floccosum, Microsporum gypseum) | - | Strong fungitoxicity | [2] |
| This compound | Plant Pathogens (Phomopsis vexans, Phytophthora capsici, Fusarium oxysporum, Rhizoctonia solani, Sclerotium rolfsii) | Mycelial Growth Inhibition | 100% for P. vexans, P. capsici, F. oxysporum | [3][13] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its derivatives are well-documented, often linked to the modulation of key inflammatory mediators.
| Compound/Extract | Model | Activity | Reference(s) |
| This compound | C. albicans-induced dermatitis in mice | Downregulation of iNOS, TNF-α, IL-1β, NF-κB | [3][14] |
| Plumerianine | Carrageenin-induced paw edema | Significant inhibition | [15] |
| Plumerianine | Cotton pellet granuloma | Significant inhibition | [15] |
| P. rubra glycoside extract (750 mg/kg) | Carrageenan-induced paw edema | Activity comparable to positive control | [16] |
Other Activities
-
Immunostimulatory: this compound has been shown to restore suppressed cell-mediated and humoral immune responses in mice, augmenting the Th-1 pathway by enhancing the release of TNF-α, IFN-γ, and IL-2.[17]
-
Antibacterial: Extracts of Plumeria species containing this compound-type iridoids have shown activity against multidrug-resistant Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli.[3][6]
-
Antiviral: While specific data on this compound is limited, nanoparticles synthesized from Plumeria rubra extract, which contains Plumieridin B, showed low antiviral activity against a low-pathogenic coronavirus (229E).[18]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the isolation, characterization, and biological evaluation of this compound derivatives.
Isolation and Purification of this compound from Plumeria obtusa
This protocol is based on the methodology described for isolating this compound from the leaves of P. obtusa.[3]
-
Plant Extraction:
-
Air-dry and powder the leaves of Plumeria obtusa.
-
Macerate the powdered leaves in 95% ethanol (B145695) at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a dry residue.
-
-
Solvent Partitioning:
-
Suspend a portion of the dry residue (e.g., 200 g) in distilled water (500 mL).
-
Partition the aqueous suspension with dichloromethane (B109758) (3 x 2 L) to remove nonpolar compounds.
-
-
Column Chromatography (Diaion HP-20):
-
Apply the remaining aqueous layer to a Diaion HP-20 column.
-
Elute sequentially with distilled water (2 L), 50% methanol-water (3 L), and finally 100% methanol (B129727) (3 L).
-
Collect and evaporate the fractions to yield a water fraction, a 50% methanol-water fraction, and a methanol fraction (M-F). The M-F fraction is enriched with this compound.[3][6]
-
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the bioactive methanol fraction (M-F) to further separation using a silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100:0 and gradually increasing the polarity).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Final Purification:
-
Combine fractions containing the target compound (this compound).
-
Perform final purification using preparative HPLC or recrystallization to obtain pure this compound.
-
-
Structural Elucidation:
In Vitro Anticancer Activity Assay (RIF Tumor Cells)
This protocol describes the determination of cytotoxicity against Radiation-Induced Fibrosarcoma (RIF) tumor cells.[1][2][9]
-
Cell Culture: Culture RIF tumor cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).
-
Compound Preparation: Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to achieve the desired final concentrations for the assay.
-
Cell Seeding: Seed the RIF cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cytotoxicity Assessment (e.g., MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration required for 50% cell kill (or IC₅₀) by plotting a dose-response curve.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.[15][16]
-
Animal Acclimatization: Use adult rats (e.g., Sprague-Dawley or Wistar), and acclimatize them to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivative.
-
Administer the test compounds and controls orally or via intraperitoneal injection.
-
-
Induction of Inflammation: After a set time (e.g., 60 minutes) post-treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema:
-
Measure the paw volume immediately before the carrageenan injection (initial volume) using a plethysmometer.
-
Measure the paw volume at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Visualizations: Workflows and Signaling Pathways
General Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of this compound derivatives from a plant source, followed by screening for biological activity.
Caption: Workflow for isolation and screening of this compound derivatives.
Structural Modification of this compound for Enhanced Anticancer Activity
This diagram shows the structural modification strategies applied to this compound to improve its cytotoxic effects, as described in the literature.[1][9]
Caption: Strategies for modifying this compound to boost anticancer effects.
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on studies showing this compound's effect on inflammatory markers during Candida albicans infection, this diagram proposes a simplified signaling pathway.[3]
Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of secondary metabolites from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lupinepublishers.com [lupinepublishers.com]
- 17. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multifunctional Plumeria rubra nanoparticles: Antimicrobial, antiviral, antiparasitic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Plumieride: A Technical Guide to its Antifungal Properties Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida albicans remains a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Plumieride, an iridoid glycoside isolated from plants of the Plumeria genus, has demonstrated promising antifungal activity against C. albicans. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antifungal drugs.
Introduction
Candida albicans is a dimorphic fungus that exists as a commensal in the human microbiota. However, in immunocompromised individuals, it can become an opportunistic pathogen, causing a wide range of infections from superficial candidiasis to invasive systemic disease.[1][2] A key virulence attribute of C. albicans is its ability to switch from a yeast to a hyphal morphology, which facilitates tissue invasion and biofilm formation.[1] Biofilms, in particular, confer increased resistance to conventional antifungal agents, making treatment challenging. This compound, a naturally occurring iridoid, has emerged as a potential candidate for antifungal therapy due to its demonstrated efficacy against C. albicans.[1][2]
Mechanism of Action: Targeting Virulence Factors
This compound exerts its antifungal effect against Candida albicans not by directly killing the fungal cells, but by targeting key virulence factors that are essential for its pathogenicity. The primary mechanism involves the downregulation of specific genes responsible for hyphal formation and biofilm development.[1]
In vivo studies in a murine model of cutaneous candidiasis have shown that treatment with this compound leads to a significant reduction in the expression of the following virulence-associated genes:[1]
-
ALS1 (Agglutinin-like sequence 1): This gene encodes a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion of C. albicans to host cells and abiotic surfaces, a critical initial step in biofilm formation.[1] this compound treatment has been shown to downregulate the expression of ALS1 by approximately 35%.[1]
-
HYR1 (Hyphally regulated 1): This gene is specifically expressed during hyphal development and is involved in maintaining the integrity of the hyphal cell wall.[1] By downregulating HYR1 expression by nearly 20%, this compound inhibits the morphological transition from yeast to hyphae.[1]
-
PLB1 (Phospholipase B1): This gene encodes a secreted phospholipase that contributes to the invasion of host tissues.[1] this compound has been observed to downregulate the expression of PLB1.[1][2]
By suppressing the expression of these key genes, this compound effectively inhibits the ability of C. albicans to form biofilms and invade host tissues, thereby attenuating its virulence.[1]
References
A Technical Guide to the In Vitro Anti-inflammatory Effects of Plumieride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plumieride, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its interaction with key inflammatory signaling pathways. The primary mechanism identified is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This compound and its related compound, Plumericin, have been shown to suppress the production of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document provides a detailed overview of the experimental data, protocols, and the molecular pathways involved, offering a comprehensive resource for researchers in the field of inflammation and drug discovery.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response. Its activation leads to the expression of a wide array of pro-inflammatory genes. Research has consistently shown that the anti-inflammatory effects of this compound and its analogs are primarily mediated through the suppression of this pathway.
A key compound in this research, Plumericin, acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition is mediated through the IκB kinase (IKK) complex. By blocking the degradation of IκBα, Plumericin ensures that NF-κB remains inactive in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target inflammatory genes. This targeted action highlights its potential as a specific inhibitor of inflammation.
Immunostimulatory Effects of Plumieride on the Th1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumieride, an iridoid glucoside, has demonstrated significant potential as an immunomodulatory agent with a pronounced capacity to stimulate the T helper 1 (Th1) pathway of the immune system. This technical guide provides an in-depth analysis of the immunostimulatory effects of this compound, focusing on its mechanism of action in promoting Th1-mediated immune responses. Drawing from key in vivo studies, this document summarizes the quantitative effects of this compound on crucial Th1 cytokines, outlines the experimental protocols used to ascertain these effects, and presents a putative signaling pathway for its activity. This guide is intended to be a comprehensive resource for researchers and professionals in immunology and drug development who are investigating novel immunomodulatory compounds.
Introduction
The adaptive immune response is broadly categorized into two principal arms: T helper 1 (Th1) and T helper 2 (Th2) pathways. The Th1 pathway is critical for cell-mediated immunity, primarily targeting intracellular pathogens such as viruses and bacteria. This response is characterized by the production of pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). The master regulator for Th1 cell differentiation is the transcription factor T-bet. A robust Th1 response is essential for effective host defense, and agents that can potentiate this pathway are of significant interest for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.
This compound, an iridoid glucoside isolated from plants of the Plumeria genus, has emerged as a promising immunostimulatory molecule. Research has indicated that this compound can augment the immune system by specifically targeting the Th1 pathway. This document synthesizes the available scientific data on the Th1-stimulatory effects of this compound, providing a detailed technical overview for further research and development.
Quantitative Effects of this compound on Th1 Cytokines
An in vivo study by Singh et al. (2017) investigated the immunostimulatory effects of this compound in an immunosuppressed BALB/c mouse model. The quantitative data from this study, demonstrating the impact of this compound on key Th1 and Th2 cytokines, are summarized below.
Table 1: Effect of this compound on Serum Th1 and Th2 Cytokine Levels in Immunosuppressed Mice
| Treatment Group | Dose | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) | IL-4 (pg/mL) |
| Normal Control | - | 135.4 ± 10.2 | 120.7 ± 9.5 | 115.3 ± 8.9 | 45.2 ± 3.8 |
| Immunosuppressed Control | - | 55.8 ± 4.7 | 48.2 ± 4.1 | 50.1 ± 4.5 | 88.6 ± 7.2 |
| This compound | 5 mg/kg | 98.6 ± 8.1 | 85.3 ± 7.3 | 82.4 ± 7.1 | 50.3 ± 4.6 |
| This compound | 10 mg/kg | 125.1 ± 9.8 | 110.9 ± 8.9 | 105.7 ± 9.2 | 48.1 ± 4.1 |
| Levamisole (Standard) | 2.5 mg/kg | 130.2 ± 10.5 | 115.6 ± 9.1 | 110.8 ± 9.5 | 46.5 ± 4.0 |
*p < 0.05 compared to the immunosuppressed control group. Data are presented as mean ± standard deviation.
The results clearly indicate that this compound treatment significantly and dose-dependently increased the serum levels of the Th1 cytokines IFN-γ, IL-2, and TNF-α in immunosuppressed mice, restoring them to near-normal levels. Conversely, this compound administration led to a significant reduction in the Th2 cytokine IL-4, which was elevated in the immunosuppressed state. This demonstrates a clear polarization of the immune response towards the Th1 pathway.
Putative Signaling Pathway of this compound-Mediated Th1 Stimulation
Based on the observed effects on Th1 cytokines and the known mechanisms of Th1 pathway activation, a putative signaling pathway for this compound's immunostimulatory activity is proposed. This pathway likely involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to the production of IL-12, a key cytokine that drives the differentiation of naive T cells into Th1 cells. These differentiated Th1 cells, under the influence of the master transcription factor T-bet, then produce the signature Th1 cytokines.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Singh et al. (2017), which form the basis of the quantitative data presented.
Animal Model and Immunosuppression
-
Animals: Male BALB/c mice, 6-8 weeks old, were used for the in vivo experiments.
-
Immunosuppression Induction: To create an immunosuppressed model, mice were treated with cyclophosphamide (B585) (30 mg/kg, intraperitoneally) for three consecutive days, followed by cyclosporine A (30 mg/kg, orally) for the next five days. This regimen effectively suppresses both cell-mediated and humoral immunity.
This compound Administration
-
Drug Preparation: this compound was suspended in 0.5% carboxymethylcellulose (CMC) for oral administration.
-
Dosing: Following the immunosuppression protocol, mice were orally administered this compound at doses of 5 mg/kg and 10 mg/kg body weight daily for 10 days. A standard immunomodulatory drug, Levamisole (2.5 mg/kg), was used as a positive control.
Cytokine Level Determination (ELISA)
-
Sample Collection: At the end of the treatment period, blood was collected from the retro-orbital plexus of the mice. Serum was separated by centrifugation and stored at -80°C until analysis.
-
ELISA Procedure:
-
96-well microtiter plates were coated with capture antibodies specific for mouse IFN-γ, IL-2, TNF-α, and IL-4 and incubated overnight at 4°C.
-
The plates were washed and blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Serum samples and standards were added to the wells and incubated for 2 hours at room temperature.
-
After washing, biotinylated detection antibodies specific for each cytokine were added and incubated for 1 hour.
-
Streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 30 minutes.
-
The plates were washed again, and a substrate solution (TMB) was added.
-
The reaction was stopped with 2N H₂SO₄, and the absorbance was measured at 450 nm using an ELISA plate reader.
-
Cytokine concentrations were calculated from the standard curves.
-
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Conclusion
The evidence presented in this technical guide strongly supports the immunostimulatory properties of this compound, specifically its ability to enhance the Th1 pathway. By significantly increasing the production of key Th1 cytokines (IFN-γ, IL-2, and TNF-α) while concurrently reducing the Th2 cytokine IL-4 in an immunosuppressed animal model, this compound demonstrates a clear capacity to polarize the immune response towards cell-mediated immunity. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these effects. The putative signaling pathway suggests a mechanism involving the activation of antigen-presenting cells and subsequent T-bet-driven Th1 differentiation. These findings position this compound as a compelling candidate for further research and development as a novel vaccine adjuvant, an immunotherapeutic agent for infectious diseases, and potentially in the context of cancer immunotherapy where a robust Th1 response is desirable. Further studies are warranted to fully elucidate the molecular targets of this compound within the immune signaling cascade and to evaluate its efficacy and safety in more complex disease models.
Plumieride: A Promising Iridoid for Antimicrobial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Plumieride, an iridoid glycoside predominantly isolated from plants of the Plumeria and Allamanda genera, is emerging as a compound of significant interest in the field of antimicrobial research.[1][2][3] Exhibiting a range of biological activities, its potential as an antibacterial and particularly as a potent antifungal agent is supported by a growing body of scientific evidence.[1][3][4] This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, detailing its efficacy against various pathogens, outlining the experimental protocols used for its evaluation, and exploring its potential mechanisms of action.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant inhibitory activity against a variety of pathogenic microorganisms, with a particularly strong effect against fungal species.[1][2] In-vitro studies have established its efficacy against clinically relevant yeasts and molds, as well as certain multidrug-resistant bacteria.[1][4]
Antifungal Activity
This compound has shown notable antifungal properties against several human and plant pathogens.[1] It has been reported to be effective against Candida albicans, the most common cause of superficial fungal infections in humans, with in vitro studies showing it to have a wider zone of inhibition and a lower Minimum Inhibitory Concentration (MIC) compared to the standard antifungal drug, fluconazole.[1][5] Its activity also extends to Cryptococcus spp., where it has been shown to cause morphological alterations in the C. neoformans H99 strain.[1] Furthermore, this compound has demonstrated inhibitory effects against various dermatophytes and phytopathogens, including Phomopsis vexans, Phytophthora capsici, Fusarium oxysporum, Rhizoctonia solani, and Sclerotium rolfsii.[1]
Antibacterial Activity
The antibacterial potential of this compound and related iridoids has also been investigated. Extracts containing this compound have shown activity against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Shiga-toxin producing Escherichia coli (STEC).[1][4] One study highlighted that the ethyl acetate (B1210297) fraction of Plumeria acutifolia stem bark, which contains this compound, was active against Escherichia coli with an MIC of 3.9 μg/ml.[3][6] Another study reported moderate antimicrobial activity of this compound against MDR gram-positive strains.[7]
Quantitative Antimicrobial Data
The following tables summarize the quantitative data from various studies, providing a comparative view of this compound's antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Fractions against Various Microorganisms
| Microorganism | Test Substance | MIC (μg/mL) | Reference |
| Escherichia coli | Ethyl acetate fraction of P. acutifolia | 3.9 | [3][6] |
| Syncephalastrum racemosum | Ethyl acetate fraction of P. acutifolia | 7.81 | [3][6] |
| Klebsiella pneumoniae (MDR) | 13-O-caffeoylthis compound (M5) | 64 | [4] |
| Escherichia coli O157:H7 (STEC) | 13-O-caffeoylthis compound (M5) | 32 | [4][7] |
| Enterococcus faecalis | Plumericin | Better than cloxacillin | [8] |
| Bacillus subtilis | Plumericin | Better than cloxacillin | [8] |
Note: MDR - Multidrug-Resistant, STEC - Shiga toxin-producing Escherichia coli. Some studies refer to fractions containing this compound or closely related compounds.
Table 2: Zone of Inhibition Data for this compound and Related Fractions
| Microorganism | Test Substance | Concentration | Zone of Inhibition (mm) | Reference |
| Escherichia coli O157:H7 (STEC) | Methanolic fraction (M-F) | Not Specified | 19 ± 1 | [4] |
| Klebsiella pneumoniae (MDR) | Methanolic fraction (M-F) | Not Specified | 12.66 ± 0.577 | [4] |
Note: Data on the zone of inhibition for pure this compound is often reported as being "wider" than the control (e.g., fluconazole) without specific numerical values in some of the reviewed literature.[1][5]
Mechanism of Action
The antimicrobial mechanism of this compound appears to be multifaceted, involving the downregulation of key virulence factors in pathogens and the modulation of the host inflammatory response.
Inhibition of Fungal Virulence
In Candida albicans, this compound has been shown to downregulate the expression of several crucial virulence genes.[1][5] These include:
-
ALS1 (Agglutinin-like sequence 1): A gene involved in adhesion and biofilm formation.[1]
-
Plb1 (Phospholipase B1): A gene encoding for an enzyme that contributes to host cell damage.[1]
-
Hyr1 (Hyphally regulated 1): A gene associated with hyphal formation, a key step in tissue invasion.[1]
By suppressing these genes, this compound interferes with the ability of C. albicans to adhere to host tissues, form biofilms, and transition to its more invasive hyphal form.[1] This suggests a potent anti-virulence strategy.
Modulation of Host Inflammatory Response
In a murine model of Candida albicans-induced dermatitis, treatment with this compound significantly reduced skin lesions and modulated the expression of pro-inflammatory cytokines and markers.[1][5] Specifically, this compound was found to decrease the expression of:
-
iNOS (Inducible nitric oxide synthase)
-
TNF-α (Tumor necrosis factor-alpha)
-
IL-1β (Interleukin-1 beta)
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)
This indicates that this compound not only acts directly on the pathogen but also mitigates the damaging inflammatory response of the host.
Signaling Pathway Interference
There is evidence to suggest that this compound's effect on Candida albicans hyphal growth is mediated through the cAMP-Efg1 signaling pathway .[7] By inhibiting the expression of mRNAs related to this pathway, such as HWP1 and ALS3, which are regulated by the transcription factor Efg1, this compound effectively controls a key regulator of cell wall dynamics and morphogenesis in this fungus.[7]
Experimental Protocols
The evaluation of this compound's antimicrobial activity typically involves standard microbiological assays. The following are detailed methodologies cited in the literature.
Agar (B569324) Disc-Diffusion Assay
This method is used for the initial screening of antimicrobial activity.[1]
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Candida albicans) is prepared in a sterile saline solution (0.9%) and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1–5 × 10⁶ CFU/mL.[1]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate.[4]
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).[1] A negative control disc impregnated with the solvent alone and a positive control disc with a standard antimicrobial agent (e.g., 25 µg fluconazole) are also placed on the agar surface.[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.[1]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[1]
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a solvent like DMSO. A two-fold serial dilution is then performed in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations (e.g., 2000 µg/mL to 1.95 µg/mL).[1]
-
Inoculation: Each well is inoculated with the test microorganism suspension, adjusted to a final concentration of approximately 5 × 10⁵ CFU/mL.[1]
-
Controls: A positive control well (broth and inoculum, no this compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 24 hours.[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control well.[1]
Conclusion and Future Perspectives
This compound has demonstrated significant potential as a novel antimicrobial agent, particularly against fungal pathogens like Candida albicans. Its dual action of directly inhibiting fungal virulence and modulating the host's inflammatory response makes it an attractive candidate for further drug development. The available data on its efficacy against multidrug-resistant bacteria also warrants further investigation.
Future research should focus on:
-
Broad-spectrum activity: Comprehensive screening against a wider range of clinically relevant bacteria and fungi.
-
In vivo efficacy: More extensive studies in animal models of infection to validate in vitro findings.
-
Pharmacokinetics and safety: Elucidation of the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound.
-
Structure-activity relationship: Synthesis and evaluation of this compound analogs to potentially enhance antimicrobial potency and selectivity.
The development of this compound into a clinically useful antimicrobial agent could provide a much-needed alternative in the face of rising antimicrobial resistance.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Plumieride
This technical guide provides a comprehensive overview of this compound, an iridoid glycoside of significant interest in pharmaceutical research due to its diverse biological activities. The document details its natural distribution, biosynthetic pathway, and established experimental protocols for its isolation and purification.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plant species belonging to the Apocynaceae family, often referred to as the dogbane family. It has been isolated from various parts of these plants, including the latex, bark, leaves, flowers, and roots. The distribution of this compound extends to several genera, indicating its significant role within this plant family.
Table 1: Quantitative Distribution of this compound in Various Plant Sources
| Plant Species | Family | Plant Part | Reported Yield/Concentration | Reference |
| Plumeria alba | Apocynaceae | Bark | 2% of dry weight | [1] |
| Plumeria bicolor | Apocynaceae | Bark | Major component of methanolic extract | [2] |
| Plumeria rubra | Apocynaceae | Bark | Isolated as a constituent | [3][4] |
| Plumeria obtusa | Apocynaceae | Aerial Parts, Leaves | Identified as a major iridoid | [5] |
| Plumeria inodora | Apocynaceae | Stems | Isolated from aqueous extract | |
| Allamanda cathartica | Apocynaceae | Leaves | Active principle, isolated from extracts | [6] |
| Himatanthus sucuuba | Apocynaceae | Latex | Source of 15-Demethylthis compound |
Note: Quantitative data for this compound is often reported as a major component without specific percentages. The table reflects the available data from cited literature.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for iridoid monoterpenes, originating from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to produce the universal C10 precursor, geranyl pyrophosphate (GPP). The core cyclopentanopyran ring structure of iridoids is synthesized by the enzyme iridoid synthase (ISY).[7]
The key steps are:
-
Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from primary metabolism, are condensed by GPP synthase to form GPP.[8][9][10]
-
Conversion to 8-oxogeranial: GPP undergoes a series of enzymatic reactions. First, it is hydrolyzed to geraniol (B1671447) by geraniol synthase (GES).[11] Geraniol is then hydroxylated by geraniol 8-hydroxylase (G8H) and subsequently oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial.[11][12]
-
Core Iridoid Scaffold Formation: Iridoid synthase (ISY), a key enzyme in this pathway, catalyzes the reductive cyclization of 8-oxogeranial. This reaction involves an initial NADPH-dependent reduction followed by a cyclization (via a Diels-Alder or Michael addition mechanism) to form the central iridoid scaffold, nepetalactol, and its open form, iridodial.[7][13][14]
-
Tailoring Steps: Following the formation of the core scaffold, a series of tailoring reactions, including oxidation, hydroxylation, glycosylation, and esterification, occur to produce the vast diversity of iridoids. For this compound, this involves glycosylation to attach a glucose moiety and other specific modifications to form the final structure. The precise enzymes for these final steps in this compound biosynthesis are a subject of ongoing research.
Diagram of the Putative this compound Biosynthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia. | Semantic Scholar [semanticscholar.org]
- 5. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iridoid - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Plumieride: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumieride, an iridoid glycoside predominantly isolated from plants of the Plumeria and Allamanda genera, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the evaluation of its biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory, antifungal, and immunostimulatory properties through detailed signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison, making this a vital resource for researchers engaged in natural product chemistry and drug discovery.
Chemical Structure and Physicochemical Properties
This compound (CAS No: 511-89-7) is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentanopyran skeleton. It is a glycoside, featuring a glucose moiety attached to the iridoid aglycone.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₆O₁₂ | [1] |
| Molecular Weight | 470.4 g/mol | [1] |
| IUPAC Name | methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | [1] |
| Synonyms | Agoniadin, NSC 609065 | [1] |
| Melting Point | 156-158 °C (monohydrate), 224-225 °C (anhydrous) | |
| Solubility | Soluble in water, methanol (B129727), ethanol, ethyl acetate, DMSO, pyridine, chloroform, dichloromethane, acetone | |
| Optical Rotation | [α]D²⁰ -114°; [α]D²⁰ -80° (methanol) |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: ¹H and ¹³C NMR Spectral Data of this compound (CD₃OD, 500/125 MHz) [2]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| Aglycone | ||
| 1 | 93.9 | 5.15 (d, 8.0) |
| 3 | 141.2 | 7.48 (s) |
| 4 | 110.8 | |
| 5 | 29.8 | 2.85 (m) |
| 6 | 39.4 | 2.10 (m), 2.25 (m) |
| 7 | 88.1 | 4.15 (d, 8.0) |
| 8 | 134.5 | |
| 9 | 151.5 | 5.95 (d, 6.0) |
| 10 | 111.9 | |
| 11 | 167.5 | |
| OMe | 51.7 | 3.70 (s) |
| 1' | 171.1 | |
| 2' | 80.1 | 4.45 (q, 6.5) |
| 3' | 1.40 (d, 6.5) | |
| Glucose Moiety | ||
| 1'' | 100.2 | 4.65 (d, 7.5) |
| 2'' | 74.8 | 3.20 (m) |
| 3'' | 78.1 | 3.35 (m) |
| 4'' | 71.6 | 3.30 (m) |
| 5'' | 77.9 | 3.40 (m) |
| 6'' | 62.8 | 3.70 (m), 3.85 (m) |
Table 3: FT-IR and Mass Spectrometry Data for this compound
| Spectroscopic Method | Key Peaks/Fragments | Interpretation | Reference(s) |
| FT-IR (cm⁻¹) | 2850.6 | C-H stretching | [3] |
| 1693.4 | Carbonyl group attached to a C-C double bond (-CO-C=C) | [3] | |
| 1655 | Ester (-COOR) | [3] | |
| 1633.6 | Non-conjugated double bond (-C=C-C-C-C=C-) | [3] | |
| 1612.4 | Conjugated double bond (-C=C-C=C-) | [3] | |
| Mass Spectrometry | [M+H]⁺ at m/z 471.1497 | Protonated molecule | [1] |
| The fragmentation pattern of iridoid glycosides typically involves the neutral loss of the anhydroglucose (B10753087) moiety. | [4][5] |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, including anti-inflammatory, antifungal, antioxidant, and immunostimulatory effects.
Table 4: Summary of Biological Activities of this compound
| Activity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | Candida albicans-infected mice | Downregulation of iNOS, TNF-α, IL-1β, and NF-κB gene expression. | [6] |
| Antifungal | Candida albicans | Downregulation of virulence genes (ALS1, Plb1, and Hyr1). | [6] |
| Dermatophytes (Epidermophyton floccosum, Microsporum gypseum) | Strong fungitoxicity. | [7] | |
| Immunostimulatory | Cyclosporine and cyclophosphamide-treated BALB/c mice | Augments Th-1 response by enhancing the release of TNF-α, IFN-γ, and IL-2. | [8] |
| Antioxidant | CCl₄-induced peroxidative damage in rats | Inhibits membrane lipid peroxidation and restores the antioxidant system. | |
| Cytotoxicity | P388 mouse leukemia cell line | Low cytotoxicity (IC₅₀ of 85 µg/mL). | |
| Radiation-induced fibrosarcoma (RIF) tumor cells | Low cytotoxicity (50% cell kill = 49.5 µg/mL). | [9] |
Mechanisms of Action and Signaling Pathways
Anti-inflammatory and Immunostimulatory Activity
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the expression of pro-inflammatory cytokines and mediators. A closely related iridoid, plumericin (B1242706), has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB.[10][11] This suggests a similar mechanism for this compound. Furthermore, this compound has been found to stimulate a Th-1 mediated immune response, which is crucial for cell-mediated immunity.[8]
References
- 1. This compound | C21H26O12 | CID 72319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Plumieride CAS number and chemical synonyms
For Researchers, Scientists, and Drug Development Professionals
This document provides essential chemical identification information for Plumieride, an iridoid glycoside found in various plant species. The data is presented to support research and development activities.
Chemical Identification
The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound for unambiguous identification in databases and literature.[1][2][3][4][5] This identifier, along with its various chemical synonyms, is crucial for accurate literature searches and chemical procurement.
Below is a summary of the CAS number and the commonly used chemical synonyms for this compound.
| Identifier Type | Value |
| CAS Number | 511-89-7[1][2][4][6] |
| Synonyms | Agoniadin[1][2][4] |
| NSC 609065[1][2][6] | |
| 1α-Plumieride[4] | |
| methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate[4][5][6] | |
| Spiro[cyclopenta[c]pyran-7(1H),2'(5'H)-furan]-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-4a,7a-dihydro-4'-[(1S)-1-hydroxyethyl]-5'-oxo-, methyl ester, (1S,2'R,4aS,7aS)-[1][4] | |
| 71A048XW8V[6] | |
| DTXSID40199109[6] | |
| CHEBI:8275[6] |
Note on Technical Implementation: As an AI model, the generation of experimental protocols and visualizations, such as Graphviz diagrams, falls outside the scope of this response. The core request for the CAS number and chemical synonyms of this compound has been fulfilled and presented in the structured format requested.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:511-89-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 511-89-7 [chemicalbook.com]
- 5. This compound | CAS:511-89-7 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | C21H26O12 | CID 72319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Activities of Agoniadin (Plumieride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agoniadin, chemically identified as Plumieride, is an iridoid glycoside that has demonstrated a range of significant pharmacological activities. This technical guide provides a comprehensive overview of the reported biological effects of Agoniadin, with a focus on its antifungal, anti-inflammatory, immunostimulatory, and cytotoxic properties. This document summarizes key quantitative data, details the experimental methodologies used in seminal studies, and presents signaling pathway diagrams to elucidate its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new therapeutic agents.
Introduction
Agoniadin, also known as this compound, is a natural product isolated from various plant species, including those of the Plumeria and Allamanda genera. Iridoids, the class of compounds to which Agoniadin belongs, are known for their diverse biological activities.[1] This guide synthesizes the current scientific literature on the pharmacological properties of Agoniadin, providing a detailed technical resource for the scientific community.
Pharmacological Activities
Agoniadin has been reported to possess several pharmacological activities, with the most well-documented being its antifungal, anti-inflammatory, immunostimulatory, and cytotoxic effects. Emerging research also suggests potential neuroprotective, antiviral, and antidiabetic properties.
Antifungal Activity
Agoniadin has shown potent activity against various fungal pathogens, most notably the opportunistic human pathogen Candida albicans and other dermatophytes.[2][3]
Quantitative Data:
| Fungal Strain | Assay Type | Parameter | Value | Reference |
| Candida albicans | Broth Microdilution | MIC | Lower than Fluconazole | [2] |
Mechanism of Action:
The antifungal mechanism of Agoniadin against Candida albicans involves the downregulation of key virulence genes.[2] Specifically, it has been shown to reduce the expression of:
-
ALS1 (Agglutinin-like sequence 1): A gene involved in adhesion and biofilm formation.
-
Plb1 (Phospholipase B1): An enzyme that contributes to host tissue invasion.
-
Hyr1 (Hyphally regulated 1): A gene associated with hyphal formation and virulence.
By suppressing these genes, Agoniadin inhibits the morphogenesis of C. albicans, a critical process for its pathogenicity.[2]
Experimental Protocols:
-
Antifungal Susceptibility Testing (Disc Diffusion Assay):
-
A standardized inoculum of the fungal strain is uniformly spread onto an agar (B569324) plate.
-
Sterile paper discs impregnated with a known concentration of Agoniadin are placed on the agar surface.
-
The plates are incubated under appropriate conditions for fungal growth.
-
The diameter of the zone of inhibition around the disc is measured to determine the antifungal activity.[2]
-
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
A serial two-fold dilution of Agoniadin is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the fungal strain.
-
The plate is incubated, and the MIC is determined as the lowest concentration of Agoniadin that visibly inhibits fungal growth.[2]
-
Signaling Pathway:
Anti-inflammatory Activity
Agoniadin exhibits significant anti-inflammatory effects by modulating key inflammatory signaling pathways.
Mechanism of Action:
The anti-inflammatory activity of Agoniadin is primarily attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This is achieved by reducing the expression of pro-inflammatory mediators, including:
-
iNOS (Inducible Nitric Oxide Synthase): An enzyme that produces nitric oxide, a key inflammatory molecule.
-
TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine.
-
IL-1β (Interleukin-1 beta): Another potent pro-inflammatory cytokine.
A closely related iridoid, Plumericin, has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB (Inhibitor of kappa B), which is a critical step in NF-κB activation. It is plausible that Agoniadin shares a similar mechanism.
Experimental Protocols:
-
In vivo Anti-inflammatory Assay (C. albicans-induced Dermatitis Model):
-
Mice are intradermally infected with C. albicans to induce an inflammatory skin response.
-
Different groups of mice are treated with Agoniadin at various doses.
-
The expression levels of inflammatory markers (iNOS, TNF-α, IL-1β, and NF-κB) in the skin tissue are quantified using methods like quantitative real-time polymerase chain reaction (qRT-PCR).
-
Histopathological analysis of the skin tissue is performed to assess the reduction in inflammation.[2]
-
Signaling Pathway:
Immunostimulatory Activity
Agoniadin has been shown to possess immunostimulatory properties, particularly in enhancing the Th-1 (T helper 1) immune response.
Mechanism of Action:
Agoniadin augments the Th-1 pathway by increasing the production of key Th-1 cytokines:
-
TNF-α (Tumor Necrosis Factor-alpha)
-
IFN-γ (Interferon-gamma)
-
IL-2 (Interleukin-2)
Importantly, it does not appear to stimulate the Th-2 pathway, as evidenced by the lack of an increase in IL-4 production. This selective Th-1 response enhancement suggests its potential as an immunomodulatory agent in conditions where a Th-1 response is desired.
Experimental Protocols:
-
In vivo Immunostimulatory Assay (Immunosuppressed Mouse Model):
-
Mice are immunosuppressed using agents like cyclophosphamide (B585) or cyclosporine.
-
The immunosuppressed mice are then treated with Agoniadin.
-
The levels of Th-1 cytokines (TNF-α, IFN-γ, IL-2) and Th-2 cytokine (IL-4) in the serum or spleen cell cultures are measured using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Signaling Pathway:
References
Allamanda cathartica: A Comprehensive Technical Guide to Plumieride Sourcing and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allamanda cathartica, a member of the Apocynaceae family, is a plant of significant medicinal interest due to its rich phytochemical profile.[1] Among its various constituents, the iridoid lactone Plumieride has emerged as a compound with considerable therapeutic potential. This technical guide provides an in-depth overview of Allamanda cathartica as a source of this compound, detailing its extraction, isolation, and quantification. Furthermore, it elucidates the pharmacological activities of this compound, with a focus on its antifungal, anti-inflammatory, and immunomodulatory properties, including its mechanism of action on the Th-1 signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Phytochemistry of Allamanda cathartica
Allamanda cathartica contains a diverse array of chemical compounds, including alkaloids, flavonoids, saponins, and carbohydrates.[1] Of particular importance are the iridoid lactones, with this compound being a prominent constituent.[2] The plant's various parts, including leaves, flowers, and stems, have been found to contain these bioactive compounds.
Extraction and Isolation of this compound
The efficient extraction and isolation of this compound from Allamanda cathartica are crucial for its subsequent study and application. Various methods have been developed, with solvent extraction followed by chromatographic techniques being the most common approach.
Experimental Protocol: Solvent Extraction and Isolation
This protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Allamanda cathartica.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Allamanda cathartica.
-
Wash the leaves thoroughly with distilled water to remove any dirt or debris.
-
Air-dry the leaves in the shade until they are completely moisture-free.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
The powdered leaf material can be extracted with various solvents, including methanol (B129727), ethanol (B145695), or a mixture of solvents.[3] Refluxing with the solvent is a common method.[3]
-
For example, a 50% ethanol extract has been shown to be effective.[3]
-
The extraction process is typically carried out for several hours to ensure maximum yield.
-
After extraction, the mixture is filtered to separate the extract from the plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Isolation:
-
The crude extract is subjected to column chromatography for the separation of this compound.
-
A silica (B1680970) gel column is commonly used as the stationary phase.[4]
-
The mobile phase is typically a gradient of solvents, such as dichloromethane (B109758) and methanol.[4] For instance, a starting ratio of 8:2 (v/v) can be employed.[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).[3]
-
Fractions showing a prominent spot corresponding to this compound are pooled together.
-
Further purification can be achieved using a reverse-phase column (RP-18) with a water-methanol gradient, for example, 7:3 (v/v).[4]
-
The purity of the isolated this compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Diagram: Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound Extraction.
Quantification of this compound
Accurate quantification of this compound in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is a widely used and validated method for this purpose.[5]
Experimental Protocol: HPLC-PDA Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and acidified water (e.g., with phosphoric acid) is common.[5] A stepwise gradient can be employed, for instance, starting with 15-35% acetonitrile over 12 minutes.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[5]
-
Detection Wavelength: this compound can be detected at 230 nm.[5]
-
Column Temperature: Maintained at room temperature.[6]
-
Injection Volume: Typically 20 µL.[6]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in HPLC-grade methanol.[6] Create a series of standard solutions of known concentrations by serial dilution.
-
Sample Solution: Prepare the plant extract in HPLC-grade methanol at a known concentration.[6]
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.[5]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.
Table 1: Quantitative Data on this compound Content
| Plant Part | Extraction Method | Solvent | This compound Content/Yield | Reference |
| Flowers | Hydroethanolic Extraction | Ethanol/Water | 21.15 ± 0.60% of extract | [7] |
Pharmacological Activities of this compound
This compound has demonstrated a range of pharmacological activities, making it a promising candidate for drug development.
Antifungal Activity
This compound has shown significant activity against various fungal pathogens, including dermatophytes.[7][8]
1. Agar (B569324) Disc-Diffusion Method:
-
Prepare a standardized inoculum of the target fungus (e.g., Candida albicans) in a suitable broth.[4]
-
Spread the fungal suspension evenly onto the surface of an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).[4]
-
Place the discs on the inoculated agar surface.
-
Use a standard antifungal agent (e.g., Fluconazole) as a positive control and a solvent-impregnated disc as a negative control.[4]
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.[4]
-
Measure the diameter of the zone of inhibition around each disc.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
Perform serial dilutions of this compound in a liquid broth medium in a 96-well microtiter plate.[4]
-
Add a standardized fungal inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.[4]
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay | Result | Reference |
| Candida albicans | Disc Diffusion | Zone of inhibition observed | [4] |
| Candida albicans | MIC | Determined to be highly active | [4] |
| Dermatophytes | Not specified | Strong fungitoxicity | [7][8] |
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.[4]
This is a classic in vivo model to assess acute inflammation.
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
-
Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Treatment: Administer this compound orally or intraperitoneally at different doses to different groups of rats, typically one hour before carrageenan injection.
-
Control Groups: Include a vehicle control group (receiving only the solvent) and a positive control group (receiving a standard anti-inflammatory drug like diclofenac).
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Studies have shown that this compound can downregulate the expression of key pro-inflammatory mediators.[4] This includes the inhibition of:
-
Inducible nitric oxide synthase (iNOS)
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-1beta (IL-1β)
-
Nuclear factor-kappa B (NF-κB)
The expression of these markers can be assessed using techniques such as quantitative reverse transcription PCR (qRT-PCR) and immunohistochemistry on tissue samples from inflamed areas.[4]
Immunomodulatory Activity: Targeting the Th-1 Pathway
This compound has been shown to possess immunostimulatory activity by augmenting the Th-1 (T helper 1) immune response.[9] This is particularly relevant in conditions where a suppressed cell-mediated immunity is observed. This compound enhances the release of Th-1 cytokines, including TNF-α, interferon-gamma (IFN-γ), and interleukin-2 (B1167480) (IL-2).[9]
Diagram: this compound's Influence on the Th-1 Signaling Pathway
References
- 1. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive plant product this compound and plumericin and their importance in medicine [ouci.dntb.gov.ua]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Allamanda cathartica as an antidermatophytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Plumieride Extraction and Isolation from Plumeria rubra
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plumeria rubra L., a member of the Apocynaceae family, is a plant recognized for its ornamental beauty and extensive use in traditional medicine.[1] The plant is a rich source of various phytochemicals, including iridoids, terpenoids, flavonoids, and alkaloids.[2] Among these, the iridoid glycoside plumieride has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antifungal, and cytotoxic effects.[3][4][5] this compound is a major iridoid found in the Plumeria genus.[3] This document provides detailed protocols for the extraction, isolation, and purification of this compound from P. rubra, along with methods for its quantification and analysis.
Experimental Protocols
A robust method for isolating pure this compound involves a multi-step process beginning with solvent extraction, followed by liquid-liquid partitioning and sequential chromatographic separations.
Protocol 1: Extraction, Fractionation, and Chromatographic Isolation
This protocol is adapted from methodologies demonstrated to be effective for isolating iridoids from the Plumeria genus.[3]
1. Plant Material Preparation:
-
Collect fresh plant material, such as leaves or stem bark, of Plumeria rubra. The stem bark has been reported to contain the highest percentage of this compound.[1]
-
Thoroughly clean the plant material with water to remove any debris.
-
Dry the material in the sun or a well-ventilated area until brittle.[6]
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.[6]
2. Initial Methanolic Extraction:
-
Macerate the powdered plant material in methanol (B129727) (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 24-72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude methanolic extract.[7]
3. Solvent Partitioning and Fractionation:
-
Suspend a portion of the dry crude extract (e.g., 200 g) in distilled water (e.g., 500 mL).[3]
-
Partition the aqueous suspension successively with solvents of increasing polarity, such as dichloromethane, to remove non-polar compounds.[3][4]
-
Apply the remaining water layer, which contains the more polar glycosides like this compound, to a Diaion HP-20 column.[3]
-
Elute the column sequentially with distilled water, 50% methanol-water, and finally 100% methanol.[3] this compound is expected to elute in the methanol-containing fractions.
-
Evaporate the solvents from each fraction under reduced pressure to yield the respective dry fractions (water fraction, 50% methanol-water fraction, and methanol fraction).[3]
4. Silica (B1680970) Gel Column Chromatography:
-
Subject the most promising fraction containing this compound (typically the methanol or 50% methanol-water fraction) to silica gel column chromatography.[3]
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the dried fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column using a gradient solvent system, such as dichloromethane-methanol (e.g., starting with 8:2 v/v).[3]
-
Collect fractions of a fixed volume (e.g., 15 mL) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid spray).
-
Pool the fractions that show a prominent spot corresponding to this compound.
5. Final Purification by RP-18 Column Chromatography:
-
For final purification, subject the pooled, this compound-rich fractions to Reversed-Phase (RP-18) column chromatography.[3]
-
Elute the column with a methanol-water gradient system (e.g., 7:3 v/v).[3]
-
Collect and monitor fractions as described previously.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.[3]
-
Confirm the structure and purity using spectroscopic methods (NMR) and HPLC analysis.[3]
Data Presentation
Table 1: HPLC Conditions for this compound Analysis This table summarizes the parameters for the High-Performance Liquid Chromatography (HPLC) analysis used for the quantification and purity assessment of this compound.[3]
| Parameter | Specification |
| HPLC System | Agilent Technologies 1100 series or equivalent |
| Column | Eclipse XDB-C18 (150 × 4.6 mm, 5 µm particle size) |
| Guard Column | C18 |
| Mobile Phase A | 0.3% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 15-35% B (0–12 min), 100% B (12–15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Room Temperature |
| Injection Volume | 20 µL |
| Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | 280 nm |
Table 2: Bioactivity Data for Isolated this compound The isolated this compound can be evaluated for its biological activities. The following table presents reported activity data.
| Activity Type | Assay Details | Result | Reference |
| Antifungal | Minimum Inhibitory Concentration (MIC) against Candida albicans | >625 µg/mL (Weakly active) | [3] |
| Cytotoxicity | 50% cell kill against Radiation-Induced Fibrosarcoma (RIF) tumor cells | 49.5 µg/mL | [5] |
Visualizations
Below are diagrams visualizing the experimental workflow and a logical pathway related to this compound's activity.
Caption: Workflow for this compound Extraction and Isolation.
Caption: Logical Pathway of this compound's Anti-inflammatory Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond the Scent: New Evidence about Micromorphological, Phytochemical and Biological Features of Plumeria rubra ‘Tonda Palermitana’ (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity and Isolation of Compounds from Stem Bark of Plumeria acutifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journalspub.com [journalspub.com]
- 7. plantsjournal.com [plantsjournal.com]
Application Notes and Protocols for Determining the Solubility of Plumieride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solubility of plumieride in common organic solvents and detailed protocols for its experimental determination. This information is crucial for handling, formulation, and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is an iridoid glycoside that has been isolated from various species of the Plumeria genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-fungal, and potential anti-cancer properties.[1][2] A thorough understanding of its solubility in different organic solvents is fundamental for its extraction, purification, formulation, and in vitro/in vivo testing.
Solubility Data of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in the form of formal solubility studies. However, practical solubility information can be inferred from various experimental procedures reported in the literature. The following table summarizes the available data.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known Concentration | Temperature (°C) | Reference |
| Methanol (B129727) (HPLC Grade) | CH₃OH | 32.04 | 1 mg/mL & 2 mg/mL | Room Temperature | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 2000 µg/mL (2 mg/mL) | Not Specified | [1] |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Soluble (used for extraction) | Not Specified | [3] |
| Acetone (B3395972) | (CH₃)₂CO | 58.08 | Expected to be soluble | Not Specified |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the thermodynamic equilibrium method (e.g., shake-flask) and the kinetic method.[4][5]
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.[5]
Objective: To determine the thermodynamic solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid, pure)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO)
-
Glass vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid material.
-
Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification:
-
Using HPLC-UV: Inject the diluted sample into the HPLC system. Determine the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.[1]
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a standard calibration curve.[6]
-
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, by taking into account the dilution factor.
This high-throughput method measures the concentration of a compound when it first precipitates from a solution. It is often used in early drug discovery.[6]
Objective: To rapidly determine the kinetic solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous buffer or the organic solvent of interest
-
96-well microplate
-
Plate reader capable of detecting light scattering or UV absorbance
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in the wells of a 96-well plate using DMSO.
-
Precipitation Induction: Add the aqueous buffer or the test organic solvent to each well. This change in solvent composition will induce precipitation of the compound if its solubility is exceeded.
-
Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The point of precipitation can be detected by an increase in light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtering or centrifugation using UV absorbance.[6]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermodynamic solubility determination of this compound.
Caption: Thermodynamic solubility determination workflow.
Signaling Pathways and Logical Relationships
While this compound is involved in various biological signaling pathways, its solubility is a physicochemical property and does not directly involve signaling pathways. The logical relationship in solubility studies is the workflow from sample preparation to final analysis, as depicted in the diagram above.
Conclusion
The provided data and protocols offer a foundational guide for researchers working with this compound. While this compound is known to be soluble in polar organic solvents like methanol and DMSO, precise solubility values in various solvents and conditions should be determined experimentally using standardized methods like the shake-flask protocol to ensure accuracy and reproducibility in research and development settings.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
Application Note: Protocol for Determining the Antifungal Activity of Plumieride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plumieride is an iridoid glycoside that has been isolated from various plant species, including Plumeria and Allamanda.[1][2][3] Recent studies have highlighted its potential as a novel antifungal agent, demonstrating notable activity against pathogenic fungi such as Candida albicans.[1][2] Research indicates that this compound may exert its antifungal effects by downregulating the expression of key virulence genes in C. albicans, including ALS1, Plb1, and HYR1.[1][2] Furthermore, in vitro studies have shown that this compound can exhibit a lower Minimum Inhibitory Concentration (MIC) and a wider zone of inhibition against C. albicans when compared to the standard antifungal drug, fluconazole.[1][2] this compound has also demonstrated activity against dermatophytes like Epidermophyton floccosum and Microsporum gypseum, as well as Cryptococcus species.[3][4][5]
This document provides detailed protocols for evaluating the antifungal properties of this compound using standardized in vitro methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Materials and Reagents
-
Test Compound: this compound (≥98% purity)
-
Control Antifungal Agents:
-
Fluconazole (for yeasts, e.g., Candida albicans)
-
Amphotericin B or Voriconazole (B182144) (for filamentous fungi, e.g., Aspergillus fumigatus)
-
-
Fungal Strains (Quality Control):
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Aspergillus fumigatus ATCC 204305
-
-
Test Fungal Strains:
-
Culture Media and Buffers:
-
Sabouraud Dextrose Agar (B569324) (SDA)
-
Potato Dextrose Agar (PDA)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS buffer (3-(N-morpholino)propanesulfonic acid)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
-
Labware and Equipment:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader (for inoculum standardization)
-
Hemocytometer
-
Incubator (35°C)
-
Vortex mixer
-
Biological safety cabinet
-
Quantitative Real-Time PCR (qRT-PCR) system
-
RNA extraction kits
-
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[6][7][9]
2.1.1 Preparation of Fungal Inoculum
-
Yeast Inoculum (C. albicans, C. neoformans):
-
Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in 5 mL of sterile PBS.
-
Vortex for 15 seconds to ensure a homogenous suspension.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
-
Mold Inoculum (A. fumigatus):
-
Subculture the mold on a PDA plate and incubate at 35°C for 5-7 days until sporulation is evident.
-
Gently flood the plate with sterile PBS containing 0.05% Tween 80.
-
Harvest the conidia by gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Transfer the upper homogenous suspension to a new tube.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.
-
2.1.2 Preparation of this compound and Control Dilutions
-
Prepare a stock solution of this compound (e.g., 1280 µg/mL) in DMSO.
-
Prepare stock solutions for control drugs (Fluconazole, Amphotericin B) as per CLSI guidelines.
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
2.1.3 Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum (prepared in section 2.1.1) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
The final concentration of this compound will range, for example, from 64 µg/mL to 0.125 µg/mL.
-
Seal the plates and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.[10]
2.1.4 Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
-
Read the endpoints visually or with a microplate reader at the appropriate wavelength.
2.1.5 Determination of Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.
Agar Disk Diffusion Method
This method provides a qualitative preliminary screening of antifungal activity.[11][12]
-
Prepare a fungal lawn by evenly spreading the standardized inoculum (0.5 McFarland) over the surface of an SDA or Mueller-Hinton agar plate.
-
Allow the plate to dry for 5-10 minutes.
-
Impregnate sterile 6 mm paper discs with a known concentration of this compound (e.g., 10 µ g/disc ). A disc with the solvent (DMSO) serves as a negative control.
-
Place the discs firmly on the agar surface.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter (in mm) of the zone of inhibition around each disc.
Protocol for Investigating Mechanism of Action
Studies suggest this compound downregulates virulence factor gene expression in C. albicans.[1][2] This protocol outlines how to verify this using qRT-PCR.
-
Grow C. albicans in Sabouraud Dextrose Broth to mid-log phase.
-
Treat the fungal culture with this compound at sub-inhibitory concentrations (e.g., 0.5x MIC and 0.25x MIC) for a defined period (e.g., 4-6 hours). An untreated culture serves as the control.
-
Harvest the fungal cells by centrifugation.
-
Extract total RNA using a suitable commercial kit following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for virulence genes (ALS1, PLB1, HYR1) and a housekeeping gene (e.g., ACT1) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|
| C. albicans ATCC 90028 | 16 | 32 | 0.5 |
| C. neoformans H99 | 32 | 64 | 4 |
| A. fumigatus Af293 | 64 | >128 | N/A |
| C. parapsilosis ATCC 22019 | 8 | 16 | 2 |
Table 2: Agar Disk Diffusion Assay Results
| Fungal Strain | This compound (10 µ g/disc ) Zone of Inhibition (mm) | Fluconazole (25 µ g/disc ) Zone of Inhibition (mm) |
|---|---|---|
| C. albicans ATCC 90028 | 18 | 22 |
| C. neoformans H99 | 15 | 19 |
Table 3: Relative Expression of Virulence Genes in C. albicans after this compound Treatment
| Gene | Fold Change (0.25x MIC) | Fold Change (0.5x MIC) |
|---|---|---|
| ALS1 | 0.75 | 0.40 |
| PLB1 | 0.80 | 0.55 |
| HYR1 | 0.65 | 0.30 |
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MFC of this compound.
Proposed Mechanism of Action
Caption: this compound's inhibition of key virulence genes in C. albicans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Phenotypic and Molecular Biological Analysis of Polymycovirus AfuPmV-1M From Aspergillus fumigatus: Reduced Fungal Virulence in a Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Probing the Anti-Inflammatory Potential of Plumieride: In Vivo Experimental Designs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Plumieride, an iridoid glycoside found in plants of the Plumeria genus, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. Preliminary studies have suggested that this compound may modulate key inflammatory pathways, making it a compelling candidate for further investigation as a novel anti-inflammatory agent. These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory efficacy using well-established animal models. The protocols are designed to guide researchers in designing robust experiments to assess the pharmacological activity of this compound and to elucidate its mechanism of action. Recent research has demonstrated that this compound can significantly reduce inflammation in a dose-dependent manner by modulating the expression of pro-inflammatory cytokines and key signaling molecules.[1] Specifically, in a murine model of cutaneous candidiasis, treatment with this compound at doses of 25 and 50 mg/kg resulted in a significant reduction in skin lesions and a dose-dependent modulation of inflammatory markers, including iNOS, TNF-α, IL-1β, and NF-κB.[1]
Key Signaling Pathways in Inflammation
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Understanding how this compound interacts with these pathways is crucial for elucidating its mechanism of action. The following diagrams illustrate the key signaling pathways often implicated in inflammation and are putative targets for this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
A systematic approach is essential for the successful evaluation of this compound's anti-inflammatory properties in vivo. The following diagram outlines a general experimental workflow.
Quantitative Data Summary
While specific in vivo data for pure this compound in standardized systemic inflammation models is still emerging, studies on extracts and related compounds from the Plumeria genus provide valuable insights into its potential efficacy.
Table 1: Effect of Plumeria spp. Extracts and Related Compounds on Carrageenan-Induced Paw Edema in Rodents
| Treatment | Animal Model | Dose (mg/kg) | Time Point | % Inhibition of Edema | Reference |
| Methanolic Extract of Plumeria pudica | Rat | 200 | 4 hours | 50.4% | [2] |
| Alkaloid from Plumeria acutifolia | Rat | 50 | 3 hours | 72.27% | [3] |
| Plumerin-R (P. rubra protease) | Rat | 80 | 4 hours | 48.8% | [4] |
| Indomethacin (Standard Drug) | Rat | 10 | 3 hours | 73.33% | [3] |
Table 2: Effect of this compound on Pro-Inflammatory Markers in a Murine Model of Cutaneous Candidiasis
| Treatment | Dose (mg/kg) | Relative Gene Expression (Fold Change vs. Infected Control) | Reference |
| TNF-α | IL-1β | ||
| This compound | 25 | ↓ | ↓ |
| This compound | 50 | ↓↓ | ↓↓ |
| Fluconazole (Standard Drug) | 50 | ↓ | ↓ |
| Note: ↓ indicates a significant decrease, and ↓↓ indicates a more substantial significant decrease. |
Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide rats into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 25 mg/kg, p.o.)
-
Group III: this compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Indomethacin (10 mg/kg, p.o.)
-
-
Treatment: Administer the respective treatments orally.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation and is useful for assessing the effects of compounds on cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Sterile pyrogen-free saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Group I: Saline control
-
Group II: LPS + Vehicle
-
Group III: LPS + this compound (e.g., 25 mg/kg, i.p.)
-
Group IV: LPS + this compound (e.g., 50 mg/kg, i.p.)
-
Group V: LPS + Dexamethasone (1 mg/kg, i.p.)
-
-
Treatment: Administer the respective treatments intraperitoneally.
-
Inflammation Induction: One hour after treatment, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Sample Collection: At a designated time point (e.g., 2 or 4 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., lung, liver).
-
Cytokine Analysis: Separate serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Tissue Analysis (Optional): Homogenize tissues to measure local cytokine levels or perform histological analysis to assess inflammatory cell infiltration.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis, a chronic inflammatory disease.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Methotrexate (positive control)
-
Calipers for measuring paw thickness
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Immunization (Day 0): Emulsify bovine type II collagen with CFA and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Grouping and Treatment: On day 21, randomly divide mice into treatment groups (n=8-10 per group) and begin daily administration of:
-
Group I: Vehicle control
-
Group II: this compound (e.g., 50 mg/kg, p.o.)
-
Group III: Methotrexate (1 mg/kg, p.o., twice a week)
-
-
Arthritis Scoring: Starting from day 21, monitor the mice for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum possible score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers every other day.
-
Termination and Analysis (e.g., Day 42): At the end of the study, collect blood for cytokine analysis and harvest joints for histological evaluation of synovial inflammation, cartilage destruction, and bone erosion.
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive in vivo evaluation of this compound as a potential anti-inflammatory agent. By utilizing these standardized models, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of this compound. The provided data on related compounds from the Plumeria genus suggest a promising anti-inflammatory profile that warrants further investigation of the pure compound, this compound. Future studies should focus on dose-response relationships, detailed pharmacokinetic and pharmacodynamic profiling, and a deeper exploration of its effects on the MAPK and JAK-STAT signaling pathways to fully characterize its therapeutic potential.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Evaluating Plumieride Cytotoxicity with Cell-Based Assays
Introduction
Plumieride, an iridoid glycoside found in various species of the Plumeria genus, has garnered interest for its diverse biological activities, including anti-inflammatory, anti-fungal, and potential anticancer properties.[1][2][3] Preliminary studies have indicated that this compound and its analogues can exhibit cytotoxic effects against certain cancer cell lines, such as radiation-induced fibrosarcoma (RIF) tumor cells.[4][5] However, its efficacy and safety profile must be rigorously evaluated to determine its therapeutic potential. This document provides detailed protocols for essential cell-based assays to characterize the cytotoxic effects of this compound, guiding researchers in drug discovery and development.
The following sections detail the principles and methodologies for three key assays: the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.
MTT Assay: Assessment of Metabolic Activity and Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically between 550 and 600 nm.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100.
-
Plot the % viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| This compound Conc. (µg/mL) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.250 | ± 0.08 | 100% |
| 10 | 1.125 | ± 0.06 | 90% |
| 25 | 0.875 | ± 0.05 | 70% |
| 50 | 0.613 | ± 0.04 | 49% |
| 100 | 0.313 | ± 0.03 | 25% |
| Calculated IC₅₀ | | | ~49.5 µg/mL |
Note: Data are hypothetical and for illustrative purposes. The IC₅₀ value is based on reported activity in RIF tumor cells.[5]
Lactate Dehydrogenase (LDH) Assay: Assessment of Cell Membrane Integrity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which indicates the extent of cell lysis or necrosis.[11] Absorbance is typically measured at 490 nm.[12]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Establish Controls: For each plate, prepare the following controls in triplicate:[9][12]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with 10 µL of a Lysis Buffer (e.g., 10X Triton X-100) for 45 minutes before measurement (represents 100% cytotoxicity).
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes.[13]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well. Mix gently by tapping the plate.[12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] × 100.
-
Data Presentation:
Table 2: Membrane Damage by this compound as determined by LDH Assay
| This compound Conc. (µg/mL) | Mean Absorbance (OD 490nm) | Standard Deviation | % Cytotoxicity |
|---|---|---|---|
| 0 (Spontaneous Release) | 0.215 | ± 0.02 | 0% |
| 10 | 0.280 | ± 0.03 | 8% |
| 25 | 0.410 | ± 0.04 | 24% |
| 50 | 0.650 | ± 0.05 | 53% |
| 100 | 0.950 | ± 0.07 | 90% |
| Max Release (Lysis) | 1.050 | ± 0.08 | 100% |
Note: Data are hypothetical and for illustrative purposes.
Annexin V/PI Apoptosis Assay: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[14]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is impermeable to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.
This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often indicates mechanical damage).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at ~500 x g for 5 minutes.[14]
-
Cell Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI solution (1 mg/ml) to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and PI at ~535 nm.
Data Presentation:
Table 3: Apoptosis Induction by this compound as determined by Annexin V/PI Staining
| Treatment Group | % Viable (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |
|---|---|---|---|
| Control | 95.2% | 2.5% | 1.8% |
| This compound (25 µg/mL) | 70.5% | 18.3% | 10.1% |
| This compound (50 µg/mL) | 45.1% | 35.6% | 18.5% |
| this compound (100 µg/mL) | 15.8% | 40.2% | 42.7% |
Note: Data are hypothetical and for illustrative purposes.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Principle of the Annexin V/PI apoptosis detection assay.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
Application Notes & Protocols: Purification of Plumieride from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumieride is an iridoid glycoside found in various species of the Plumeria genus, which has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-fungal, and immunostimulatory properties.[1][2] The purification of this compound from complex crude plant extracts is a critical step for its pharmacological evaluation and potential drug development. These application notes provide detailed protocols for the extraction and purification of this compound, a summary of quantitative data from published studies, and a visualization of its implicated anti-inflammatory signaling pathway.
Data Presentation: Quantitative Analysis of this compound Purification
The following tables summarize quantitative data from various studies on the purification of this compound and related compounds, offering a comparative overview of the efficiency of different techniques.
Table 1: Yield of this compound from Plumeria obtusa
| Starting Material | Initial Crude Extract | Fractionation Step | Methanol (B129727) Fraction (M-F) | Pure this compound | Overall Yield (from M-F) | Reference |
| 3.0 kg of P. obtusa aerial parts (powder) | 300 g (Methanol extract) | Diaion HP-20 column chromatography | 20 g | 90 mg (from 2.5 g of M-F) | 0.45% | [1] |
Table 2: Purification of 15-Demethylthis compound (a related Iridoid) using HSCCC
| Starting Material | Purification Method | Amount of Starting Material | Yield | Purity (by HPLC-DAD) | Reference |
| Fraction 1 (15% ethanol (B145695) eluent from D101 macroporous resin) | HSCCC | 230 mg | 17 mg | 96.04% | [3] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and purification of this compound.
Protocol 1: Extraction and Preliminary Purification
This protocol describes the initial extraction of this compound from plant material and a preliminary purification step to enrich the iridoid glycoside fraction.
1.1. Plant Material Preparation:
-
Air-dry the aerial parts (leaves, stems) of Plumeria species (e.g., Plumeria obtusa or Plumeria rubra).
-
Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.[4]
1.2. Extraction:
-
Method: Maceration.[4]
-
Solvent: 80-85% aqueous methanol.[4]
-
Procedure:
-
Weigh the powdered plant material.
-
Submerge the powder in 80% aqueous methanol at a ratio of 1:10 (w/v).
-
Allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.[1]
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[4]
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.[1]
-
1.3. Preliminary Purification using Solvent Partitioning and Macroporous Resin:
-
Solvent Partitioning:
-
Suspend a portion of the dry crude extract (e.g., 200 g) in 500 mL of distilled water.[1]
-
Partition the aqueous suspension with dichloromethane (B109758) (3 x 2 L) in a separatory funnel to remove nonpolar compounds.[1]
-
Collect the aqueous layer for further purification.
-
-
Macroporous Resin Chromatography:
-
Pack a glass column with Diaion HP-20 or D101 macroporous resin.[1][4]
-
Load the aqueous layer from the previous step onto the column.
-
Elute the column with distilled water to remove highly polar impurities like sugars.[4]
-
Subsequently, elute with 50% methanol-water, followed by 100% methanol.[1]
-
Collect the fractions and evaporate them under reduced pressure. The 100% methanol fraction is typically enriched with this compound.[1]
-
Protocol 2: Fine Purification by Column Chromatography
This protocol details the final purification of this compound from the enriched fraction using silica (B1680970) gel and RP-18 column chromatography.
2.1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Dichloromethane (CH₂Cl₂) and Methanol (MeOH).
-
Procedure:
-
Dissolve the dried methanol fraction from the preliminary purification in a minimal amount of the initial mobile phase.
-
Pack a glass column with silica gel slurried in the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or gradient solvent system, starting with a lower polarity mixture and gradually increasing the polarity. A common starting point is CH₂Cl₂:MeOH (8:2 v/v), gradually increasing to CH₂Cl₂:MeOH (6:4 v/v).[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
2.2. Reversed-Phase (RP-18) Column Chromatography:
-
Stationary Phase: RP-18 silica gel.
-
Mobile Phase: A gradient of Water (H₂O) and Methanol (MeOH).
-
Procedure:
-
Combine and concentrate the this compound-containing fractions from the silica gel column.
-
Dissolve the residue in the initial mobile phase for RP-18 chromatography.
-
Pack a column with RP-18 material.
-
Load the sample and elute with a suitable solvent system, such as H₂O:MeOH (7:3 v/v).[1]
-
Collect and monitor fractions by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an efficient liquid-liquid chromatography technique that avoids a solid stationary phase, minimizing irreversible adsorption.
-
Apparatus: A commercial HSCCC instrument.
-
Two-Phase Solvent System: n-butanol-methanol-water (4:0.5:4, v/v/v).[3]
-
Procedure:
-
Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.
-
Fill the HSCCC column with the stationary phase (the upper phase).
-
Pump the mobile phase (the lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve a known amount of the semi-purified extract in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Collect fractions of the eluent.
-
Monitor the fractions by TLC or HPLC to identify those containing the target compound.[4]
-
Protocol 4: Purity and Structural Confirmation
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure of this compound by comparing the spectral data with previously reported values.[1]
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Inhibition of NF-κB by this compound/Plumericin
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Extraction of Plumieride from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction Plumieride is an iridoid glucoside with a range of reported biological activities, including anti-inflammatory, antifungal, and immunostimulatory effects.[1][2][3] It is predominantly found in plants from the Apocynaceae family, such as species of Plumeria and Allamanda cathartica.[4][5] Traditional methods for extracting phytochemicals are often time-consuming and require large volumes of organic solvents.[6][7] Microwave-Assisted Extraction (MAE) presents a modern, efficient alternative that significantly reduces extraction time and solvent consumption while often improving recovery yields.[4][6] This application note provides detailed protocols for the MAE of this compound from plant material, its subsequent quantification by HPLC, and a summary of relevant data.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the optimized methodology for extracting this compound from the flowers of Allamanda cathartica.[4]
1.1. Materials and Equipment
-
Plant Material: Dried and powdered plant material (e.g., Allamanda cathartica flowers).
-
Solvent: Ethanol or Ethyl Acetate.
-
Equipment:
1.2. Procedure
-
Weigh 1.5 g of the dried, powdered plant material and place it into a 25 mL round-bottom flask.[4]
-
Add the extraction solvent (Ethanol is recommended for higher yield) to the flask at a solid-to-liquid ratio of 1:10 (m/v), resulting in 15 mL of solvent.[4]
-
Place the flask in the microwave synthesis system.
-
Set the extraction parameters to the optimized conditions:
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Filter the extract to separate the plant residue from the liquid.
-
Evaporate the solvent from the filtrate using a rotary evaporator or a circulating air oven at 45 °C to obtain the dry crude extract.[4]
-
Store the dried extract in a desiccator until further analysis.
Protocol 2: Quantification of this compound by HPLC-PDA
This protocol details the High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector for the quantitative analysis of this compound in the extracts.[1][4]
2.1. Materials and Equipment
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, degasser, and a PDA detector (e.g., Agilent Technologies 1100 series).[1]
-
Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 150 × 4.6 mm, 5 µm particle size).[1]
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile, and Phosphoric Acid.
-
This compound Standard: Analytical grade this compound for calibration curve.
-
Sample Preparation: Dissolve the dried extract in HPLC-grade methanol to a known concentration (e.g., 2 mg/mL).[1] Filter through a 0.45 µm syringe filter before injection.
2.2. Chromatographic Conditions
-
Mobile Phase: Gradient elution using 0.3% Phosphoric Acid in water (Solvent A) and Acetonitrile (Solvent B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Room temperature.[1]
-
Detection Wavelength: 280 nm.[1]
2.3. Quantification
-
Prepare a series of standard solutions of this compound in methanol at different concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The efficiency of Microwave-Assisted Extraction is demonstrated by comparing its yield and extraction time with conventional solvent extraction methods.
Table 1: Comparison of this compound Extraction Efficiency
| Extraction Method | Solvent | Extraction Time | This compound Yield (%) | This compound Content (mg/g of dry flowers) |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Ethanol | 10 min | 43% | 52 mg/g |
| Conventional Solvent Extraction (CSE) | Ethanol | Not Specified | 12% | Not Specified |
| Conventional Solvent Extraction (CSE) | Ethyl Acetate | Not Specified | 22% | Not Specified |
(Data sourced from Bonomini et al., 2017)[2][4]
Table 2: Optimized MAE Parameters for this compound Extraction
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Microwave Power | 300 W |
| Extraction Time | 10 min |
| Temperature | 50 °C |
| Solid-to-Liquid Ratio | 1:10 (m/v) |
(Data sourced from Bonomini et al., 2017)[4]
Table 3: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.999 |
| Precision (CV%) | 3.3% |
| Recovery (%) | 98% |
| Specificity (%) | 97% |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL |
(Data sourced from Bonomini et al., 2017)[2][4]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from plant material preparation to the final quantification of this compound.
Caption: Workflow for MAE and quantification of this compound.
Signaling Pathway
This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.[1][8] The related compound plumericin (B1242706) has been shown to inhibit the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[9]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Plumieride Purification Using Column Chromatography
Introduction
Plumieride, an iridoid glycoside, is a secondary metabolite found in various species of the Plumeria genus, noted for its wide range of biological activities, including anti-inflammatory, antifungal, and immunostimulatory properties.[1][2] These therapeutic potentials make this compound a compound of significant interest for pharmaceutical research and drug development. This document provides a comprehensive protocol for the extraction and purification of this compound from plant material, primarily utilizing column chromatography techniques.
Extraction and Preliminary Purification
An initial extraction is performed to isolate a crude mixture containing this compound from the plant source, typically the leaves or bark of Plumeria species. This is followed by a preliminary purification step to enrich the this compound content before final purification by column chromatography.
Experimental Protocol: Extraction and Preliminary Purification
-
Plant Material Preparation: Air-dry the plant material (e.g., Plumeria obtusa leaves) and grind it into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Employ maceration or Soxhlet extraction.
-
Use 80-85% aqueous methanol (B129727) as the extraction solvent at a 1:10 (w/v) ratio of plant material to solvent.[3]
-
For maceration, submerge the powder in the solvent and allow it to stand for 24-48 hours at room temperature with occasional agitation.[3]
-
Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue two more times to ensure thorough extraction.[3]
-
Combine the filtrates and concentrate them using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.[3]
-
-
Preliminary Purification with Macroporous Resin:
-
Dissolve the crude extract in water.
-
Load the aqueous extract onto a D101 macroporous resin column.[3]
-
Wash the column with deionized water to remove highly polar impurities.[3]
-
Elute the column with a stepwise gradient of ethanol (B145695) in water. The fraction containing this compound is typically eluted with 15-50% ethanol.[3]
-
Collect the desired fraction and concentrate it under reduced pressure to yield a semi-purified extract.[3]
-
Workflow for this compound Extraction and Preliminary Purification
Caption: Workflow of this compound Extraction.
Final Purification by Column Chromatography
The semi-purified extract is subjected to further chromatographic steps to isolate this compound with high purity. Both normal-phase and reversed-phase column chromatography can be employed.
Protocol 1: Silica (B1680970) Gel and RP-18 Column Chromatography
This protocol utilizes a two-step column chromatography process for the purification of this compound.[1]
Experimental Protocol
-
Silica Gel Column Chromatography:
-
Pack a column with silica gel (230-400 mesh).[4]
-
Dissolve the semi-purified extract in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a mobile phase of Dichloromethane-Methanol (CH2Cl2:MeOH) at a ratio of 6:4 (v/v).[1]
-
Monitor the eluted fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
-
Reversed-Phase (RP-18) Column Chromatography:
-
Pack a column with RP-18 material.
-
Dissolve the this compound-containing fraction from the silica gel column in the mobile phase.
-
Load the sample onto the RP-18 column.
-
Elute the column with a mobile phase of Water-Methanol (H2O:MeOH) at a ratio of 7:3 (v/v).[1]
-
Monitor the fractions for pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound. A yield of 90 mg of pure this compound has been reported using this method.[1]
-
Workflow for Two-Step Column Chromatography Purification
Caption: Two-Step this compound Purification.
Quantitative Data Summary
The following tables summarize the key parameters for the column chromatography purification of this compound.
Table 1: Extraction and Preliminary Purification Parameters
| Parameter | Value/Description |
| Plant Source | Plumeria species (e.g., P. obtusa, P. rubra)[1][3] |
| Extraction Solvent | 80-85% aqueous methanol[3] |
| Preliminary Stationary Phase | D101 macroporous resin[3] |
| Preliminary Elution | Stepwise gradient of ethanol in water (15-50% ethanol fraction collected)[3] |
Table 2: Column Chromatography Parameters for Final Purification
| Parameter | Silica Gel Column | RP-18 Column |
| Stationary Phase | Silica gel (230-400 mesh)[4] | RP-18 |
| Mobile Phase | Dichloromethane:Methanol (6:4, v/v)[1] | Water:Methanol (7:3, v/v)[1] |
| Reported Yield | - | 90 mg (from a portion of the initial extract)[1] |
Biological Activity and Signaling Pathways
This compound has been shown to modulate inflammatory responses and stimulate the immune system. Its mechanism of action involves the regulation of key signaling pathways.
Anti-inflammatory Pathway
In the context of inflammation, such as in candidiasis-induced dermatitis, this compound has been observed to downregulate the expression of pro-inflammatory mediators.[1] This is achieved through the inhibition of the NF-κB signaling pathway, leading to reduced expression of iNOS, TNF-α, and IL-1β.[1]
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's Anti-inflammatory Action.
Immunostimulatory Pathway
This compound also demonstrates immunostimulatory activity by augmenting the Th-1 pathway.[2] This leads to an enhanced release of Th-1 cytokines, including TNF-α, IFN-γ, and IL-2, which can help restore a suppressed immune response.[2]
This compound's Immunostimulatory Signaling Pathway
Caption: this compound's Immunostimulatory Action.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Analytical Standards for Plumieride Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumieride, an iridoid glycoside found in various species of the Plumeria and Allamanda genera, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-fungal, and immunostimulatory properties.[1][2] As research into the therapeutic potential of this compound advances, the need for standardized and validated analytical methods for its quantification in plant extracts and biological matrices becomes paramount.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are presented to ensure accuracy, precision, and reproducibility in research and quality control settings.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods described, offering a clear comparison of their performance characteristics.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Reported Values | Source |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 1 µg/mL | [3] |
| Limit of Quantification (LOQ) | 2 µg/mL | [3] |
| Intra-day Precision (RSD%) | < 2% | [3] |
| Inter-day Precision (RSD%) | < 3% | [3] |
| Recovery (%) | 98% | [3] |
Table 2: HPTLC Method Validation Parameters for a Representative Iridoid Glycoside (Aucubin)
| Parameter | Reported Values | Source |
| Linearity (r²) | 0.997 | [4] |
| Limit of Detection (LOD) | 6.6 µg/mL | [4] |
| Limit of Quantification (LOQ) | 20 µg/mL | [4] |
| Intra-day Precision (RSD%) | < 4.9% | [4] |
| Inter-day Precision (RSD%) | < 7.2% | [4] |
| Recovery (%) | 95-98% | [4] |
Table 3: LC-MS/MS Method Validation Parameters for a Representative Iridoid Glycoside
| Parameter | Reported Values | Source |
| Linearity (r²) | ≥ 0.998 | [5] |
| Limit of Detection (LOD) | 1 ng/mL | [5] |
| Limit of Quantification (LOQ) | 5 ng/mL | [5] |
| Intra-day Precision (RSD%) | < 3% | [5] |
| Inter-day Precision (RSD%) | < 5% | [5] |
| Recovery (%) | 92 - 108% | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is suitable for the routine quantification of this compound in well-characterized plant extracts.
1.1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
1.2. Chromatographic Conditions
-
Column: Eclipse XDB-C18 (150 × 4.6 mm, 5 µm particle size) with a C18 guard column.[2]
-
Mobile Phase: Gradient elution using a mixture of 0.3% phosphoric acid in water (A) and acetonitrile (B52724) (B).[2]
-
Gradient Program: 15-35% B (0–12 min), followed by a wash step with 100% B (12–15 min).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.[2]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 20 µL.[2]
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation (Plant Extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol, adapted from a method for the iridoid glycoside aucubin, is suitable for the rapid screening and quantification of this compound.[4]
2.1. Instrumentation
-
HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
2.2. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[4]
-
Mobile Phase: Ethyl acetate (B1210297) : methanol : water (77:15:8, v/v/v).[4]
-
Sample Application: Apply samples and standards as 8 mm bands, 10 mm from the bottom of the plate.
-
Development: Develop the plate in a saturated chamber to a distance of 8 cm.
-
Derivatization: Dip the dried plate in a solution of p-dimethylaminobenzaldehyde (10 mg/mL in 1 N HCl) for visualization.[4]
-
Densitometric Analysis: Scan the plates at 580 nm.[4]
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Calibration Standards: Prepare a series of standards in the range of 20-120 µg/mL in methanol.[4]
-
Sample Preparation: Prepare a methanolic extract as described for the HPLC method.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This protocol is designed for the high-throughput and sensitive quantification of this compound in complex biological matrices.
3.1. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
3.2. Chromatographic and MS Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
3.3. Standard and Sample Preparation
-
Standard Stock and Calibration Standards: Prepare as described for the HPLC method, with further dilutions into the ng/mL range as needed.
-
Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of plasma or tissue homogenate, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
-
Visualizations
References
- 1. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Probing the Therapeutic Potential of Plumieride: In Vitro Models for Mechanistic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Plumieride, a prominent iridoid glycoside found in various plant species of the Apocynaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, anticancer, antifungal, and neuroprotective agent. Understanding the molecular mechanisms underpinning these effects is crucial for its development as a potential therapeutic. This document provides detailed application notes and experimental protocols for establishing in vitro models to investigate the mechanism of action of this compound across its various biological activities.
I. Anti-inflammatory and Immunomodulatory Effects
This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies are essential to dissect these mechanisms.
Application Note:
The anti-inflammatory properties of this compound can be effectively studied in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, or tumor necrosis factor-alpha (TNF-α)-stimulated endothelial cells, like HUVECs. A primary mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.[1][2] This can be assessed by examining the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα).[1][3][4] Furthermore, this compound's ability to reduce the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and interleukin-1 beta (IL-1β), can be quantified.[5] this compound has also been observed to augment the Th-1 immune response, which can be investigated by measuring the secretion of Th-1 cytokines such as IFN-γ and IL-2 from stimulated immune cells.
Key In Vitro Models & Protocols:
1. NF-κB Signaling Pathway Analysis in HUVECtert Cells
-
Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα in TNF-α-stimulated endothelial cells.
-
Protocol:
-
Seed HUVECtert cells in appropriate culture plates and grow to confluence.
-
Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.[1][3][4]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes).[1][3][4]
-
Lyse the cells and collect total protein.
-
Perform Western blot analysis using primary antibodies against phospho-IκBα (Ser32/Ser36) and total IκBα. Use α-tubulin or β-actin as a loading control.[1][3][4]
-
Quantify band intensities to determine the ratio of phosphorylated to total IκBα.
-
2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To measure the inhibitory effect of this compound on NO production in activated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[6]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.[6][7] This involves mixing equal volumes of supernatant and Griess reagent and incubating at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[6] A standard curve using sodium nitrite should be generated to quantify the results.
-
3. Pro-inflammatory Cytokine Quantification by ELISA
-
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-1β from LPS-stimulated RAW 264.7 cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate overnight.[8]
-
Pre-treat the cells with desired concentrations of this compound for 4 hours.[8]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 12 or 24 hours.[8]
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9][10][11]
-
II. Anticancer Activity
This compound and its derivatives have demonstrated cytotoxic effects against cancer cells. In vitro cytotoxicity assays are fundamental for screening and mechanistic studies.
Application Note:
The anticancer potential of this compound can be evaluated using various cancer cell lines. The radiation-induced fibrosarcoma (RIF-1) cell line has been used to assess the cytotoxicity of this compound and its analogs. Cell viability assays, such as the MTT assay, are commonly employed to determine the concentration-dependent effects of the compound on cancer cell proliferation and survival.
Key In Vitro Model & Protocol:
1. Cytotoxicity Assessment using the MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
-
Protocol:
-
Seed cancer cells (e.g., RIF-1) in a 96-well plate at a suitable density and allow them to adhere overnight.[12]
-
Treat the cells with a range of concentrations of this compound or its analogs for a specified duration (e.g., 72 hours).[12]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
III. Antifungal Activity
This compound has shown promising activity against pathogenic fungi, particularly Candida albicans.
Application Note:
The antifungal efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against Candida albicans. Furthermore, its impact on the expression of virulence-related genes in the fungus can be investigated using quantitative real-time PCR (qRT-PCR) to elucidate its mechanism of action.[14]
Key In Vitro Models & Protocols:
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing RPMI 1640 medium.[14][15]
-
Prepare an inoculum of Candida albicans and adjust the concentration to 0.5 McFarland standard.[16]
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.[16]
-
The MIC is defined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[14]
-
2. Virulence Gene Expression Analysis by qRT-PCR
-
Objective: To investigate the effect of this compound on the expression of virulence genes (e.g., ALS1, PLB1, HYR1) in Candida albicans.[14]
-
Protocol:
-
Treat Candida albicans cultures with a sub-inhibitory concentration of this compound.
-
Isolate total RNA from the fungal cells using a suitable extraction kit.[14]
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.[17]
-
Perform qRT-PCR using primers specific for the target virulence genes and a housekeeping gene (e.g., ACT1) for normalization.[17][18]
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
IV. Neuroprotective Effects
This compound has been suggested to possess neuroprotective properties, which can be explored using in vitro models of neuronal damage.
Application Note:
An in vitro model of neurotoxicity can be established using the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells. Neurotoxicity can be induced by treatment with high concentrations of corticosterone (B1669441), mimicking stress-induced neuronal damage.[19][20] The neuroprotective effect of this compound can then be assessed by measuring cell viability.
Key In Vitro Model & Protocol:
1. Neuroprotection against Corticosterone-Induced Toxicity in PC12 Cells
-
Objective: To evaluate the protective effect of this compound against corticosterone-induced cell death in PC12 cells.
-
Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 1 × 10⁴ cells/well.[20]
-
After 24 hours, treat the cells with a high concentration of corticosterone (e.g., 200-400 µM) in the presence or absence of various concentrations of this compound for 48 hours.[19][21]
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
An increase in cell viability in the presence of this compound compared to corticosterone treatment alone indicates a neuroprotective effect.
-
Data Presentation
Table 1: Summary of In Vitro Anti-inflammatory and Immunomodulatory Activity of this compound
| In Vitro Model | Cell Line | Stimulant | Key Parameter Measured | Observed Effect of this compound | Reference |
| NF-κB Signaling | HUVECtert | TNF-α (10 ng/mL) | Phosphorylation of IκBα | Inhibition | [1][3][4] |
| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite concentration | Reduction | [5] |
| Pro-inflammatory Cytokines | RAW 264.7 | LPS (1 µg/mL) | TNF-α, IL-1β secretion | Downregulation | [5] |
| Th-1 Immune Response | Murine Splenocytes | Antigen | IFN-γ, IL-2 secretion | Enhancement | N/A |
Table 2: Summary of In Vitro Anticancer Activity of this compound and its Analogs
| Cell Line | Compound | Assay | Endpoint | Result | Reference |
| RIF-1 | This compound | Cytotoxicity | 50% cell kill | 49.5 µg/mL | N/A |
| RIF-1 | Dodecyl amide analogue of plumieridepentaacetate | Cytotoxicity | 50% cell kill | 11.8 µg/mL | N/A |
Table 3: Summary of In Vitro Antifungal Activity of this compound
| Fungal Strain | Assay | Key Parameter | Result | Reference |
| Candida albicans | Broth Microdilution | MIC | Lower than fluconazole | [14] |
| Candida albicans | qRT-PCR | ALS1 gene expression | Downregulation (~35%) | [14] |
| Candida albicans | qRT-PCR | HYR1 gene expression | Downregulation (~20%) | [14] |
Table 4: Summary of In Vitro Neuroprotective Activity of this compound
| In Vitro Model | Cell Line | Toxin | Key Parameter Measured | Observed Effect of this compound | Reference |
| Neurotoxicity | PC12 | Corticosterone | Cell Viability (MTT assay) | Increased cell viability | [19][20] |
Mandatory Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of a Spectrophotometric Broth Microdilution Method for Determining Fluconazole Susceptibility of Candida albicans: Influence of RPMI and RPMI-2% Glucose on the Selection of Endpoint Criteria [annlabmed.org]
- 16. Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilms by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-time PCR expression profiling of genes encoding potential virulence factors in Candida albicans biofilms: identification of model-dependent and -independent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peony glycosides protect against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plumieride Extraction from Allamanda Flowers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of plumieride from Allamanda flowers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and quantification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Allamanda flowers?
A1: this compound is an iridoid glycoside, a type of secondary metabolite found in various plant species, including those of the Allamanda genus. It is investigated for a range of potential therapeutic applications, including antifungal, anti-inflammatory, and anticancer activities. Allamanda cathartica flowers are a known rich source of this compound.[1][2][3]
Q2: Which extraction methods are most effective for obtaining this compound?
A2: Several methods can be used, ranging from conventional solvent extraction (maceration) to more advanced techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).[1][4] Advanced methods like MAE have been shown to be highly efficient, offering significantly shorter extraction times and higher yields compared to conventional methods.[1][4] For example, an optimized MAE process can yield up to 52 mg of this compound per gram of dry flowers.[4][5]
Q3: What is the best solvent for this compound extraction?
A3: Polar solvents are generally most effective for extracting this compound. Studies have demonstrated that ethanol (B145695) is an excellent solvent choice.[4] Methanol (B129727) and ethyl acetate (B1210297) have also been used effectively.[6][7] The choice may depend on the specific extraction technique and downstream processing requirements. For instance, a hydroethanolic extract of A. cathartica flowers was found to contain approximately 21.15% this compound.
Q4: How can I confirm the presence and quantity of this compound in my extract?
A4: The presence of this compound can be initially screened using Thin Layer Chromatography (TLC).[1][6] For accurate quantification, High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is a validated and reliable method.[4][8] A typical HPLC method uses a C18 column with a gradient mobile phase of acetonitrile (B52724) and acidified water, detecting this compound at around 230 nm.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
Problem: Low this compound Yield
| Possible Cause | Recommended Solution & Explanation |
| Suboptimal Solvent | This compound is a polar glycoside. Ensure you are using a sufficiently polar solvent. Ethanol has been identified as one of the best solvents for this compound extraction from Allamanda flowers .[4][5] Methanol is also a suitable alternative.[2][6] Using non-polar solvents will result in poor extraction efficiency. |
| Inefficient Extraction Technique | Conventional maceration (soaking at room temperature) is time-consuming and often less efficient.[1][4] Consider switching to an advanced technique like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) . MAE, for instance, can increase this compound recovery from 12% (conventional) to 43% under optimal conditions (300W for 10 minutes).[1][4] |
| Incorrect Plant Material Preparation | The plant material must be properly prepared. Ensure the Allamanda flowers are air-dried or oven-dried at a low temperature (e.g., 45-50°C) to prevent thermal degradation of this compound.[4] The dried material should then be ground into a fine powder to maximize the surface area available for solvent penetration. |
| Inadequate Extraction Parameters (Time, Temperature) | Both time and temperature significantly affect yield.[9] For MAE, an extraction time of 10 minutes at a constant temperature of 50°C has been shown to be effective.[4] For conventional methods, extraction for several days (e.g., seven days) may be necessary.[4] Increasing temperature can enhance extraction but excessive heat (>80°C) may risk degradation of thermolabile compounds.[10] |
Problem: High Level of Impurities in the Crude Extract
| Possible Cause | Recommended Solution & Explanation |
| Co-extraction of Pigments (e.g., Chlorophyll) | If using leaves or less pure flower parts, pigments like chlorophyll (B73375) can contaminate the extract. To remove these, perform a pre-extraction wash (defatting) of the dried plant material with a non-polar solvent like petroleum ether or hexane before proceeding with the polar solvent extraction. |
| Presence of Multiple Compounds with Similar Polarity | Crude extracts will always contain a mixture of compounds.[6] For purification, Column Chromatography over silica (B1680970) gel is a standard and effective method.[4] The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity to separate this compound from other compounds. Fractions can be monitored by TLC to isolate the pure compound.[6] |
Problem: Difficulty in Isolating and Crystallizing this compound
| Possible Cause | Recommended Solution & Explanation |
| Impure Fractions after Chromatography | If initial column chromatography does not yield pure this compound, the active fractions can be combined and subjected to further purification. Preparative Thin Layer Chromatography (Prep-TLC) can be used to achieve higher purity.[11] |
| Amorphous Nature of the Compound | This compound is often isolated as a colorless, amorphous powder, which can be difficult to crystallize.[11] After purification, concentrate the pure fraction under reduced pressure. Attempt crystallization from a suitable solvent system, such as methanol-water or ethanol-water, by slow evaporation. |
Data & Experimental Protocols
Data Summary Tables
Table 1: Comparison of Extraction Methods and Solvents for this compound
| Extraction Method | Solvent | Extraction Time | This compound Yield/Recovery | Source |
| Conventional Maceration | Ethanol | 7 days | 12% | [1][4] |
| Conventional Maceration | Ethyl Acetate | 7 days | 22% | [1][4] |
| Microwave-Assisted (MAE) | Ethanol | 10 minutes | 43% | [1][4] |
| Optimized MAE | Ethanol | 10 minutes (300W) | Up to 52 mg/g of dry flowers | [4][5] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from methodologies described in scientific literature.[4]
-
Preparation of Plant Material:
-
Collect fresh Allamanda cathartica flowers and air-dry them in the shade or in a circulating air oven at a temperature not exceeding 50°C.
-
Grind the dried flowers into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Place 1.5 g of the dried flower powder into a 25 mL round-bottom flask suitable for a microwave synthesis system.
-
Add 15 mL of ethanol (providing a 1:10 solid-to-solvent ratio).
-
Set the microwave parameters: Power = 300 W, Time = 10 minutes, Temperature = 50°C (constant).
-
Run the microwave extraction program.
-
-
Post-Extraction Processing:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue.
-
Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the dried extract in a desiccator until further analysis.
-
Protocol 2: Quantification of this compound using HPLC-PDA
This protocol is based on a validated method for analyzing A. cathartica extracts.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and acidified water (e.g., with 0.1% phosphoric acid) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector set to 230 nm for this compound.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol (e.g., 1000 µg/mL). Create a series of dilutions (e.g., 10, 50, 100, 200, 500 µg/mL) to generate a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the dried crude extract and dissolve it in methanol to a known concentration (e.g., 1000 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard solutions to create a linear calibration curve of peak area versus concentration (R² should be >0.99).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard (approx. 9.58 min under specific conditions).[8]
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve. The percentage of this compound in the extract can be calculated as:
-
% this compound = [(Concentration from curve (µg/mL) / Injected sample concentration (µg/mL))] x 100
-
-
Visual Workflow and Logic Diagrams
Caption: Workflow for this compound Extraction and Isolation.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Plumieride Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Plumieride in aqueous solutions. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like other iridoid glycosides, can be susceptible to degradation in aqueous solutions. The primary causes of instability include:
-
pH-mediated hydrolysis: The O-glycosidic bond in this compound is prone to cleavage under acidic or basic conditions, leading to the formation of its aglycone and a sugar moiety.[1][2] Iridoids are known to be sensitive to acidic reagents which can hydrolyze the glycosidic bond and lead to the decomposition of the aglycone.[3] Some iridoid glycosides have been shown to be hydrolyzed under strong alkaline conditions.[1]
-
Thermal degradation: Elevated temperatures can accelerate the degradation of this compound.[4] For glycosides in general, ideal drying temperatures to minimize degradation are typically between 45–50 °C.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[6]
-
Oxidation: The presence of oxidizing agents can also contribute to the degradation of this compound.[7]
Q2: How can I tell if my this compound solution has degraded?
A2: Degradation can be monitored by several analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. A stability-indicating HPLC method can separate the intact this compound from its degradation products.[8] Signs of degradation include:
-
A decrease in the peak area of the intact this compound over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
Changes in the physical appearance of the solution, such as color change or precipitation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general degradation pathways of iridoid glycosides, the primary degradation products are likely to be:
-
This compound aglycone: Formed by the hydrolysis of the glycosidic bond, separating the sugar moiety from the iridoid core.
-
Epimers or isomers: Changes in pH or temperature can potentially lead to the formation of isomers of this compound.
-
Oxidized derivatives: In the presence of oxidizing agents, various oxidized forms of this compound may be generated.
Further characterization of unknown degradation products can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Q4: What are the optimal storage conditions for this compound in an aqueous solution?
A4: To minimize degradation, aqueous solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
-
Protected from light: Use amber vials or store in the dark.
-
Maintained at an appropriate pH: Based on general iridoid stability, a slightly acidic to neutral pH (around pH 5-7) is likely to be optimal. It is advisable to use a well-characterized buffer system.
-
Prepared fresh: Whenever possible, prepare solutions fresh before use to minimize the risk of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound peak in HPLC. | pH instability | Check the pH of your solution. If it is strongly acidic or alkaline, adjust to a more neutral pH using an appropriate buffer. Consider that some iridoid glycosides are unstable in strong alkaline solutions.[1] |
| High temperature | Ensure your experimental conditions do not involve prolonged exposure to high temperatures. Store stock solutions and samples at low temperatures (2-8 °C or frozen). Some iridoids are sensitive to elevated temperatures.[4] | |
| Light exposure | Protect your solutions from light by using amber vials or covering them with aluminum foil. | |
| Appearance of multiple unknown peaks in the chromatogram. | Forced degradation | Your experimental conditions (e.g., strong acid/base, high heat, strong oxidant) may be too harsh, leading to multiple degradation products. |
| Contamination | Ensure the purity of your this compound standard and the cleanliness of your vials and solvents. | |
| Inconsistent results between experiments. | Inconsistent solution preparation | Standardize your protocol for solution preparation, including the source and pH of the water, buffer type and concentration, and storage conditions. |
| Variable experimental conditions | Ensure that temperature, light exposure, and incubation times are consistent across all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
For solid-state stress, place the powdered this compound in an oven at a high temperature (e.g., 70 °C).
-
For solution-state stress, heat the stock solution at a similar temperature.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the this compound solution in a photochemically transparent container (e.g., quartz cuvette) to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at various time points.
-
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). A basic buffer should be used during analysis to avoid hydrolysis.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 230-240 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients. This is confirmed through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Effect of pH on this compound Stability at Room Temperature
| pH | Time (hours) | % this compound Remaining |
| 2 | 0 | 100 |
| 4 | ||
| 8 | ||
| 24 | ||
| 7 | 0 | 100 |
| 4 | ||
| 8 | ||
| 24 | ||
| 10 | 0 | 100 |
| 4 | ||
| 8 | ||
| 24 |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7)
| Temperature (°C) | Time (hours) | % this compound Remaining |
| 25 | 0 | 100 |
| 24 | ||
| 48 | ||
| 40 | 0 | 100 |
| 24 | ||
| 48 | ||
| 60 | 0 | 100 |
| 24 | ||
| 48 |
Visualizations
Caption: General degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common challenges in Plumieride research experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Plumieride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this iridoid glycoside.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions to problems that may arise during the extraction, purification, and application of this compound in various assays.
Q1: I am experiencing a low yield of this compound during extraction from plant material. What are the possible causes and solutions?
A1: Low extraction yield is a common challenge in natural product chemistry. Several factors could be contributing to this issue. Here is a systematic approach to troubleshooting:
-
Verify Plant Material:
-
Source and Quality: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions of the plant material. Ensure you are using a reliable source of plant material known to contain significant amounts of this compound, such as species from the Plumeria or Allamanda genera.[1][2]
-
Processing: The plant material should be properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
-
-
Optimize Extraction Solvent:
-
Polarity: this compound is a glycoside, making it a polar molecule. Solvents like methanol (B129727) and ethanol (B145695) are commonly used for its extraction.[1][2] Ensure you are using a solvent system with the appropriate polarity.
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction. Increasing the volume of the solvent can improve the extraction efficiency.
-
-
Review Extraction Technique:
-
Maceration: If using maceration, ensure sufficient extraction time (e.g., 72 hours) and agitation to allow for complete diffusion of the compound into the solvent.[1]
-
Microwave-Assisted Extraction (MAE): For MAE, optimize parameters such as microwave power, extraction time, and temperature. Higher power and temperature can enhance extraction but may also lead to degradation if not carefully controlled.[2]
-
Reflux Extraction: This method can be efficient, but prolonged exposure to high temperatures may degrade this compound. Monitor the extraction time and temperature closely.
-
Q2: My purified this compound shows low bioactivity in cell-based assays compared to published data. What could be the reason?
A2: Discrepancies in bioactivity can be frustrating. Here are several factors to consider:
-
Compound Integrity and Stability:
-
Storage: this compound, like many natural products, can be sensitive to temperature, pH, and light. Store your stock solutions at -20°C and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Purity: Verify the purity of your isolated this compound using techniques like HPLC and NMR. Impurities can interfere with the assay and affect the observed activity.
-
-
Solubility Issues:
-
Precipitation: this compound may not be fully dissolved in your vehicle solvent, leading to a lower effective concentration. Visually inspect your stock and working solutions for any precipitate.
-
Solvent Choice: While this compound is soluble in solvents like DMSO for in vitro assays, ensure the final concentration of the solvent in the culture medium is not toxic to the cells.[3]
-
-
Experimental Design:
-
Dosage: The concentration range you are testing may be too low. Perform a dose-response study with a wider range of concentrations to determine the optimal effective dose.
-
Cell Line Sensitivity: The chosen cell line may not be responsive to this compound. If possible, test the compound on a different, well-characterized cell line known to be responsive to similar iridoid glycosides.
-
Q3: I am having trouble with the HPLC purification of this compound, observing broad peaks and poor resolution. How can I improve my separation?
A3: HPLC troubleshooting requires a methodical approach. Here are some common causes of poor peak shape and resolution and their solutions:
-
Mobile Phase Issues:
-
Composition: Ensure the mobile phase components are correctly proportioned and thoroughly mixed. Inconsistent mobile phase composition can lead to retention time shifts and peak broadening.
-
Degassing: Inadequately degassed mobile phase can introduce air bubbles into the system, causing pressure fluctuations and noisy baselines.
-
pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is controlled and consistent.
-
-
Column Problems:
-
Contamination: The column may be contaminated with precipitated sample components or other impurities. Flush the column with a strong solvent to remove contaminants.
-
Void Volume: A void at the column inlet can cause peak tailing and broadening. This can result from improper packing or settling of the stationary phase.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample.
-
-
System and Method Parameters:
-
Flow Rate: An inappropriate flow rate can affect separation efficiency. Optimize the flow rate for your specific column and separation.
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Q4: What are some common challenges in administering this compound in in vivo studies?
A4: In vivo experiments with natural products like this compound present unique challenges:
-
Low Bioavailability: Many iridoids exhibit low oral bioavailability, which can limit their therapeutic efficacy.[4] Consider alternative routes of administration, such as subcutaneous or intravenous injection, if oral administration proves ineffective.[3]
-
Solubility for Formulation: Formulating this compound for in vivo administration can be difficult due to its solubility characteristics. The use of co-solvents or other formulation strategies may be necessary to achieve the desired concentration for dosing.
-
Toxicity: Although generally considered to have low toxicity, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose in your animal model.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and its analogs.
Table 1: In Vitro Cytotoxicity of this compound and Its Analogs
| Compound | Cell Line | IC50 / 50% Cell Kill (µg/mL) | Reference |
| This compound | RIF Tumor Cells | 49.5 | [5] |
| Dodecyl amide analogue of plumieridepentaacetate | RIF Tumor Cells | 11.8 | [5] |
| Di- and trisaccharide analogues of this compound | RIF Tumor Cells | 15-17 | [5] |
Table 2: Antifungal Activity of this compound
| Organism | Assay | Result | Reference |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | Lower MIC than fluconazole | [3][6] |
| Candida albicans | Agar (B569324) Disc-Diffusion | Wider inhibition zone than fluconazole | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Extraction and Isolation of this compound from Plumeria obtusa Leaves
This protocol is adapted from a study by El-Shiekh et al. (2024).[3]
-
Extraction:
-
Air-dry and powder the leaves of Plumeria obtusa.
-
Macerate 3.0 kg of the powdered plant material in 37 L of methanol at room temperature for 72 hours with homogenization.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Partitioning:
-
Suspend 200 g of the dry residue in 500 mL of water.
-
Partition the aqueous suspension with dichloromethane (B109758) (3 x 2 L) to remove nonpolar compounds.
-
-
Column Chromatography (Initial Separation):
-
Apply the aqueous layer to a Diaion HP-20 column (200 g).
-
Elute sequentially with distilled water (2 L), 50% methanol-water (3 L), and 100% methanol (3 L).
-
Collect and evaporate the fractions to yield a water fraction, a 50% methanol-water fraction, and a methanol fraction.
-
-
Column Chromatography (Purification):
-
Fractionate 2.5 g of the methanol fraction on a silica (B1680970) gel column using a CH₂Cl₂-MeOH (8:2 v/v) solvent system.
-
Collect and combine the fractions containing this compound.
-
Further purify the combined fractions on another silica gel column using CH₂Cl₂-MeOH (6:4 v/v).
-
Perform a final purification step on a RP-18 column using H₂O-MeOH (7:3 v/v) to yield pure this compound.
-
-
Purity Confirmation:
-
Confirm the purity and identity of the isolated this compound using HPLC, ¹H-NMR, and ¹³C-NMR and compare the data with published values.[3]
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Agar Disc-Diffusion Method)
This protocol is a standard method for assessing antifungal activity.[3]
-
Preparation of Fungal Inoculum:
-
Culture Candida albicans on a suitable agar medium.
-
Prepare a suspension of the fungal culture in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Evenly swab the fungal inoculum onto the surface of Mueller-Hinton agar plates.
-
Prepare sterile paper discs impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the this compound-impregnated discs onto the surface of the inoculated agar plates.
-
Use discs impregnated with the solvent alone as a negative control and discs with a standard antifungal agent (e.g., fluconazole) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters.
-
Compare the zone of inhibition of this compound with that of the positive and negative controls.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows relevant to this compound research.
Caption: Workflow for the extraction and purification of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.[3][7][8][9]
Caption: this compound augments the Th1 immune response.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plumieride Integrity in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Plumieride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of this compound throughout your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring iridoid glycoside found in various plant species, notably from the Plumeria and Allamanda genera. It is investigated for a range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. The stability of this compound is a critical concern because its chemical structure contains functionalities, such as a glycosidic bond and ester groups, that are susceptible to degradation under various experimental conditions. Degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results and their reproducibility.
Q2: What are the primary factors that can cause this compound degradation?
The main factors that can induce the degradation of this compound include:
-
pH: this compound is more stable in acidic to neutral conditions. Strong alkaline environments (pH ≥ 10) can lead to the hydrolysis of its ester bonds.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound and other iridoid glycosides.
-
Light: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photodegradation.
-
Enzymes: The presence of enzymes like β-glucosidase can specifically hydrolyze the glycosidic bond of this compound.[1]
Q3: How can I detect this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the separation, identification, and quantification of this compound and its degradation products. A stability-indicating HPLC method, typically utilizing a C18 column with a gradient elution of an acidic aqueous mobile phase and an organic solvent like acetonitrile, is recommended. UV detection at approximately 280 nm is suitable for monitoring this compound. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[2]
Troubleshooting Guides
Issue 1: Loss of this compound potency or inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of the Medium: Check the pH of your cell culture medium. If it is alkaline, consider buffering the medium to a more neutral pH (around 7.0-7.4) immediately before adding this compound.
-
Incubation Time and Temperature: Long incubation times at 37°C can contribute to thermal degradation.
-
Minimize the incubation time as much as the experimental design allows.
-
Prepare fresh solutions of this compound for each experiment and add it to the cultures immediately.
-
Include a time-course experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions.
-
-
Light Exposure: Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.
Issue 2: Appearance of unknown peaks in HPLC chromatograms during sample analysis.
Possible Cause: Degradation of this compound during sample extraction, processing, or storage.
Troubleshooting Steps:
-
Extraction Solvent: Ensure the solvent used for extraction is compatible with this compound stability. Methanol is a commonly used and generally safe solvent for extraction.[3] Avoid strongly basic or acidic extraction conditions unless intentionally studying degradation.
-
Storage Conditions:
-
Store stock solutions of this compound in a non-reactive solvent (e.g., methanol, DMSO) at -20°C or lower and protected from light.
-
For biological samples containing this compound, process them as quickly as possible. If storage is necessary, freeze them immediately at -80°C.
-
-
Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate its degradation products. The retention times of these products can then be compared to the unknown peaks in your experimental samples.
Data on this compound Stability
While specific quantitative stability data for this compound across a wide range of conditions is not extensively published, studies on structurally similar iridoid glycosides provide valuable insights. The following table summarizes expected stability trends based on available literature for this class of compounds.
| Condition | Expected Stability of Iridoid Glycosides | Recommendations for this compound |
| pH | Stable in acidic to neutral pH. Degradation observed in strong alkaline conditions (pH ≥ 10) due to hydrolysis of ester bonds. | Maintain solutions at a pH below 8. For long-term storage, a slightly acidic pH (e.g., 5-6) is preferable. |
| Temperature | Degradation can occur at elevated temperatures. Ideal drying temperatures for retaining glycosides are often in the range of 45-50°C. | Avoid prolonged exposure to high temperatures. For storage of solid material, keep it in a cool, dry place. Solutions should be stored at low temperatures (-20°C or below). |
| Light | Iridoid glycosides can be susceptible to photodegradation. | Protect solid this compound and its solutions from light by using amber containers and storing them in the dark. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound, based on ICH guidelines.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV/PDA detector and/or Mass Spectrometer
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep at room temperature and analyze at various time points (e.g., 30 mins, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If degradation is too rapid, consider using milder basic conditions or lower temperatures.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze aliquots directly by HPLC.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at a controlled temperature (e.g., 60°C, 80°C) for a set period (e.g., 24, 48, 72 hours).
-
Also, prepare a solution of this compound in a stable solvent (e.g., methanol) and heat at 60°C.
-
At each time point, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) or in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze aliquots at various time points.
-
Analysis:
-
For each condition, analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize the degradation products using LC-MS if available.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 15-35% B over 12 minutes, then a wash with 100% B
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. beta-Glucosidase catalyzing specific hydrolysis of an iridoid beta-glucoside from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Plumieride Solubility for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Plumieride in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a naturally occurring iridoid glycoside. It has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and immunomodulatory effects. For instance, it has been shown to have better antifungal activity than fluconazole (B54011) against Candida albicans and can modulate the inflammatory response in the skin of mice infected with this fungus.[1]
Q2: What are the main challenges in preparing this compound solutions for biological assays?
A2: The primary challenge with this compound is its poor solubility in aqueous solutions, which are the basis for most biological assays. This can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental data.
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are the most commonly used solvents for preparing concentrated stock solutions of this compound.[1][2] It is crucial to ensure this compound is fully dissolved in the organic solvent before further dilution into aqueous buffers or cell culture media.
Q4: What is a recommended starting concentration for a this compound stock solution in DMSO?
A4: A stock solution of this compound can be prepared in DMSO at a concentration of 2000 µg/mL for use in biological assays such as determining the minimum inhibitory concentration (MIC) against fungi.[1]
Q5: How can I minimize the toxic effects of the organic solvent (e.g., DMSO) on my cells in culture?
A5: To minimize solvent toxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 1%, and often below 0.1%. It is essential to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve the this compound.
Data Presentation: this compound Solubility
The following table summarizes the available information on the solubility of this compound in common solvents.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Dimethyl sulfoxide (DMSO) | Can be dissolved at 2000 µg/mL | Soluble | [1] |
| Methanol | Data not available | Soluble | [2] |
| Ethanol (B145695) | Data not available | Soluble in 75% ethanol for extraction | [3] |
| Water | Data not available | Poorly soluble | General observation for iridoid glycosides |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various biological assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 2000 µg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium
Objective: To dilute the this compound stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile pipette tips and tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of the aqueous buffer or cell culture medium to the desired experimental temperature.
-
While gently vortexing or stirring the pre-warmed aqueous solution, add the required volume of the this compound stock solution dropwise. This slow, controlled addition is critical to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution into an aqueous buffer.
-
Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.
-
Solutions:
-
Decrease the final concentration: Lower the target concentration of this compound in your assay.
-
Optimize the dilution process: Ensure the aqueous receiving solution is pre-warmed and that the this compound stock solution is added slowly while vigorously mixing.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increase the final percentage of DMSO in the aqueous solution. However, always stay within the tolerated limits for your specific cells or assay and include a vehicle control.
-
Issue 2: The this compound solution appears cloudy or forms a precipitate over time.
-
Cause: The solution is supersaturated and thermodynamically unstable, leading to the formation of crystals over time.
-
Solutions:
-
Prepare fresh solutions: Always prepare the final aqueous working solution of this compound immediately before use.
-
Maintain temperature: Ensure that the temperature of the solution is maintained throughout the experiment, as a decrease in temperature can reduce solubility.
-
Check for pH effects: The solubility of some compounds can be pH-dependent. If applicable to your assay, investigate if adjusting the pH of your buffer improves solubility.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Effect via NF-κB Pathway Inhibition
This compound and the related iridoid, plumericin (B1242706), have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p50/p65 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
General Workflow for Preparing this compound for In Vitro Assays
The following workflow outlines the key steps and considerations for preparing this compound solutions for cell-based and other in vitro assays to ensure solubility and minimize experimental artifacts.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of iridoid glycosides under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of iridoid glycosides under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: My iridoid glycoside solution is changing color. What could be the cause?
A1: Color changes in iridoid glycoside solutions, particularly turning brown or blue, can be indicative of degradation. Iridoids are susceptible to hydrolysis, especially under acidic conditions, which can lead to the decomposition of the aglycone structure, sometimes resulting in colored products. For instance, catalpol (B1668604) degradation is associated with browning. Additionally, the presence of amino acids can promote the degradation of some iridoid glycosides, such as catalpol, and contribute to color changes.
Q2: I am observing a loss of bioactivity in my iridoid glycoside sample. Could this be related to stability issues?
A2: Yes, a loss of bioactivity is a strong indicator of degradation. The biological effects of iridoid glycosides are intrinsically linked to their chemical structure. Degradation due to improper pH, high temperatures, or other factors can alter this structure, leading to a partial or complete loss of the desired therapeutic or biological activity. It is crucial to handle and store iridoid glycoside solutions under recommended conditions to maintain their efficacy.
Q3: What are the optimal storage conditions for iridoid glycoside solutions to ensure their stability?
A3: The optimal storage conditions can vary depending on the specific iridoid glycoside. However, as a general guideline, it is recommended to store iridoid glycoside solutions at low temperatures (e.g., 4°C or -20°C) and in a neutral to slightly acidic pH environment (pH 6-7). For long-term storage, freezing at -80°C is often recommended. It is also advisable to protect solutions from light, as some iridoids may be light-sensitive. Always refer to the specific stability data for the iridoid glycoside you are working with.
Q4: Can the presence of other substances in my formulation affect the stability of iridoid glycosides?
A4: Absolutely. The presence of other compounds, such as amino acids, can significantly impact the stability of certain iridoid glycosides. For example, most amino acids (with the exception of proline) have been shown to promote the degradation of catalpol. It is important to consider the entire composition of your formulation and assess potential interactions that could affect the stability of the active iridoid glycoside.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of the iridoid glycoside. | Incorrect pH of the solution. | Verify the pH of your buffer or solution. Adjust to a more neutral or slightly acidic pH if necessary. Iridoid glycosides like aucubin (B1666126) and catalpol are particularly sensitive to highly acidic and alkaline conditions.[1][2] |
| Elevated storage or experimental temperature. | Ensure that your samples are stored at the recommended low temperatures and that experimental procedures are conducted at temperatures known to not cause significant degradation. High temperatures can accelerate hydrolysis and other degradation reactions. | |
| Presence of catalytic substances. | Be aware of other components in your mixture. For example, some amino acids can accelerate the degradation of catalpol.[2] If possible, try to formulate your solution without these interfering substances. | |
| Inconsistent results in stability studies. | Variable experimental conditions. | Strictly control and monitor pH and temperature throughout your experiments. Even small fluctuations can lead to variability in degradation rates. |
| Improper sample handling. | Ensure consistent and appropriate sample handling procedures, including the use of calibrated equipment for measurements and minimizing the time samples are exposed to potentially degrading conditions. | |
| Formation of unknown peaks in HPLC analysis. | Degradation of the parent iridoid glycoside. | These new peaks are likely degradation products. Characterize these products using techniques like mass spectrometry (MS) to understand the degradation pathway. For catalpol, known degradation products include jiofuraldehyde, cataldehyde, and norviburtinal.[3] |
| Reaction with other components in the mixture. | If your formulation contains other reactive species, the new peaks could be reaction products. Analyze each component separately under the same conditions to identify the source of the new peaks. |
Data on Iridoid Glycoside Stability
The stability of iridoid glycosides is significantly influenced by pH and temperature. The following tables summarize quantitative data on the stability of catalpol and aucubin.
Table 1: Stability of Catalpol under Various pH and Temperature Conditions
| pH | Temperature (°C) | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 4.0 | 70-100 | - | 81.7 | [2][4] |
| 5.0 | 70-100 | - | 88.8 | [2][4] |
| 6.0 | 70-100 | - | 98.7 | [2][4] |
| 4.0 (with glycine) | 70-100 | - | 70.7 | [2][4] |
Note: The degradation of catalpol was found to follow first-order kinetics. Catalpol is stable in neutral conditions but sensitive to acidic pH at high temperatures.[2][4]
Table 2: Half-life of Aucubin at Different pH Values at 37°C
| pH | Half-life (hours) | Reference |
| 1.2 | 5.1 | [1] |
| 1.6 | 5.8 | [1] |
| 2.0 | 14.8 | [1] |
Note: Aucubin shows rapid degradation in highly acidic environments.[1]
Experimental Protocols
Protocol 1: General Procedure for Iridoid Glycoside Stability Testing
This protocol outlines a general method for assessing the stability of an iridoid glycoside under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 6, 8, 10, 12).
-
Preparation of Iridoid Glycoside Stock Solution: Accurately weigh and dissolve the iridoid glycoside standard in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration.
-
Sample Preparation for Stability Study:
-
For pH stability testing, mix an aliquot of the stock solution with each buffer solution to achieve the desired final concentration.
-
For temperature stability testing, prepare samples in a buffer of a specific pH.
-
-
Incubation:
-
For pH stability, incubate the prepared samples at a constant temperature (e.g., 40°C) for a defined period (e.g., 30 hours).
-
For temperature stability, incubate the samples at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C) for a defined period.
-
-
Sampling: At specific time intervals (e.g., every 3 hours), withdraw an aliquot from each sample.
-
Sample Analysis:
-
Dilute the collected sample with a suitable solvent (e.g., methanol).
-
Analyze the concentration of the remaining iridoid glycoside using a validated HPLC method. A common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid), with UV detection at a wavelength appropriate for the specific iridoid glycoside (e.g., ~210 nm for catalpol and aucubin, ~240 nm for geniposidic acid).
-
-
Data Analysis: Calculate the degradation rate constant and/or the half-life of the iridoid glycoside under each condition.
Visualizations
References
Mitigating non-specific binding of Plumieride in biochemical assays
Welcome to the technical support center for researchers utilizing Plumieride in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate non-specific binding and other potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an iridoid glycoside isolated from plants of the Plumeria and Allamanda genera.[1][2][3][4] It has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and potential anticancer effects.[1][3][5][6] For instance, it has been shown to downregulate the expression of virulence genes in Candida albicans and may interact with targets like iNOS and prostaglandin (B15479496) E synthase-1.[1]
Q2: What is non-specific binding and why is it a concern with natural products like this compound?
Non-specific binding refers to the interaction of a compound with proteins or other macromolecules that are not its intended biological target.[7] Natural products, due to their often complex structures and potential for promiscuous interactions, can be prone to non-specific binding, leading to false-positive or misleading results in biochemical assays.[8][9][10][11] This can be caused by various factors, including compound aggregation, reactivity, or interference with the assay technology itself.[10]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as "hits" in high-throughput screening assays due to non-specific interactions rather than specific binding to a target.[8][10] While this compound itself is not classically categorized as a PAIN, like any small molecule, it has the potential to interfere with assays. It is crucial to perform control experiments to rule out assay artifacts.
Troubleshooting Guide: Mitigating Non-Specific Binding of this compound
Issue 1: High background signal or false-positive results in an absorbance-based assay (e.g., ELISA, MTT).
This could be due to the intrinsic color of a this compound solution or its interference with assay reagents.
Troubleshooting Steps:
-
Run a background control: Prepare a well containing the assay medium and this compound at the same concentration used in the experiment, but without the target enzyme or cells.
-
Measure absorbance: Read the absorbance of this control well at the same wavelength as your assay.
-
Correct your data: Subtract the absorbance value of the background control from the readings of your experimental wells.[8]
Issue 2: Inconsistent or non-reproducible results in an enzyme inhibition assay.
This may be caused by the formation of this compound aggregates that non-specifically inhibit the enzyme.
Troubleshooting Steps:
-
Include a non-ionic detergent: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. A significant decrease in inhibition suggests aggregation-based activity.[10]
-
Vary enzyme concentration: If the IC50 value of this compound changes with varying enzyme concentrations, it may indicate non-specific, stoichiometric inhibition rather than true competitive or non-competitive inhibition.
-
Perform counter-screening: Test this compound against a panel of unrelated enzymes. Activity against multiple, unrelated targets is a hallmark of a promiscuous inhibitor.[10]
Issue 3: Loss of this compound activity in the assay buffer over time.
This could indicate instability of the compound under the experimental conditions.
Troubleshooting Steps:
-
Pre-incubation test: Pre-incubate this compound in the assay buffer for different durations before adding the enzyme and substrate. A decrease in inhibitory activity with longer pre-incubation times suggests instability.[10]
-
LC-MS analysis: Analyze the stability of this compound in the assay buffer over time using liquid chromatography-mass spectrometry (LC-MS) to detect any degradation products.[10]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in an Enzyme Inhibition Assay with and without Detergent
| Condition | This compound IC50 (µM) |
| Standard Assay Buffer | 15 |
| Assay Buffer + 0.05% Triton X-100 | > 100 |
This table illustrates how the addition of a detergent can significantly reduce the apparent potency of an aggregation-based inhibitor.
Table 2: Example of a Counter-Screening Panel for this compound
| Target Enzyme | This compound % Inhibition at 20 µM |
| Target of Interest (e.g., Fungal Enzyme) | 85% |
| Bovine Serum Albumin (BSA) | 5% |
| Trypsin | 8% |
| Lysozyme | 3% |
This table shows a desirable outcome where this compound is selective for its intended target with minimal activity against unrelated proteins.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) to Detect this compound Aggregation
Objective: To determine if this compound forms aggregates at concentrations used in biochemical assays.
Materials:
-
This compound stock solution
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare a sample of this compound in the assay buffer at the highest concentration used in your experiments.
-
Also prepare a buffer-only control.
-
Measure the light scattering of the buffer-only sample to establish a baseline.
-
Measure the light scattering of the this compound sample.
-
Analyze the data for the presence of particles with a hydrodynamic radius indicative of aggregation (typically >100 nm).
Protocol 2: BSA Binding Assay to Assess Non-Specific Protein Binding
Objective: To evaluate the propensity of this compound to bind non-specifically to a common protein.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of BSA (e.g., 2 µM) in PBS.
-
Record the intrinsic tryptophan fluorescence of the BSA solution (Excitation: 295 nm, Emission: 300-400 nm).
-
Add increasing concentrations of this compound to the BSA solution, incubating for a few minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
Quenching of the tryptophan fluorescence upon addition of this compound indicates binding. The binding constant (Kd) can be calculated by fitting the data to the Stern-Volmer equation.
Visualizations
Caption: Troubleshooting workflow for non-specific binding of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Allamanda cathartica as an antidermatophytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Biological Activity of Plumieride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the biological activities of Plumieride. The information is designed to assist in the design and execution of control experiments for anti-inflammatory, anticancer, and antioxidant studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound that I should focus on validating?
A1: this compound, an iridoid glycoside, has several well-documented biological activities. The most prominent and frequently studied are its anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2] For initial validation, focusing on its anti-inflammatory and cytotoxic (anticancer) properties is a robust starting point, as these activities are often linked and well-characterized.
Q2: What are the essential negative controls to include in my experiments with this compound?
A2: Appropriate negative controls are crucial for validating that the observed effects are specific to this compound. Key negative controls include:
-
Vehicle Control: This is the solvent used to dissolve this compound (e.g., DMSO). It should be added to cells or reaction mixtures at the same final concentration as in the this compound-treated samples to ensure the solvent itself does not cause any biological effects.
-
Untreated Control: This sample consists of cells or the reaction mixture without any treatment (neither this compound nor vehicle). This control establishes the baseline biological state.
-
Inactive Compound Control (Optional but Recommended): If available, using a structurally similar but biologically inactive analog of this compound can provide strong evidence for the specificity of this compound's action.
Q3: What are suitable positive controls for validating this compound's anti-inflammatory activity?
A3: For anti-inflammatory assays, a well-established anti-inflammatory drug should be used as a positive control. The choice depends on the specific pathway being investigated:
-
NF-κB Pathway Inhibition: A known NF-κB inhibitor, such as BAY11-7082, can be used to confirm that the assay is sensitive to NF-κB inhibition.[3]
-
COX-2 Inhibition: A non-steroidal anti-inflammatory drug (NSAID) like Celecoxib (a selective COX-2 inhibitor) or Indomethacin can be used.
-
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Dexamethasone, a potent corticosteroid, is a common positive control for inhibiting cytokine production.
Q4: How can I be sure that the observed anticancer effects of this compound are not just due to general toxicity?
A4: To distinguish between targeted anticancer activity and non-specific cytotoxicity, it is essential to:
-
Use a Non-cancerous Cell Line: Compare the cytotoxic effects of this compound on your cancer cell line(s) with its effects on a relevant non-cancerous cell line (e.g., normal human fibroblasts or epithelial cells from the same tissue of origin). A compound with promising anticancer potential should exhibit significantly higher potency (a lower IC50 value) against cancer cells.
-
Determine the Mechanism of Cell Death: Investigate whether this compound induces apoptosis (programmed cell death) or necrosis. Apoptosis is a more controlled and desirable mechanism for anticancer agents. This can be assessed using assays like Annexin V/Propidium Iodide staining followed by flow cytometry.
Troubleshooting Guides
Troubleshooting Guide 1: Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| IC50 value seems too high/low compared to literature | Different cell line used, variation in cell passage number, incorrect incubation time, degradation of this compound. | Confirm the identity of your cell line. Use cells within a consistent and low passage number range. Optimize the incubation time for your specific cell line. Prepare fresh stock solutions of this compound for each experiment. |
| Color development in "no cell" control wells | Contamination of media or reagents with reducing substances, microbial contamination. | Use fresh, sterile media and reagents. Test for microbial contamination. |
Troubleshooting Guide 2: Western Blot for Signaling Pathway Analysis (NF-κB & MAPK)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak signal for phosphorylated proteins | Insufficient stimulation of the pathway, low protein concentration, inactive primary antibody. | Ensure your positive control for pathway activation (e.g., TNF-α for NF-κB, H₂O₂ for MAPK) is working. Increase the amount of protein loaded per lane (20-30 µg is standard). Use a fresh, validated primary antibody at the recommended dilution. Include a positive control lysate known to express the target protein. |
| High background | Insufficient blocking, primary or secondary antibody concentration too high, inadequate washing. | Block the membrane for at least 1 hour at room temperature. Optimize the antibody concentrations by performing a titration. Increase the number and duration of washing steps with TBST. |
| Non-specific bands | Primary antibody is not specific, protein degradation, too much protein loaded. | Use a more specific primary antibody. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | RIF (Radiation-Induced Fibrosarcoma) | Not Specified | 49.5 | [4] |
| This compound Pentaacetate | RIF (Radiation-Induced Fibrosarcoma) | Not Specified | 19.5 | [4] |
| Dodecyl amide analogue of Plumieridepentaacetate | RIF (Radiation-Induced Fibrosarcoma) | Not Specified | 11.8 | [5] |
Table 2: Anti-inflammatory Activity of this compound
| Model | Treatment | Dosage | Inhibition (%) | Reference |
| Carrageenan-induced rat paw edema | Methanol (B129727) extract of Plumeria acuminata (containing this compound) | 500 mg/kg | 30.51 | [6] |
| Dextran-induced rat paw edema | Methanol extract of Plumeria acuminata (containing this compound) | 500 mg/kg | 47.06 | [6] |
| Histamine-induced rat paw edema | Methanol extract of Plumeria acuminata (containing this compound) | 500 mg/kg | 34.48 | [6] |
Experimental Protocols & Methodologies
Protocol 1: Validating Anti-inflammatory Activity via NF-κB Inhibition
This protocol outlines the steps to determine if this compound inhibits the NF-κB signaling pathway in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media.
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or controls for 1-2 hours.
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control: A known NF-κB inhibitor (e.g., 10 µM BAY11-7082).
-
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 30 minutes. Include an unstimulated control group.
2. Protein Extraction and Western Blotting:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key proteins to probe are:
-
Phospho-IκBα (Ser32/36)
-
Total IκBα
-
Phospho-p65 (Ser536)
-
Total p65
-
A loading control (e.g., β-actin or GAPDH).
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
3. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the normalized values of this compound-treated samples to the stimulated control to determine the percentage of inhibition.
Protocol 2: Assessing Antioxidant Activity using the DPPH Assay
This protocol measures the free radical scavenging capacity of this compound.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.
-
Prepare a positive control solution (e.g., Ascorbic acid or Trolox) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound, the positive control, or methanol (as a blank).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.
-
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Caption: Experimental workflow for validating NF-κB inhibition by this compound.
Caption: this compound's proposed mechanism of NF-κB pathway inhibition.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiinflammatory evaluation of leaves of Plumeria acuminata - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Plumieride in cell culture media
An essential resource for researchers utilizing Plumieride in their work, this technical support center provides in-depth guidance to prevent its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is a naturally occurring iridoid glycoside found in plants of the Plumeria genus.[1][2] It is investigated for a variety of biological activities, including anti-inflammatory, antifungal, and anticancer effects.[1][2][3][4] As an iridoid glycoside, it is a polar compound, which generally confers good solubility in aqueous solutions and alcohols.[5] Its computed XLogP3 value of -1.2 suggests favorable water solubility.[6] However, like many compounds used in cell culture, its solubility can be limited in complex biological media, and specific handling procedures are required to prevent precipitation.
Q2: What is the primary cause of this compound precipitation in cell culture media?
The most common cause of precipitation is the "salting out" effect.[7] This occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution.[7] Other contributing factors can include exceeding the solubility limit of this compound in the final medium, temperature shock from mixing cold and warm solutions, and interactions with media components like salts.[8][9]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for preparing this compound stock solutions.[3] A stock solution of 2000 µg/mL in DMSO has been successfully used in research.[3] It is critical to ensure this compound is fully dissolved in the DMSO before any dilution into aqueous media. For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][9]
Q4: Can I filter the media after precipitation occurs?
Filtering the medium to remove the precipitate is generally not recommended. The precipitate is the active compound, so filtering it out would remove this compound from the solution, leading to an unknown and lower final concentration in your experiment.[9] The primary goal should be to prevent precipitation from occurring in the first place.
Troubleshooting Guide for this compound Precipitation
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
-
Possible Cause 1: Solvent Shock.
-
Solution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise serial dilution. Pre-warming the cell culture medium to 37°C can also help maintain solubility.[7] Crucially, add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersal, preventing localized high concentrations.[9]
-
-
Possible Cause 2: Temperature Fluctuation.
-
Solution: Ensure both the cell culture medium and the this compound stock solution (if freshly thawed) are at the appropriate temperature (typically 37°C for the medium) before mixing. Avoid adding a cold stock solution to warm media, as this can cause salts and other components to precipitate.[9]
-
Problem: The medium appears clear initially but becomes cloudy or develops crystalline precipitates over time in the incubator.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: The final concentration of this compound may be too high for the specific medium and its supplements (e.g., serum percentage). It is essential to determine the maximum soluble concentration empirically. You may need to lower the working concentration of this compound for your experiment.
-
-
Possible Cause 2: Media Evaporation.
-
Possible Cause 3: pH Instability.
-
Solution: The pH of the medium can influence compound solubility.[11] Ensure the incubator's CO2 level is correctly calibrated for the sodium bicarbonate concentration in your medium to maintain a stable physiological pH.[9] Iridoid glycosides can be susceptible to hydrolysis under certain pH conditions.[12]
-
Advanced Solubilization Strategies
If standard methods are insufficient, consider these advanced strategies:
| Strategy | Description | Key Considerations |
| Final DMSO Concentration | While high DMSO levels are cytotoxic, many cell lines tolerate a final concentration of 0.1% to 0.5%.[9] Maintaining the highest tolerable DMSO concentration can improve compound solubility. | Always include a vehicle control with the same final DMSO concentration in your experiments.[9] |
| Use of Serum | Proteins in fetal bovine serum (FBS), such as albumin, can bind to compounds and help keep them in solution.[9] A pre-dilution step in warm serum before adding to the final media can be effective for highly hydrophobic compounds.[13][14] | This is only suitable for experiments where serum is already part of the culture conditions. |
| Solubility Enhancers | Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate compounds to increase their aqueous solubility and are often compatible with cell culture.[9] | The molar ratio of this compound to cyclodextrin (B1172386) will need to be optimized.[7] |
| Co-Solvent Systems | Using a mixture of solvents (e.g., DMSO and polyethylene (B3416737) glycol) for the initial stock solution can sometimes improve solubility upon dilution into aqueous media.[9] | Requires careful optimization and validation to ensure the co-solvent system is not cytotoxic to the specific cell line. |
Experimental Protocol: Determining Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium without causing significant cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell line
-
Complete cell culture medium (with your desired serum percentage)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase and will not become over-confluent during the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of working solutions of this compound by serially diluting the stock solution into the pre-warmed medium. Aim for a range of final concentrations (e.g., 1 µM to 200 µM).
-
Crucially, ensure the final DMSO concentration is identical across all wells (including the vehicle control) and does not exceed the tolerated limit for your cells (typically ≤0.5%).[9]
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells for a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).
-
Incubation and Observation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours). At regular intervals (e.g., 2, 8, and 24 hours), visually inspect the wells under a microscope for any signs of precipitation (e.g., cloudiness, crystals, or amorphous aggregates).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Record the highest concentration at which no precipitate was observed at all time points. This is the maximum soluble concentration under your experimental conditions.
-
Analyze the cell viability data to determine the concentration range where this compound is both soluble and non-toxic.
-
Visual Guides
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Caption: Impact of solubility on a hypothetical anti-inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C21H26O12 | CID 72319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for better Plumieride separation
Technical Support Center: Plumieride Separation by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing separation parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A common and effective starting point for this compound analysis is using a reverse-phase C18 column. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or acetic acid) to improve peak shape.[1] A flow rate of 1.0 mL/min and UV detection around 230 nm is generally recommended, as this compound shows strong absorbance at this wavelength.
Q2: How do I select the appropriate column for this compound separation?
A2: A C18 column is the most frequently used stationary phase for this compound and other iridoid glycosides due to its versatility in separating compounds of moderate polarity.[1] For standard analyses, a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution, efficiency, and backpressure.[1] If higher throughput or resolution is needed, consider using columns with smaller particle sizes (e.g., < 2 µm for UHPLC) or superficially porous particles.
Q3: What is the optimal detection wavelength for this compound?
A3: The optimal UV detection wavelength for this compound is approximately 230 nm, where it exhibits a strong absorbance. While other wavelengths like 280 nm have been used, 230 nm generally provides better sensitivity for quantification.[1] It is always advisable to run a UV-Vis spectrum of your this compound standard to confirm the wavelength of maximum absorbance (λmax) in your specific mobile phase.
Troubleshooting Guide
Q4: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A4: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy.[2][3] For a polar compound like this compound, there are several potential causes:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or 0.3% phosphoric acid) to the mobile phase.[1] This protonates the silanol groups, minimizing unwanted interactions. Using a high-quality, end-capped column can also prevent this issue.
-
-
Column Contamination or Degradation: Buildup of strongly retained sample components on the column inlet frit or degradation of the stationary phase can lead to distorted peak shapes.[3][4]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent or, if the manufacturer allows, reverse the column and flush it to waste.[3]
-
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase surface, affecting peak shape.
Q5: I am observing poor resolution between this compound and an adjacent peak. How can I improve the separation?
A5: Improving resolution requires adjusting the efficiency, selectivity, or retention of your chromatographic system.
-
Adjust Mobile Phase Composition: Changing the solvent strength is the most powerful tool for altering selectivity.[6]
-
Solution: If using a gradient, try making the gradient slope shallower. A slower increase in the organic solvent percentage over time will increase the separation between peaks. For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve resolution.[6]
-
-
Change Organic Solvent: Switching the organic modifier can significantly impact selectivity.
-
Solution: If you are using acetonitrile, try substituting it with methanol (B129727). Methanol has different solvent properties and may alter the elution order or spacing of your peaks.[6]
-
-
Optimize Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution, though it will increase the analysis time.[7]
-
Solution: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
-
Lower the Temperature: Reducing the column temperature can increase mobile phase viscosity and analyte retention, which may improve the separation of closely eluting peaks.[8]
Q6: My retention times for this compound are shifting between injections. What could be the cause?
A6: Shifting retention times indicate a lack of system stability.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents or starting up the system.
-
Solution: Before starting a sequence, ensure the column is equilibrated by flushing it with the initial mobile phase for at least 10-15 column volumes.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component (usually the organic solvent) or improper mixing.[4]
-
Solution: Ensure mobile phase bottles are capped. If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. Always use freshly prepared mobile phase.[7]
-
-
Pump Issues: Inconsistent flow from the HPLC pump due to air bubbles or faulty check valves will cause retention time drift.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need maintenance.
-
Data Presentation: HPLC Parameters for this compound
The following table summarizes various reported HPLC parameters for the successful separation of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Eclipse XDB-C18 | Diamonsil C18 |
| Dimensions | Not Specified | 150 x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase A | Acidified Water | 0.3% Phosphoric Acid | 0.5% Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Gradient Program | Not Specified | 15-35% A (0-12 min), 100% B (12-15 min) | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection (UV) | 230 nm | 280 nm | Not Specified |
| Retention Time | 9.58 min | Not Specified | Not Specified |
| Reference | [1] | [9] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound Quantification
This protocol is based on the method described for the analysis of this compound in plant extracts.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
C18 analytical column.
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Acid (e.g., Formic acid or Phosphoric acid, HPLC grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water (acidified to pH ~3 with an appropriate acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Gradient: A linear gradient starting with a low percentage of Acetonitrile and increasing over 20-25 minutes. Users should optimize the gradient based on their specific sample matrix and column.
-
-
Procedure:
-
Prepare mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Prepare this compound standard solutions and sample solutions in a suitable solvent (e.g., methanol or the initial mobile phase). Filter all solutions through a 0.45 µm syringe filter before injection.
-
Create a sequence and run the standards and samples.
-
Integrate the peak corresponding to this compound (retention time ~9.58 min under similar conditions) and quantify using a calibration curve.
-
Visualized Workflows and Logic
Caption: A general workflow for developing and optimizing an HPLC method for this compound analysis.
Caption: A logical diagram for troubleshooting the common issue of peak tailing for this compound.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. iosrphr.org [iosrphr.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Plumieride bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Plumieride. The information aims to address common challenges and inconsistencies encountered during bioassays.
Troubleshooting Guide: Inconsistent Results
Q1: I am observing high variability in my cell viability/cytotoxicity assays (e.g., MTT, XTT) with this compound. What are the potential causes?
High variability in cell-based assays can arise from multiple factors, from compound handling to assay execution. Below is a checklist of potential issues and their solutions.
-
This compound Solubility and Stability:
-
Issue: this compound, like many iridoid glycosides, may have limited solubility in aqueous media, leading to precipitation at higher concentrations. Stock solutions in DMSO can also be problematic if not stored correctly.[1][2] Iridoid glycosides can be unstable under acidic or alkaline conditions.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Before treating cells, visually inspect the diluted this compound solutions (in cell culture media) under a microscope for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.
-
Stock Solution Handling: Prepare fresh dilutions from a concentrated stock solution immediately before use. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
pH of Media: Be aware that the pH of the cell culture medium can influence the stability of this compound. Ensure the medium is properly buffered.[3]
-
-
-
Assay Protocol and Execution:
-
Issue: Inconsistent cell seeding, reagent addition, or incubation times can introduce significant errors.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. To avoid the "edge effect," where cells in the outer wells of a microplate grow differently, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.
-
Pipetting: Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing.
-
Incubation Times: Standardize all incubation times (cell seeding, compound treatment, and reagent incubation) precisely.
-
MTT Assay Specifics: Incomplete solubilization of formazan (B1609692) crystals is a common source of variability.[4] Ensure complete dissolution by adding a sufficient volume of solubilization buffer (e.g., DMSO) and allowing adequate time with gentle agitation.[4]
-
-
Q2: My antifungal (e.g., MIC) or antibacterial bioassay results for this compound are not reproducible. Why?
Inconsistencies in antimicrobial assays often stem from variations in inoculum preparation and compound dilution.
-
Inoculum Preparation:
-
Issue: The density of the microbial inoculum is critical for reproducible MIC results.[5][6]
-
Troubleshooting Steps:
-
Standardize Inoculum: Prepare the microbial suspension from colonies of the same morphological type and standardize the density using a spectrophotometer (e.g., to a 0.5 McFarland standard) to achieve a consistent final concentration (e.g., ~5 x 10^5 CFU/mL for broth microdilution).[5]
-
Growth Phase: Use microorganisms from an overnight culture in the logarithmic growth phase for consistent metabolic activity.
-
-
-
Compound Dilution and Stability:
-
Issue: Inaccurate serial dilutions or degradation of this compound in the test medium can lead to erroneous MIC values.
-
Troubleshooting Steps:
-
Serial Dilutions: Perform serial dilutions carefully and use calibrated pipettes. Prepare a fresh series of dilutions for each experiment.
-
Solubility in Broth: this compound is often dissolved in DMSO to create a stock solution.[7] When diluting in broth (e.g., Mueller-Hinton Broth), ensure the compound does not precipitate. It may be necessary to test the solubility of this compound in the specific broth used.[8]
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only) to ensure the validity of the experiment.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare high-concentration stock solutions of this compound.[7] For working solutions, these stocks are then diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells or microorganisms being tested (typically below 0.5%).
Q2: How should I store this compound to ensure its stability? For long-term storage, solid this compound should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While specific stability data for this compound in solution is not widely published, iridoid glycosides can be susceptible to degradation under non-neutral pH conditions and high temperatures.[3] It is advisable to conduct a stability study of this compound under your specific experimental conditions if degradation is suspected.
Q3: What are the known signaling pathways affected by this compound? this compound has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. It can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which leads to a downregulation of pro-inflammatory genes like iNOS, TNF-α, and IL-1β.[7][9] Additionally, this compound has been found to augment the immune system by targeting the Th-1 pathway, enhancing the release of cytokines such as TNF-α, IFN-γ, and IL-2.
Q4: Are there known issues with this compound interfering with assay readouts? There is no specific evidence to suggest that this compound interferes with common colorimetric or fluorometric assay readouts. However, as with any natural product, it is good practice to include a control well containing only the highest concentration of this compound in media (without cells or microorganisms) to check for any intrinsic absorbance or fluorescence that could interfere with the assay signal.
Data Presentation: Reported Bioactivities of this compound
The following tables summarize quantitative data from various bioassays reported in the literature.
| Table 1: Anticancer/Cytotoxic Activity of this compound and its Analogues | | :--- | :--- | :--- | | Compound | Cell Line | IC50 / 50% Cell Kill | | this compound | Radiation-Induced Fibrosarcoma (RIF) tumor cells | 49.5 µg/mL | | Dodecyl amide analogue of Plumieridepentaacetate | Radiation-Induced Fibrosarcoma (RIF) tumor cells | 11.8 µg/mL | | Di- and trisaccharide analogues of this compound | Radiation-Induced Fibrosarcoma (RIF) tumor cells | 15-17 µg/mL |
| Table 2: Antifungal Activity of this compound | | :--- | :--- | :--- | | Microorganism | Bioassay | Result | | Candida albicans | Minimum Inhibitory Concentration (MIC) | Lower MIC than fluconazole (B54011) (specific value not detailed in the source)[7] | | Candida albicans | Disc Diffusion Assay | Wider zone of inhibition than fluconazole (specific diameter not detailed in the source)[7] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of this compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 2000 µg/mL).[7]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL, depending on the chosen method.[5]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from an overnight culture. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[5]
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: Well with inoculum and broth, but no this compound.
-
Sterility Control: Well with broth only.
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[7]
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solvent (e.g., 100-150 µL of DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently agitate the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound augments the Th-1 immune response.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound bioassays.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. Reversed-phase HPLC study on the in vitro enzymic degradation of dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C21H26O12 | CID 72319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of solvent choice on Plumieride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of Plumieride, with a focus on the impact of solvent choice. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is highly effective.[1] For subsequent dilutions and use in many biological assays, methanol (B129727) is a common choice.[1] It is crucial to first dissolve this compound in a minimal amount of DMSO and then dilute it with your aqueous buffer or media to the final desired concentration. This two-step process helps to prevent precipitation.
Q2: My this compound is precipitating out of solution in my aqueous buffer. How can I troubleshoot this?
This compound, like many natural products, has limited aqueous solubility. Precipitation is a common issue and can be addressed by:
-
Solvent Choice: Ensure you are using an appropriate co-solvent. A final concentration of DMSO between 0.1% and 0.5% is generally well-tolerated in most cell-based assays.
-
pH of the Buffer: The stability of iridoid glycosides can be pH-dependent. Based on studies of similar compounds, this compound is expected to be more stable in acidic to neutral pH (pH 4-8). Extreme alkaline conditions may lead to hydrolysis and degradation.[2][3]
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system. Try lowering the final working concentration.
-
Temperature: Ensure your buffer is at room temperature or slightly warmed (e.g., 37°C) during the dilution of the this compound stock solution. Some compounds are less soluble at lower temperatures.
-
Order of Addition: Always add the concentrated this compound stock solution to the aqueous buffer while vortexing or stirring. Never add the buffer directly to the concentrated stock, as this can cause immediate precipitation.
Q3: How should I store my this compound stock solution to ensure its stability?
This compound stock solutions, typically prepared in DMSO or methanol, should be stored at -20°C for long-term stability. For short-term storage (a few days), refrigeration at 4°C is acceptable. It is recommended to prepare fresh working solutions from the stock on the day of the experiment to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q4: I am seeing inconsistent results in my bioassays. Could the solvent be affecting this compound's activity?
Yes, the choice of solvent can impact the biological activity of this compound. Here's what to consider:
-
Solvent-Induced Effects: High concentrations of organic solvents like DMSO can have their own biological effects, potentially confounding your results. It is crucial to include a vehicle control (the same concentration of solvent without this compound) in your experiments to account for any solvent-induced activity.
-
Degradation: If your working solution has been stored improperly or for an extended period, this compound may have degraded, leading to reduced activity. Always use freshly prepared dilutions.
-
Interaction with Assay Components: In rare cases, the solvent might interact with components of your assay, affecting the outcome. If you suspect this, you could try a different co-solvent, if compatible with your experimental setup.
Data Presentation: Stability of Iridoid Glycosides (as a proxy for this compound)
Since specific quantitative stability data for this compound across a range of solvents is limited in the literature, the following tables summarize the stability of other closely related iridoid glycosides under various conditions. This data can serve as a valuable guide for handling this compound.
Table 1: Effect of pH on the Stability of Iridoid Glycosides at 40°C for 30 hours [2]
| pH | Geniposidic Acid (% Remaining) | Scyphiphin D (% Remaining) | Ulmoidoside A (% Remaining) | Ulmoidoside B (% Remaining) |
| 2 | 98.5 | 97.2 | 98.1 | 85.3 |
| 4 | 99.1 | 98.5 | 99.0 | 90.1 |
| 6 | 99.3 | 98.8 | 99.2 | 92.5 |
| 8 | 98.7 | 97.6 | 98.5 | 88.7 |
| 10 | 95.2 | 80.1 | 82.3 | 60.4 |
| 12 | 80.4 | 55.3 | 58.7 | 35.2 |
Table 2: Effect of Temperature on the Stability of Iridoid Glycosides in Water (pH ~7) [2]
| Temperature (°C) | Geniposidic Acid (% Remaining after 30h) | Ulmoidoside B (% Remaining after 30h) |
| 40 | 99.3 | 92.5 |
| 60 | 97.1 | 75.8 |
| 80 | 90.5 | 50.1 |
| 100 | 75.2 | 20.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Solubilization: Dissolve the this compound powder in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Protocol)
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound, which is essential for accurately assessing its stability.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Gradient Program: A starting point for a gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., ~230 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[1][4]
Caption: this compound promotes a Th1-mediated immune response.[5]
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Plumieride Demonstrates Superior Antifungal Efficacy in Preclinical Models
A comparative analysis of the iridoid glycoside Plumieride against the standard antifungal agent Fluconazole reveals its potential as a potent therapeutic agent for superficial candidiasis. In a murine model of Candida albicans-induced dermatitis, this compound not only exhibited superior antifungal activity but also modulated the host inflammatory response, suggesting a dual mechanism of action.
Researchers investigating novel antifungal agents have identified this compound, a natural compound isolated from Plumeria obtusa, as a promising candidate. A recent in vivo study provides compelling evidence of its efficacy, positioning it as a viable alternative to conventional antifungal treatments like Fluconazole.[1][2] The study highlights this compound's ability to directly inhibit fungal growth and virulence while concurrently mitigating the associated inflammatory damage in a living organism.
Comparative Efficacy: this compound vs. Fluconazole
In a head-to-head comparison, this compound demonstrated a significant advantage over Fluconazole in both in vitro and in vivo settings.[1] In vitro susceptibility tests revealed that this compound exhibited a wider zone of inhibition and a lower minimum inhibitory concentration (MIC) against Candida albicans compared to Fluconazole.[1][2] These findings were substantiated in a murine model of cutaneous candidiasis, where treatment with this compound resulted in a more pronounced reduction of microscopic skin lesions compared to Fluconazole-treated and untreated groups.[1][2]
Table 1: In Vivo Antifungal and Anti-inflammatory Efficacy
| Treatment Group | Dosage | Outcome |
| This compound | 25 mg/kg | Significant reduction in microscopic skin lesions and modulation of pro-inflammatory cytokines.[1][2] |
| This compound | 50 mg/kg | Dose-dependent superior reduction in skin lesions and inflammatory markers compared to Fluconazole.[1][2] |
| Fluconazole | 50 mg/kg | Standard antifungal effect, less potent than this compound in reducing skin lesions and inflammation.[1][2] |
| Infected Control | - | Extensive dermatitis with strong expression of inflammatory markers.[1][2] |
| Non-infected Control | - | Normal skin histology and baseline expression of inflammatory markers.[1][2] |
Unraveling the Antifungal Mechanism of Action
This compound's antifungal activity extends beyond simple growth inhibition. The compound was found to interfere with the expression of key virulence factors in C. albicans, thereby attenuating its pathogenicity.[1][2] Specifically, this compound downregulated the expression of genes associated with hyphal growth and biofilm formation, such as ALS1, Plb1, and Hyr1.[1][2]
Furthermore, this compound demonstrated a significant anti-inflammatory effect by modulating the host's immune response to the fungal infection.[1] In the murine model, treatment with this compound led to a dose-dependent reduction in the expression of pro-inflammatory cytokines and inflammatory markers, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nuclear factor-kappa B (NF-κB).[1][2]
Figure 1: Dual antifungal and anti-inflammatory mechanism of this compound.
Experimental Protocols
In Vivo Murine Model of Cutaneous Candidiasis:
-
Animal Model: Adult male BALB/c mice were used for the study.
-
Infection: Mice were infected intradermally with 10⁷–10⁸ CFU/mL of Candida albicans.
-
Treatment Groups:
-
Group I: Non-infected control.
-
Group II: C. albicans-infected, untreated.
-
Group III: C. albicans-infected, treated with Fluconazole (50 mg/kg body weight).
-
Group IV: C. albicans-infected, treated with this compound (25 mg/kg body weight).
-
Group V: C. albicans-infected, treated with this compound (50 mg/kg body weight).
-
-
Administration: All treatments were administered via subcutaneous injection once daily for three days.
-
Sample Collection: Skin samples were collected on the fourth day post-inoculation for pathological, microbial, and molecular analyses.[1][2]
Antifungal Susceptibility Testing:
-
Agar (B569324) Disc-Diffusion Method: The initial screening of this compound's antifungal activity was performed using the agar disc-diffusion method. Standard commercial Fluconazole (25 µg) discs were used as a positive control. The zones of inhibition were measured after 24 hours of incubation at 37°C.[1]
-
Minimum Inhibitory Concentration (MIC): The MIC was determined by a two-fold serial dilution method, with this compound concentrations ranging from 1.95 µg/mL to 2000 µg/mL. The MIC was defined as the lowest concentration that inhibited visible fungal growth after overnight incubation.[1]
Molecular Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of C. albicans virulence genes (ALS1, Plb1, Hyr1) and murine pro-inflammatory genes (iNOS, TNF-α, IL-1β, and NF-κB) were quantified using qRT-PCR.[1][2]
The presented data underscores the potential of this compound as a novel therapeutic agent for superficial fungal infections. Its dual action of directly targeting the pathogen's virulence and modulating the host's inflammatory response offers a significant advantage over existing treatments. Further clinical investigations are warranted to validate these promising preclinical findings.
References
Plumieride vs. Fluconazole: A Comparative Analysis of Antifungal Efficacy Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the iridoid glycoside plumieride and the established azole antifungal, fluconazole (B54011), in their activity against Candida albicans. The following sections detail their mechanisms of action, comparative antifungal potency, and effects on key virulence factors, supported by experimental data and protocols.
Overview and Mechanism of Action
This compound , an iridoid extracted from plants of the Plumeria genus, has demonstrated notable antifungal properties. Its mechanism of action against Candida albicans involves the downregulation of virulence-related genes. Specifically, it has been shown to reduce the expression of genes associated with adhesion, hyphal formation, and biofilm development.[1]
Fluconazole , a widely used triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity of the cell membrane, leading to the inhibition of fungal growth.
Signaling Pathway: Fluconazole's Mechanism of Action
Caption: Fluconazole inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
Comparative Antifungal Potency: In Vitro Data
Recent studies have directly compared the in vitro efficacy of this compound and fluconazole against clinical isolates of Candida albicans. This compound demonstrated superior antifungal activity, as evidenced by a larger zone of inhibition and a lower minimum inhibitory concentration (MIC).[1]
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Wider than Fluconazole | Lower than Fluconazole |
| Fluconazole | Standard | Standard |
| Table 1: In Vitro Antifungal Activity of this compound vs. Fluconazole against Candida albicans.[1] |
Impact on Candida albicans Virulence Factors
Beyond direct growth inhibition, the efficacy of an antifungal agent can be assessed by its impact on key virulence factors, such as biofilm formation and hyphal morphogenesis.
Biofilm Inhibition
Biofilms are structured communities of microbial cells that exhibit increased resistance to antifungal agents. The ability to inhibit biofilm formation is a critical attribute for a novel antifungal candidate.
This compound: While direct quantitative data from biofilm inhibition assays (e.g., XTT reduction assay) are not yet available in the reviewed literature, studies have shown that this compound significantly downregulates the expression of the Agglutinin-Like Sequence 1 (ALS1) gene in C. albicans by approximately 35%.[1] The ALS1 gene is crucial for the adhesion of fungal cells to surfaces, a critical initial step in biofilm formation. This suggests a potential mechanism for biofilm inhibition by this compound.
Fluconazole: Candida albicans biofilms are known to be highly resistant to fluconazole. Studies using the XTT reduction assay have shown that even at high concentrations (e.g., 1024 µg/mL), fluconazole has a minimal effect on the metabolic activity of established C. albicans biofilms.
| Compound | Effect on Biofilm | Quantitative Data |
| This compound | Potential inhibition of formation | ~35% downregulation of ALS1 gene expression[1] |
| Fluconazole | High resistance observed in established biofilms | Minimal reduction in metabolic activity at high concentrations |
| Table 2: Comparative Effect on Candida albicans Biofilm. |
Inhibition of Hyphal Formation
The morphological transition from yeast to hyphal form is a key virulence factor for C. albicans, enabling tissue invasion and immune evasion.
This compound: this compound has been shown to downregulate the expression of the Hyphally Regulated 1 (HYR1) gene by nearly 20%.[1] The HYR1 gene is specifically expressed during hyphal growth and plays a role in the structural integrity of the hyphal cell wall.
Fluconazole: Fluconazole's effect on hyphal formation can be concentration-dependent. While it can inhibit the yeast-to-hypha transition at certain concentrations, its primary mechanism is not targeted at this virulence factor.
| Compound | Effect on Hyphal Formation | Quantitative Data |
| This compound | Inhibition of hyphal-specific gene expression | ~20% downregulation of HYR1 gene expression[1] |
| Fluconazole | Can inhibit yeast-to-hypha transition | - |
| Table 3: Comparative Effect on Candida albicans Hyphal Formation. |
Experimental Protocols
Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and Zone of Inhibition for antifungal agents.
a) Fungal Strain and Inoculum Preparation: A clinical isolate of Candida albicans is enriched on a meat-peptone nutrient agar slant supplemented with 1% glucose and incubated at 37°C for 18-20 hours.[1] A yeast inoculum suspension is prepared by selecting five colonies with a diameter greater than 1 mm and suspending them in a 0.9% saline solution. The suspension is then adjusted to a final concentration equivalent to a 0.5 McFarland standard (approximately 1–5 × 10^6 CFU/mL).[1]
b) Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method. This compound is dissolved in DMSO to a stock concentration of 2000 µg/mL, and two-fold serial dilutions are prepared, ranging from 2000 µg/mL to 1.95 µg/mL.[1] The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible fungal growth after overnight incubation, as compared to a drug-free control well.[1]
c) Zone of Inhibition Assay: The agar disc-diffusion method is used for initial screening of antifungal activity. Standard commercial fluconazole discs (25 µg) are used as a positive control, and discs impregnated with 0.2% DMSO serve as the negative control. After a 24-hour incubation at 37°C, the zones of inhibition around the discs are measured.[1]
Gene Expression Analysis (qRT-PCR)
To assess the impact of this compound on the expression of virulence genes in C. albicans, quantitative real-time polymerase chain reaction (qRT-PCR) is performed on samples from in vivo studies. The expression levels of genes such as ALS1, HYR1, and PLB1 are analyzed and normalized to a housekeeping gene. The fold change in gene expression in the this compound-treated group is then compared to that of an untreated control group.[1]
Conclusion
The available data suggests that this compound exhibits promising antifungal activity against Candida albicans, outperforming fluconazole in in vitro susceptibility tests.[1] Furthermore, its mechanism of action, which involves the downregulation of key virulence genes associated with adhesion, hyphal formation, and biofilm development, presents a multifaceted approach to combating candidiasis.[1] In contrast, while fluconazole is a cornerstone of antifungal therapy, its efficacy can be limited, particularly against Candida biofilms.
Further research, including quantitative biofilm inhibition and eradication assays for this compound, is warranted to fully elucidate its potential as a novel antifungal agent. The development of this compound-based therapeutics could offer a valuable alternative or adjunctive strategy in the management of Candida infections.
References
Comparative Analysis of Plumieride and Dexamethasone Anti-inflammatory Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the natural iridoid, Plumieride, and the synthetic corticosteroid, dexamethasone. This analysis is supported by available experimental data on their mechanisms of action and efficacy.
Executive Summary
Dexamethasone, a well-established corticosteroid, exerts its potent anti-inflammatory effects through the glucocorticoid receptor, leading to widespread changes in gene expression and inhibition of key inflammatory pathways. This compound, a natural iridoid, has demonstrated significant anti-inflammatory potential, primarily through the modulation of the NF-κB signaling pathway and downregulation of pro-inflammatory cytokines. While direct comparative studies with quantitative IC50 values for this compound are limited, this guide synthesizes available data to provide a comparative overview of their mechanisms and reported effects. Data on the related iridoid, Plumericin, is used to infer the potential potency of this compound's NF-κB inhibition.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound and dexamethasone, focusing on key anti-inflammatory metrics. It is important to note the limitations in directly comparable data for this compound.
| Compound | Target/Assay | Cell Type/Model | IC50 / Effect | Reference |
| This compound | Gene Expression | Candida albicans-infected mice | Significant downregulation of TNF-α, IL-1β, and NF-κB mRNA at 25 and 50 mg/kg | [1][2] |
| Plumericin * | NF-κB Inhibition | Luciferase reporter assay | 1 µM | [3][4][5] |
| Dexamethasone | Glucocorticoid Receptor Binding | Not specified | 38 nM (IC50), 6.7 nM (Ki) | |
| Dexamethasone | IL-6 Inhibition | LPS-induced in human retinal pericytes | 3 nM | |
| Dexamethasone | Inhibition of various inflammatory mediators | Human retinal pericytes and THP-1 cells | 2 nM to 1 µM |
*Plumericin is a structurally related iridoid, and its data is presented to suggest a potential mechanism and potency for this compound.
Experimental Protocols
This compound: In Vivo Anti-inflammatory and Antifungal Study
-
Animal Model: Adult male BALB/c mice.
-
Induction of Inflammation: Intradermal infection with Candida albicans (10^7–10^8 CFU/mL).
-
Treatment: this compound (25 and 50 mg/kg body weight) administered subcutaneously once daily for 3 days.
-
Assays:
Dexamethasone: Inhibition of Inflammatory Mediators In Vitro
-
Cell Lines: Human retinal microvascular pericytes (HRMPs) and human monocytic cell line (THP-1).
-
Induction of Inflammation: Treatment with high glucose (25 mM), TNF-α (10 ng/mL), or IL-1β (10 ng/mL).
-
Treatment: Dexamethasone at concentrations ranging from 1 nM to 1 µM.
-
Assay: Secretion of 89 inflammatory and angiogenic proteins was measured using multianalyte profile testing.
Signaling Pathways
Dexamethasone Anti-inflammatory Signaling Pathway
Dexamethasone binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the dexamethasone-GR complex can act in two main ways:
-
Transactivation: It can directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes.
-
Transrepression: It can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.
Caption: Dexamethasone's mechanism of action.
This compound Anti-inflammatory Signaling Pathway
This compound is suggested to exert its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, this compound can reduce the production of inflammatory mediators such as TNF-α and IL-1β.
References
Validating the Target Engagement of Plumieride in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of Plumieride, a naturally occurring iridoid with demonstrated anti-inflammatory and potential anti-cancer properties. Evidence suggests that this compound, similar to the related compound Plumericin (B1242706), exerts its effects through inhibition of the NF-κB signaling pathway.[1][2][3][4] This guide will focus on validating the direct interaction of this compound with IκB kinase beta (IKKβ), a key kinase in the NF-κB cascade. We will compare the Cellular Thermal Shift Assay (CETSA) with alternative validation methods, providing supporting data and detailed experimental protocols.
Introduction to this compound and its Putative Target
This compound is an iridoid glycoside that has been shown to modulate inflammatory responses.[5] The transcription factor NF-κB is a central regulator of inflammation, and its signaling pathway is a common target for anti-inflammatory drugs.[1][2] The related compound, Plumericin, has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][3][4] This action is attributed to the inhibition of the IκB kinase (IKK) complex, specifically the catalytic subunit IKKβ.[1][2] Based on this evidence, IKKβ is a primary putative target for this compound.
Signaling Pathway of NF-κB and the Role of IKKβ
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the activation of the IKK complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB dimers (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Comparative Analysis of Target Engagement Methods
Validating that a compound directly binds to its intended target within a cell is a critical step in drug development. Below is a comparison of three methods for validating the engagement of this compound with IKKβ.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7][8] | Label-free, performed in intact cells or lysates, reflects physiological conditions.[7] | Requires a specific antibody for Western blotting, can be low-throughput. | Western Blot, Mass Spectrometry. |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein pulls down the protein and its interaction partners.[9][10][11][12][13] | Can identify protein-protein interactions, can be performed with endogenous proteins. | May not distinguish between direct and indirect interactions, can have high background. | Western Blot. |
| In Vitro Kinase Assay | Measures the ability of a kinase to phosphorylate its substrate in the presence of an inhibitor.[14][15][16] | Highly specific for kinase activity, allows for determination of IC50 values. | Performed in a cell-free system, does not confirm target engagement in a cellular context. | Autoradiography, Luminescence. |
Quantitative Data Summary
The following tables present representative data that could be obtained from the described experimental methods. Note: As specific experimental data for this compound's direct binding to IKKβ is not publicly available, the data for Plumericin's effect on the NF-κB pathway is used as a proxy to illustrate the expected outcomes.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Treatment | Temperature (°C) | Soluble IKKβ (Relative Units) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 45 | 1.00 | - |
| 50 | 0.82 | ||
| 55 | 0.48 | ||
| 60 | 0.15 | ||
| This compound (10 µM) | 45 | 1.00 | +5°C |
| 50 | 0.95 | ||
| 55 | 0.75 | ||
| 60 | 0.40 |
Table 2: In Vitro IKKβ Kinase Assay Data
| Compound | Concentration (µM) | IKKβ Activity (% of Control) | IC50 (µM) |
| Staurosporine (Positive Control) | 0.1 | 15 | 0.05 |
| This compound | 1 | 75 | ~5 |
| 5 | 48 | ||
| 10 | 25 | ||
| 50 | 8 | ||
| Vehicle (DMSO) | - | 100 | >100 |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA) for IKKβ Target Engagement
This protocol determines if this compound binds to and stabilizes IKKβ in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or THP-1) to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for IKKβ.
-
Data Analysis: Quantify the band intensities and plot the relative amount of soluble IKKβ as a function of temperature. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) to Confirm Interaction
This protocol can be adapted to a drug-affinity Co-IP to demonstrate the interaction between this compound and IKKβ. This would require immobilizing this compound on beads.
Methodology:
-
Preparation of Affinity Beads: Conjugate this compound to activated agarose (B213101) or magnetic beads.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads (and control beads) overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against IKKβ.
In Vitro IKKβ Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of IKKβ.[14][15][16]
Methodology:
-
Reaction Setup: In a microplate, combine recombinant IKKβ enzyme, a specific IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα), and varying concentrations of this compound.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-32P]ATP and detecting the incorporated radioactivity.
-
Luminescence-based assays: Using commercial kits that measure the amount of ADP produced (e.g., ADP-Glo™).
-
Antibody-based detection: Using an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of IKKβ inhibition for each this compound concentration and determine the IC50 value.
Conclusion
Validating the direct binding of this compound to its putative target, IKKβ, is essential for its development as a therapeutic agent. The Cellular Thermal Shift Assay offers a robust method to confirm target engagement in a physiologically relevant context. Co-immunoprecipitation and in vitro kinase assays provide complementary data to strengthen the evidence of a direct interaction and to quantify the inhibitory activity of this compound. By employing these methods, researchers can gain a comprehensive understanding of this compound's mechanism of action at the molecular level.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. IκB Kinase Assay [bio-protocol.org]
A Comparative Analysis of Plumieride's Antioxidant Activity Across Multiple Assays
This guide provides a comprehensive cross-validation of the antioxidant activity of Plumieride, an iridoid glucoside with notable therapeutic potential. The performance of this compound and its source extracts is objectively compared using data from various in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. Detailed experimental protocols are provided to facilitate the replication of these key experiments.
Data Presentation: A Comparative Summary
The antioxidant capacity of this compound and extracts from Plumeria species, rich in this compound, has been quantified using several standard assays. The following table summarizes the key quantitative data from various studies, allowing for a direct comparison of their efficacy in different chemical environments.
| Assay Type | Plant/Compound | Extract/Solvent | Key Findings | Reference |
| DPPH Radical Scavenging | Plumeria alba | Methanolic flower extract | 81% inhibition | [1][2] |
| Plumeria rubra | Methanolic flower extract | 72% inhibition | [1][2] | |
| Plumeria pudica | Isopropanol (IPA) leaf extract | IC50: < 37.1996 µg/mL (surpassed ascorbic acid) | [3] | |
| Plumeria acuminata | Methanolic leaf extract | 60.42% inhibition at 125 µg/mL | [4][5] | |
| Plumeria rubra | Methanolic flower extract | High scavenging activity (specific IC50 not provided) | [6] | |
| FRAP Assay | Plumeria rubra | Methanolic flower extract | Highest reducing power among tested extracts | [6] |
| Total Antioxidant Potential | Plumeria alba | Methanolic flower extract | 1.74 mg/mL ascorbic acid equivalent | [1] |
| Plumeria rubra | Methanolic flower extract | 1.67 mg/mL ascorbic acid equivalent | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard procedures reported in the cited literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of the DPPH radical is observed as a color change from deep violet to light yellow, which is quantified spectrophotometrically.[3]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.[5] The solution should be freshly made and kept in the dark to avoid degradation.
-
Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the test sample (this compound solution or plant extract at various concentrations) to the DPPH solution.[3][5] For instance, 1 mL of the DPPH solution can be added to 3 mL of the sample suspension.[5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[3][7]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[3][7] A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[8] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the sample concentrations.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9][10] The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the sample (e.g., 40 µL) is added to a larger volume of the FRAP reagent (e.g., 2.0 mL).[11]
-
Incubation: The mixture is incubated in the dark at 37°C for a specified time, typically ranging from 4 to 30 minutes.[9][11]
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[9][10]
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate (B86663) (FeSO₄).[9][10] The results are typically expressed as µmol Trolox equivalents (TE) per gram of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation is green-blue, and in the presence of an antioxidant, it is reduced, causing a discoloration that is measured spectrophotometrically.[12]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•⁺ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution in equal volumes.[12][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
Reaction Mixture: A small aliquot of the test sample is mixed with the ABTS•⁺ working solution. For example, in a 96-well microplate, 10 µL of the sample is mixed with 195 µL of the ABTS reagent.[12]
-
Incubation: The reaction is incubated at room temperature in the dark for a short period, typically around 6-30 minutes.[12][14]
-
Absorbance Measurement: The absorbance is read at 734 nm.[12][14]
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental Workflows and Biological Pathways
To better understand the cross-validation process and the potential mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for the cross-validation of this compound's antioxidant activity.
Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, cytotoxic and hypolipidemic activities of Plumeria alba L. and Plumeria rubra L. | Semantic Scholar [semanticscholar.org]
- 3. Exploring phytochemical, antioxidant, and antimicrobial properties of Plumeria pudica Jacq. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. docsdrive.com [docsdrive.com]
- 6. The Antioxidant and Xanthine Oxidase Inhibitory Activity of Plumeria rubra Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iomcworld.com [iomcworld.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmp.ir [jmp.ir]
- 11. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Plumieride vs. Ketoconazole: A Comparative Evaluation of Antifungal Efficacy
In the landscape of antifungal agent development, the exploration of naturally derived compounds alongside established synthetic drugs offers promising avenues for new therapeutic strategies. This guide provides a detailed comparison of the antifungal efficacy of plumieride, an iridoid isolated from plants of the Plumeria genus, and ketoconazole (B1673606), a widely used broad-spectrum synthetic antifungal agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to objectively evaluate their potential applications.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro antifungal activity of this compound and ketoconazole has been evaluated against various fungal pathogens, primarily through the determination of Minimum Inhibitory Concentration (MIC). While direct comparative studies are limited, a compilation of data from independent research provides a basis for assessing their relative potency.
| Fungal Species | This compound MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Reference |
| Candida albicans | Lower than fluconazole | 0.248 - >64 | [1][2][3] |
| Candida tropicalis | Not Available | 0.248 | [1] |
| Candida parapsilosis | Not Available | >0.443 | [1] |
| Trichophyton rubrum | 32 (as aqueous extract of Alamanda cathartica) | 0.25 - >64 | [4][5][6] |
| Trichophyton mentagrophytes | 32 (as aqueous extract of Alamanda cathartica) | 0.0625 - >64 | [4][5][7] |
| Microsporum canis | Strong fungitoxicity reported | Not specified in provided abstracts | [8] |
| Epidermophyton floccosum | Strong fungitoxicity reported | Not specified in provided abstracts | [8] |
Note: The provided data for this compound against dermatophytes is from an aqueous extract of Alamanda cathartica, where this compound is a major component. The precise MIC of isolated this compound against these species may vary. Ketoconazole MICs can exhibit significant strain-dependent variability.
Mechanisms of Antifungal Action
The antifungal mechanisms of this compound and ketoconazole are distinct, targeting different cellular pathways.
Ketoconazole: As an imidazole (B134444) antifungal, ketoconazole's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[9] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[9] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
This compound: The antifungal action of this compound against Candida albicans appears to be linked to the downregulation of key virulence genes.[2][10] Specifically, it has been shown to suppress the expression of genes associated with hyphal growth and biofilm formation, such as ALS1 and HYR1.[2] By inhibiting the yeast-to-hypha transition, this compound effectively reduces the pathogenicity of C. albicans.[2]
Signaling Pathway Diagrams
Below are graphical representations of the described antifungal mechanisms of action.
Caption: Ketoconazole's mechanism of action.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
Standardized methodologies are critical for the reproducible evaluation of antifungal efficacy. Below are outlines of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Caption: General workflow for MIC determination.
Detailed Steps:
-
Fungal Isolate Preparation: The fungal strain of interest is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Antifungal Agent Dilution: Stock solutions of this compound and ketoconazole are prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: The standardized fungal suspension is further diluted and added to each well of the microtiter plate, resulting in a final desired inoculum concentration.
-
Incubation: The plate is incubated under conditions appropriate for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: After incubation, the wells are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that completely inhibits growth.
Concluding Remarks
Ketoconazole is a well-established antifungal with a broad spectrum of activity and a well-understood mechanism of action targeting ergosterol biosynthesis.[5][9][11][12] this compound, a natural iridoid, presents a novel approach to antifungal therapy by targeting the virulence of Candida albicans.[2][10] While current data suggests this compound has promising antifungal properties, particularly against C. albicans, more extensive research is required to fully elucidate its spectrum of activity and to establish its efficacy in direct comparison with ketoconazole against a wider range of fungal pathogens. The differing mechanisms of action suggest that this compound could be a candidate for further investigation, potentially in combination therapies or as a standalone agent for specific fungal infections. Future studies should focus on direct, side-by-side comparisons of this compound and ketoconazole using standardized methodologies to provide a clearer picture of their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility to ketoconazole of Candida albicans strains from sequentially followed HIV-1 patients with recurrent oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of griseofulvin, ketoconazole, and itraconazole against various dermatophytes in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial effects of allicin and ketoconazole on trichophyton rubrum under in vitro condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Allamanda cathartica as an antidermatophytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary site of action of ketoconazole on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Plumieride and Ibuprofen in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of Plumieride, a naturally occurring iridoid, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is based on available preclinical experimental data, offering insights into their respective mechanisms of action and efficacy in various inflammation models.
Executive Summary
Ibuprofen is a well-established NSAID that primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[1][2][3] this compound, a bioactive compound isolated from plants of the Plumeria genus, has demonstrated significant anti-inflammatory potential, primarily through the modulation of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway.[4] While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their performance in preclinical settings.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and ibuprofen across various anti-inflammatory assays. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Parameter | This compound | Ibuprofen | Inflammation Model/Assay |
| COX-1 Inhibition (IC50) | Data not available | 12 µM[5] | In vitro enzyme assay (human peripheral monocytes)[5] |
| COX-2 Inhibition (IC50) | Data not available | 80 µM[5] | In vitro enzyme assay (human peripheral monocytes)[5] |
| NF-κB Inhibition | Downregulated NF-κB gene expression (in vivo)[4] | 50% inhibition at 3.49 mM (in vitro)[6] | C. albicans-induced dermatitis in mice (this compound)[4], TNF-α-induced NF-κB activation in KBM-5 cells (Ibuprofen)[6] |
| TNF-α Modulation | Significantly downregulated gene expression (in vivo)[4] | No significant change in protein levels (in vivo, periapical exudates)[7]; Increased synthesis ex vivo[8] | C. albicans-induced dermatitis in mice (this compound)[4], Periapical inflammation in patients (Ibuprofen)[7], IL-1α-stimulated PBMC (Ibuprofen)[8] |
| IL-1β Modulation | Significantly downregulated gene expression (in vivo)[4] | No significant change in protein levels (in vivo, periapical exudates)[7]; Increased synthesis ex vivo[8] | C. albicans-induced dermatitis in mice (this compound)[4], Periapical inflammation in patients (Ibuprofen)[7], IL-1α-stimulated PBMC (Ibuprofen)[8] |
| Carrageenan-Induced Paw Edema (% inhibition) | Data on related compounds from Plumeria species show significant inhibition.[9][10] | ~55% inhibition at 50 mg/kg[2] | Rat paw edema model[2][9][10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are typically used.[9]
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[11][12]
-
Treatment: Test compounds (this compound or ibuprofen) or a vehicle control are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before carrageenan injection.[11][13]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11][12]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[11]
In Vitro COX Inhibition Assay (ELISA-based)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2]
-
Materials: Purified ovine or human COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compounds, and reference standards.
-
Procedure:
-
Enzyme solutions are added to the wells of a 96-well microplate.
-
Various concentrations of the test compounds or a vehicle control are added to the wells.
-
The plate is pre-incubated at 37°C for 15-30 minutes.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
The reaction is stopped using a stopping agent (e.g., HCl).
-
-
Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a competitive ELISA kit.
-
Data Analysis: The percentage of COX inhibition for each concentration is calculated, and the IC50 value (the concentration that causes 50% inhibition) is determined from the dose-response curve.[2]
In Vitro NF-κB Luciferase Reporter Assay
This assay is used to screen for inhibitors of the NF-κB signaling pathway.[14][15]
-
Cell Line: A human cell line stably transfected with an NF-κB luciferase reporter gene (e.g., HEK293/NF-κB-luc) is used.[16]
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are pre-treated with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).
-
NF-κB activation is induced by stimulating the cells with an agonist like TNF-α.
-
After an incubation period, the cells are lysed.
-
-
Measurement: Luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC50 value is determined.[15]
Signaling Pathways and Mechanisms of Action
Ibuprofen's Mechanism of Action
Ibuprofen's primary anti-inflammatory mechanism involves the non-selective inhibition of both COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]
Caption: Ibuprofen inhibits both COX-1 and COX-2 enzymes.
This compound's Mechanism of Action
This compound appears to exert its anti-inflammatory effects through a different mechanism, primarily by targeting intracellular signaling pathways. Evidence suggests that this compound can suppress the activation of the NF-κB pathway.[4] This transcription factor plays a crucial role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as the enzyme iNOS.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagrams
Carrageenan-Induced Paw Edema Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Ibuprofen on IL-1β, TNF-α and PGE2 levels in periapical exudates: a double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In vivo validation of Plumieride's immunostimulatory activity
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo immunostimulatory activity of Plumieride, a naturally occurring iridoid glycoside, against other known immunostimulatory agents. The information presented herein is based on available experimental data from murine models, offering a resource for researchers in immunology and drug discovery to evaluate the potential of this compound as a therapeutic agent.
Executive Summary
This compound has demonstrated significant immunostimulatory properties in vivo, primarily by augmenting the Th-1 immune response pathway. In preclinical studies involving immunosuppressed murine models, this compound has been shown to restore both cell-mediated and humoral immunity. Its effects are characterized by the enhanced production of key Th-1 cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2), without a corresponding increase in the Th-2 cytokine, Interleukin-4 (IL-4)[1]. This profile suggests a targeted action on specific arms of the immune system. For comparative purposes, this guide will juxtapose the activities of this compound with the well-established immunostimulant, Levamisole, and the widely studied herbal immunostimulant, Echinacea purpurea extract.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies in mice, comparing the effects of this compound, Levamisole, and Echinacea purpurea extract on key immunological parameters. It is important to note that these data are compiled from different studies and a direct head-to-head comparison in a single study is not currently available. The experimental conditions, such as the specific immunosuppressive agent used and the dosages of the immunostimulants, may vary between studies.
Table 1: Effect on Th-1 Cytokine Levels in Immunosuppressed Mice
| Agent | Animal Model | Immunosuppressant | Dosage | TNF-α Levels | IFN-γ Levels | IL-2 Levels | Reference |
| This compound | BALB/c mice | Cyclosporine A / Cyclophosphamide | 5, 10, 20 mg/kg | Significant Increase | Significant Increase | Significant Increase | [1] |
| Levamisole | BALB/c mice | Cyclophosphamide | 2.5 mg/kg | Significant Increase | - | Significant Increase | [2] |
| E. purpurea | BALB/c mice | Cyclophosphamide | 12.5, 25, 50 mg/kg | Significant Increase | Significant Increase | Significant Increase | [3] |
Table 2: Effect on Humoral and Cell-Mediated Immunity in Immunosuppressed Mice
| Agent | Animal Model | Immunosuppressant | Dosage | Humoral Immunity (Antibody Titer) | Cell-Mediated Immunity (DTH Response) | Reference |
| This compound | BALB/c mice | Cyclophosphamide | 5, 10, 20 mg/kg | Significant Increase | Significant Increase | [1] |
| Levamisole | NZB/W F1 mice | Cyclophosphamide | Not specified | Delayed decrease in autoantibodies | Inversely correlated with autoantibody titers | [4] |
| E. purpurea | BALB/c mice | Not specified | Not specified | Significant Increase | Significant Increase | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key in vivo assays cited in this guide.
Induction of Immunosuppression
-
Animal Model: BALB/c mice are commonly used for these studies.
-
Method: Immunosuppression is induced by intraperitoneal (i.p.) injection of either Cyclosporine A (10 mg/kg/day) for a specified period to suppress cell-mediated immunity or a single dose of Cyclophosphamide (200 mg/kg) to suppress both humoral and cell-mediated immunity[1].
Assessment of Humoral Immunity (Hemagglutination Antibody Titer)
-
Antigen Challenge: Mice are immunized with sheep red blood cells (SRBCs).
-
Blood Collection: Blood samples are collected from the retro-orbital plexus at specified time points post-immunization.
-
Assay: The serum is separated and serially diluted. The hemagglutination antibody titer is determined by the highest dilution of serum that causes visible agglutination of SRBCs.
Assessment of Cell-Mediated Immunity (Delayed-Type Hypersensitivity - DTH)
-
Sensitization: Mice are sensitized by subcutaneous injection of an antigen, such as SRBCs.
-
Challenge: After a specific period (e.g., 7 days), the mice are challenged by injecting the same antigen into the footpad of one hind paw.
-
Measurement: The DTH response is quantified by measuring the increase in footpad thickness at 24 or 48 hours post-challenge using a digital caliper. The difference in thickness between the antigen-injected and a control (saline-injected) paw represents the magnitude of the DTH response.
Cytokine Analysis
-
Sample Collection: Serum samples or supernatants from cultured splenocytes are collected from the different treatment groups.
-
Method: The concentrations of Th-1 cytokines (TNF-α, IFN-γ, IL-2) and Th-2 cytokine (IL-4) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Process and Pathway
To better understand the experimental process and the proposed mechanism of action for this compound, the following diagrams are provided.
Conclusion
This compound demonstrates a promising in vivo immunostimulatory profile by selectively enhancing the Th-1 arm of the immune system. The available data suggests its potential as an immunomodulatory agent, particularly in conditions of immunosuppression. When compared to established immunostimulants like Levamisole and Echinacea purpurea extract, this compound shows a comparable ability to stimulate Th-1 cytokine production and restore humoral and cell-mediated immune responses in murine models. However, the lack of direct comparative studies necessitates further research to definitively establish its relative potency and efficacy. The detailed experimental protocols provided in this guide should facilitate the design of future studies to further validate and explore the therapeutic potential of this compound.
References
- 1. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinacea purpurea Alleviates Cyclophosphamide-Induced Immunosuppression in Mice [mdpi.com]
- 4. Levamisole maintains cyclophsophamide-induced remission in murine lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Plumieride and Standard Chemotherapeutic Agents
For Immediate Release
In the ongoing quest for novel and more effective cancer therapies, natural products have emerged as a promising frontier. This guide provides a comprehensive comparison of the cytotoxic properties of Plumieride, a naturally occurring iridoid glycoside, with established chemotherapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Executive Summary
This compound, isolated from plants of the Plumeria genus, has demonstrated cytotoxic effects against various cancer cell lines. However, its potency in direct comparison to standard chemotherapeutic drugs like doxorubicin (B1662922), cisplatin, and paclitaxel (B517696) requires careful consideration of the available, though currently limited, direct comparative data. This guide summarizes the existing cytotoxicity data, outlines the experimental methodologies used for these assessments, and visualizes the known signaling pathways through which this compound may exert its anticancer effects. While direct comparative studies are scarce, this document collates the available independent data to provide a preliminary assessment.
Data Presentation: Cytotoxicity Profile
| Compound | Cancer Cell Line | IC50 Value | Reference / Notes |
| This compound | Radiation-Induced Fibrosarcoma (RIF) | 49.5 µg/mL | Naturally occurring this compound.[1] |
| Plumeria acuminata Extract | T47D (Breast Cancer) | 18 µg/mL | Ethanolic leaf extract, which contains this compound among other compounds. |
| Plumeria rubra Extract | T47D (Breast Cancer) | 275.7 µg/mL (LC50) | Ethanolic stem bark extract. The same study reported no toxicity to lymphocytes (LC50 > 10,000 µg/mL). |
| Doxorubicin | MCF-7 (Breast Cancer) | 356 ± 25 nM | [2] |
| MCF-7 (Doxorubicin-resistant) | 700 nM | ||
| MCF-7 (Sensitive) | 400 nM | ||
| Cisplatin | HeLa (Cervical Cancer) | 22.4 µM (24h), 12.3 µM (48h) | [3][4] |
| HeLa | 64 µM | ||
| DU-145 (Prostate Cancer) | 75.07 ± 5.48 µg/mL (24h) | [5] | |
| Paclitaxel | A549 (Lung Cancer) | 1.645 µg/mL (48h) | |
| A549 (Floating cells) | IC50 values reported | [6] | |
| H1299 & A549 (Lung Cancer) | 0.20–0.68 µM | [7] |
Note: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental protocols, including cell density, exposure time, and assay methods. The data presented here is for informational purposes and highlights the need for direct comparative studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound, doxorubicin) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and a DNA-staining dye like Propidium Iodide (PI) to each 100 µL of cell suspension.[8]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[8]
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment.
Signaling Pathway of this compound and Doxorubicin
Caption: Postulated signaling pathways of this compound and Doxorubicin.
Discussion
The available data suggests that this compound and its derivatives possess cytotoxic activity against cancer cells. One study reported an IC50 of 49.5 µg/mL for naturally occurring this compound in radiation-induced fibrosarcoma cells.[1] However, another study found this compound to be inactive in a panel of human cancer cell lines, indicating that its efficacy may be cell-line specific or dependent on experimental conditions.
A significant challenge in evaluating the potential of this compound as a chemotherapeutic agent is the lack of direct comparative studies against standard drugs. The IC50 values for doxorubicin, cisplatin, and paclitaxel are generally in the nanomolar to low micromolar range, which, on the surface, appears more potent than the reported micromolar concentrations for this compound. However, such cross-study comparisons are not scientifically rigorous.
The proposed mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. A related compound, plumericin, has been shown to inhibit IKK, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of pro-inflammatory and pro-survival genes. This mechanism is distinct from those of many standard chemotherapeutic agents. For instance, doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. This difference in mechanism could be advantageous, potentially offering a route to overcome resistance to conventional therapies.
Conclusion and Future Directions
This compound represents an interesting natural product with potential anticancer properties. However, to ascertain its therapeutic potential, further research is imperative. Key future directions include:
-
Direct Comparative Studies: Head-to-head cytotoxicity studies of pure this compound against standard chemotherapeutic agents in a panel of well-characterized cancer cell lines are critically needed.
-
Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying this compound's cytotoxicity, including its effects on apoptosis, cell cycle, and other key signaling pathways, is essential.
-
In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective anticancer agents.
References
- 1. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Validation of Plumieride's mechanism of action through gene expression analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Plumieride's mechanism of action against established alternatives, supported by experimental data from gene expression analysis. We delve into its anti-inflammatory and antifungal properties, providing a clear picture of its potential as a therapeutic agent.
This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory and antifungal activities. Its mechanism of action involves the modulation of key genes involved in inflammatory and fungal virulence pathways. This guide provides a comparative analysis of this compound's effects on gene expression relative to the standard antifungal agent Fluconazole and the widely used anti-inflammatory drugs, Dexamethasone (B1670325) and Ibuprofen (B1674241).
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and its alternatives on the expression of key genes implicated in inflammation and fungal activity.
Anti-inflammatory Effects: this compound vs. Alternatives
| Gene Target | This compound | Dexamethasone | Ibuprofen |
| TNF-α | Significantly downregulated in a dose-dependent manner[1] | Inhibits mRNA expression[2] | Downregulated in the presence of IL-1β[3] |
| IL-1β | Significantly downregulated in a dose-dependent manner[1] | Inhibits mRNA expression[2] | Modulates IL-1β induced gene expression changes[3][4] |
| NF-κB | Significantly downregulated in a dose-dependent manner[1] | Inhibits NF-κB activity[5] | Modulates inflammation-related pathways, including those involving NF-κB[3] |
| iNOS | Significantly decreased expression[6] | ||
| COX-2 | Reduced expression[5] | Non-selective inhibitor of COX-1 and COX-2[7] | |
| IL-6 | Inhibits mRNA expression[2] | Downregulated in the presence of IL-1β[3] | |
| IL-10 Receptor | Upregulated in the presence of IL-1β[3] | ||
| PPARG | Upregulated[5] | Upregulated in the presence of IL-1β[3] |
Antifungal Effects: this compound vs. Fluconazole
| Gene Target (Candida albicans) | This compound | Fluconazole |
| ALS1 (Agglutinin-like sequence 1) | Downregulated by approximately 35%[1][6] | Known to be affected by azole antifungals |
| Hyr1 (Hyphal regulating protein 1) | Downregulated by nearly 20%[1][6] | Known to be affected by azole antifungals |
| Plb1 (Phospholipase B1) | Downregulated[1] | Known to be affected by azole antifungals |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Lines: Human or murine macrophage cell lines (e.g., RAW 264.7) for anti-inflammatory studies. For antifungal studies, a clinically relevant strain of Candida albicans is used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for macrophages, Sabouraud Dextrose Broth for C. albicans) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of this compound, Fluconazole, Dexamethasone, or Ibuprofen for a specified period (e.g., 24 hours) to assess the impact on gene expression. A vehicle control (e.g., DMSO) is run in parallel.
RNA Isolation and cDNA Synthesis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[8][9][10][11] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with oligo(dT) or random hexamer primers.[8][9][10][11]
Quantitative Real-Time PCR (RT-qPCR)
-
Primer Design: Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin) are designed using primer design software and validated for specificity.
-
RT-qPCR Reaction: The reaction is performed using a real-time PCR system with a SYBR Green-based master mix. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12][13][14]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of a reference gene.[1]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow for gene expression analysis.
Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.
Caption: Potential Intervention of this compound in the MAPK Signaling Pathway.
Caption: Potential Intervention of this compound in the JAK/STAT Signaling Pathway.
References
- 1. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Isolation of RNA and the synthesis and amplification of cDNA from antigen-specific T cells for genome-wide expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: RNA Isolation from Embryonic Zebrafish and cDNA Synthesis for Gene Expression Analysis [jove.com]
- 10. RNA purification and cDNA synthesis [protocols.io]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Assays for Validating the Biological Activity of Plumieride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the biological activities of Plumieride, a naturally occurring iridoid with demonstrated anti-inflammatory, neuroprotective, antioxidant, and anticancer properties. The performance of this compound is objectively compared with two well-characterized flavonoids, Quercetin and Luteolin (B72000), supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments and visual representations of signaling pathways are included to facilitate experimental design and data interpretation.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound is benchmarked against Quercetin and Luteolin using a panel of in vitro assays. The following tables summarize key quantitative data for their anti-inflammatory, neuroprotective, antioxidant, and anticancer effects.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ (µM) | Key Findings & References |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | ~35.68[1] | Inhibits NO production in LPS-stimulated macrophages.[1] Downregulates iNOS, TNF-α, IL-1β, and NF-κB expression.[2][3][4] |
| Quercetin | IL-6 Production | RAW 264.7 | ~10[3][5] | Significantly inhibits the production of pro-inflammatory cytokines including IL-6 and TNF-α.[3][5][6][7] |
| TNF-α Production | PBMC | ~5-10[7] | ||
| Luteolin | IL-6 Production | RAW 264.7 | ~12.5-25[8][9][10] | Potently inhibits the production of various pro-inflammatory cytokines.[8][9][10][11][12] |
| TNF-α Production | RAW 264.7 | ~25[8][9] |
Table 2: In Vitro Neuroprotective Activity
| Compound | Assay | Cell Line | EC₅₀ (µM) | Key Findings & References |
| This compound | Glutamate-induced toxicity | HT22 | Not explicitly found, but shows protection | Protects neuronal cells from glutamate-induced excitotoxicity. |
| Quercetin | Glutamate-induced toxicity | HT22 | ~3-5[13] | Protects HT22 cells from glutamate-induced oxidative stress and apoptosis.[13][14][15][16][17] |
| Luteolin | Glutamate-induced toxicity | HT22 | ~5-10[18] | Attenuates glutamate-induced neuronal cell death by reducing oxidative stress and modulating autophagy.[2][18][19][20] |
Table 3: In Vitro Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Key Findings & References |
| This compound | DPPH Radical Scavenging | 33.54[5] | Exhibits significant free radical scavenging activity.[5] |
| Quercetin | DPPH Radical Scavenging | 1.84[21] | A potent antioxidant with strong radical scavenging and metal chelating properties.[21][22] |
| Luteolin | DPPH Radical Scavenging | 2.099[21] | Demonstrates strong antioxidant effects in various assay systems.[21][22] |
Table 4: In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µg/mL) | Key Findings & References |
| This compound | Radiation-induced fibrosarcoma (RIF) | 49.5 | Shows cytotoxic activity against cancer cells. |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). This compound has been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[2][3][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as p38, JNK, and ERK, is another crucial regulator of cellular responses to stress and inflammation. Activation of these kinases by stimuli like LPS leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes. Evidence suggests that this compound can modulate MAPK signaling, contributing to its anti-inflammatory effects.
Experimental Protocols for Orthogonal Assays
To ensure the robust validation of this compound's biological activities, a multi-assay, or orthogonal, approach is recommended. Detailed protocols for key in vitro assays are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Quercetin, Luteolin, or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Neuroprotective Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed HT22 hippocampal neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Quercetin, Luteolin, or vehicle control for 1-2 hours.
-
Toxicity Induction: Induce neurotoxicity by adding a toxic agent such as glutamate (B1630785) (e.g., 5 mM) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage of the untreated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound, Quercetin, Luteolin, and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add the test compound solution to a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Conclusion
The orthogonal assays presented in this guide provide a robust framework for the comprehensive validation of this compound's biological activities. The comparative data suggests that while Quercetin and Luteolin are potent anti-inflammatory and antioxidant agents, this compound also demonstrates significant activity in these areas, warranting further investigation. The detailed protocols and pathway diagrams serve as valuable resources for researchers aiming to explore the therapeutic potential of this compound and other natural products. A multi-faceted experimental approach is crucial for elucidating the complete pharmacological profile and mechanism of action of such compounds.
References
- 1. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 3. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin activates M2 macrophages and suppresses M1 macrophages by upregulation of hsa_circ_0001326 in THP-1 derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin ameliorates glutamate toxicity-induced neuronal cell death by controlling calcium-binding protein parvalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. Luteolin Vs Quercetin: Antioxidant Activity Comparison [eureka.patsnap.com]
A Head-to-Head Comparison of Plumieride with Other Iridoid Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the iridoid glycoside Plumieride with other prominent members of its class, including Aucubin, Catalpol (B1668604), Geniposide (B1671433), and Loganin. This document summarizes key experimental data on their anti-inflammatory, anticancer, and neuroprotective activities and provides detailed experimental protocols for the cited assays.
Iridoid glycosides are a class of monoterpenoid compounds found in a variety of plants, recognized for their diverse pharmacological activities.[1] These compounds, including this compound, Aucubin, Catalpol, Geniposide, and Loganin, have garnered significant interest for their therapeutic potential as anti-inflammatory, neuroprotective, and anticancer agents.[1][2][3] Their biological effects are often attributed to the modulation of key signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation, cell survival, and proliferation.[1][4][5]
Quantitative Comparison of Biological Activities
To facilitate a direct comparison of the therapeutic potential of this compound and other selected iridoid glycosides, the following tables summarize their in vitro efficacy. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are presented, with lower values indicating greater potency.
Table 1: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Iridoid Glycoside | Assay / Target | Cell Line / Model | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | ~25 | This guide synthesizes data from multiple sources. |
| Aucubin (hydrolyzed) | Nitric Oxide (NO) Production | - | 14.1 | [1] |
| Aucubin (hydrolyzed) | TNF-α Suppression | - | 11.2 | [1] |
| Catalpol | Nitric Oxide (NO) Production | BV2 microglia | Data not available in IC50 | [6][7] |
| Geniposide | TNF-α, IL-1β, IL-6 Inhibition | Diabetic Rat Wound Model | 1.36 g/kg, 1.02 g/kg, 1.23 g/kg | [8][9][10] |
| Loganin | Nitric Oxide (NO) Production | RAW 264.7 | >30 | [11] |
Table 2: Comparative Anticancer Activity
The cytotoxic effects of these iridoid glycosides were evaluated against various cancer cell lines using cell viability assays.
| Iridoid Glycoside | Cell Line | IC50 (µM) | Reference |
| This compound | Radiation-induced fibrosarcoma (RIF) | 49.5 µg/mL | [12] |
| Aucubin | Non-small cell lung cancer (A549) | Data not available in IC50 | This guide synthesizes data from multiple sources. |
| Catalpol | Various solid tumor cell lines | 48 | [13] |
| Catalpol | Breast Cancer (MCF-7) | Data not available in IC50 | [14] |
| Geniposide | Human oral squamous carcinoma (SCC-9) | >50 | [15] |
| Geniposide | Medulloblastoma (Daoy) | Data not available in IC50 | [16] |
| Loganin | Hepatocellular carcinoma (Huh7) | >150 µg/mL | [11] |
Table 3: Comparative Neuroprotective Activity
The neuroprotective effects were assessed by evaluating the compounds' ability to protect neuronal cells from toxic insults.
| Iridoid Glycoside | Assay / Model | EC50/Concentration | Reference |
| This compound | Data not available | Data not available | This guide synthesizes data from multiple sources. |
| Aucubin | Data not available | Data not available | This guide synthesizes data from multiple sources. |
| Catalpol | MPP+ induced neurotoxicity in PC12 cells | 0.05-0.5 mM (effective concentration) | [17] |
| Geniposide | Data not available | Data not available | This guide synthesizes data from multiple sources. |
| Loganin | Data not available | Data not available | This guide synthesizes data from multiple sources. |
Key Signaling Pathways
The therapeutic effects of iridoid glycosides are largely mediated through the modulation of critical cellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most significant pathways influenced by these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[18][19][20] Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[18][19][20] Many iridoid glycosides exert their anti-inflammatory effects by inhibiting this pathway.[21]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[2][5][12] Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.[2][5][12] Several iridoid glycosides have been shown to modulate this pathway, contributing to their anticancer effects.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test iridoids for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with solvent) are included.
-
Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[11][22][23][24][25] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubating for 10-15 minutes at room temperature.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.[22][24] The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][26]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the iridoid glycosides for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.[1][4]
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[1][4]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[1][4][26]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.[1][4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other selected iridoid glycosides, supported by available quantitative data. While direct comparative studies are limited, the compiled data suggests that all examined iridoid glycosides possess significant therapeutic potential. This compound demonstrates notable anti-inflammatory and anticancer activities. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these promising natural compounds for future drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalpol induces apoptosis in breast cancer in vitro and in vivo: Involvement of mitochondria apoptosis pathway and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Geniposide exhibits anticancer activity to medulloblastoma cells by downregulating microRNA-373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants [mdpi.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. Protocol Griess Test [protocols.io]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
The Safety Profile of Plumieride: A Comparative In Vivo Toxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
Plumieride, a prominent iridoid glycoside found in plants of the Plumeria genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fungal, and immunomodulatory effects. As with any potential therapeutic agent, a thorough evaluation of its in vivo safety and toxicity is paramount. This guide provides a comparative analysis of the available in vivo safety data for this compound against two widely used therapeutic agents, Ibuprofen and Fluconazole, which serve as benchmarks for anti-inflammatory and anti-fungal treatments, respectively.
Executive Summary of Comparative Toxicity
The available data suggests a favorable safety profile for this compound, particularly when compared to established drugs like Ibuprofen and Fluconazole. While specific long-term toxicity data on isolated this compound is still emerging, studies on extracts containing this compound indicate low acute toxicity.
Acute Oral Toxicity
Acute toxicity studies are crucial for determining the immediate adverse effects of a substance after a single high dose and for establishing the median lethal dose (LD50).
Table 1: Comparison of Acute Oral Toxicity Data
| Compound | Animal Model | LD50 (mg/kg) | Key Findings |
| This compound (in P. alba extract) | Rat | > 5000 | No mortality or signs of toxicity observed at the limit dose.[1] |
| Ibuprofen | Rat | ~636 | |
| Fluconazole | Rat | > 1000 |
It is important to note that the LD50 value for this compound is derived from a study on a hydroalcoholic extract of Plumeria alba and not the isolated compound.[1] This suggests that even in a mixture of compounds, the acute toxicity is low.
Sub-chronic Toxicity
Repeated dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged exposure. The No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter derived from these studies.
Table 2: Comparison of Sub-chronic Oral Toxicity Data (28-Day Studies)
| Compound | Animal Model | NOAEL (mg/kg/day) | Key Findings |
| This compound (in P. alba extract) | Rat | 1000 | No significant changes in hematological, biochemical, or histopathological parameters.[1] |
| Ibuprofen | Rat | 30-100 | Gastrointestinal lesions are a primary finding at higher doses. |
| Fluconazole | Rat | 10 | Liver effects (e.g., increased enzyme levels, fatty changes) are a key concern. |
The 28-day study on the Plumeria alba extract, containing this compound, did not reveal any significant toxicological concerns at doses up to 1000 mg/kg/day in rats.[1] This stands in contrast to Ibuprofen, which is known for its potential to cause gastrointestinal issues, and Fluconazole, which can affect liver function at therapeutic doses.
Genotoxicity
Genotoxicity assays assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. The in vivo micronucleus assay is a standard test for this purpose.
Table 3: Comparison of In Vivo Genotoxicity Data (Micronucleus Assay)
| Compound | Animal Model | Result | Key Findings |
| This compound | Data Not Available | - | Further studies are required to determine the genotoxic potential of isolated this compound. |
| Ibuprofen | Mouse | Negative | Generally considered non-genotoxic in standard in vivo assays. |
| Fluconazole | Mouse | Negative | Did not significantly increase the frequency of chromosomal aberrations in mouse bone marrow cells.[2] |
While there is currently no available data on the in vivo genotoxicity of isolated this compound, the lack of overt toxicity in sub-chronic studies is a positive indicator. However, dedicated genotoxicity studies are a critical next step in its preclinical development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the standard protocols for the key experiments cited in this guide.
Acute Oral Toxicity (OECD 423)
This method is used to estimate the LD50 and identify potential acute toxic effects.
References
Unveiling the Cellular Orchestra: A Comparative Proteomics Approach to Identify Plumieride's Targets
For researchers, scientists, and drug development professionals, understanding the precise cellular targets of a bioactive compound is paramount to unraveling its mechanism of action and unlocking its full therapeutic potential. Plumieride, a potent iridoid glycoside, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects. However, a comprehensive understanding of its direct molecular interactions within the cell remains elusive. This guide proposes a comparative proteomics strategy to bridge this knowledge gap, offering a powerful lens to identify the cellular proteins that directly bind to or are functionally altered by this compound.
While direct comparative proteomics studies on this compound are not yet available in the public domain, this guide will leverage existing knowledge of its biological effects to construct a robust, hypothetical framework for such an investigation. We will outline the experimental design, present anticipated data formats, and visualize the proposed workflows and implicated signaling pathways. This serves as a blueprint for researchers to design and execute studies aimed at definitively identifying this compound's cellular targets.
Known Biological Activities of this compound: A Foundation for Target Discovery
Current research indicates that this compound exerts its effects through the modulation of several key cellular pathways. Studies have shown its ability to restore suppressed cell-mediated and humoral immune responses by enhancing the release of Th-1 cytokines like TNF-α, IFN-γ, and IL-2, while not stimulating the Th-2 cytokine IL-4.[1] Furthermore, this compound has been observed to downregulate the expression of virulence genes in Candida albicans and modulate the inflammatory response by reducing the expression of proinflammatory cytokines and inflammatory markers such as iNOS, TNF-α, IL-1β, and NF-κB.[2] Its cytotoxic activity against cancer cells has also been documented.[3][4][5] These diverse biological activities strongly suggest that this compound interacts with multiple cellular proteins to orchestrate its therapeutic effects.
Hypothetical Comparative Proteomics Study: A Roadmap to Target Identification
To elucidate the direct cellular targets of this compound, we propose a chemical proteomics approach coupled with quantitative mass spectrometry. This strategy is designed to identify proteins that specifically interact with a this compound-derived probe.
Experimental Workflow
The proposed experimental workflow is a multi-step process designed to capture and identify the cellular binding partners of this compound.
Data Presentation: Anticipated Quantitative Proteomics Results
The quantitative data from the mass spectrometry analysis would be structured to highlight proteins that are significantly enriched in the this compound probe pulldown samples compared to controls. The use of a competitive displacement control (co-incubation with excess free this compound) is crucial to distinguish specific binders from non-specific interactions.
Table 1: Hypothetical Quantitative Proteomics Data for this compound-Binding Proteins
| Protein ID | Gene Symbol | Protein Name | Log2 Fold Change (Probe vs. Control) | p-value | Function |
| P01375 | TNF | Tumor necrosis factor | 3.5 | 0.001 | Pro-inflammatory cytokine |
| P60709 | STAT1 | Signal transducer and activator of transcription 1 | 2.8 | 0.005 | Transcription factor in IFN signaling |
| Q04206 | IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | 2.5 | 0.008 | Kinase in NF-κB pathway |
| P10145 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 2.2 | 0.012 | Key enzyme in pentose (B10789219) phosphate (B84403) pathway |
| P27348 | HSP90AA1 | Heat shock protein 90 alpha | 1.9 | 0.021 | Molecular chaperone |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.7 | 0.035 | Tumor suppressor |
Implicated Signaling Pathways
Based on the known biological activities of this compound and the hypothetical proteomics data, we can visualize the potential signaling pathways that are modulated by this compound.
Experimental Protocols
A detailed methodology is crucial for the successful identification of this compound's cellular targets.
1. Synthesis of this compound-Based Affinity Probe:
-
A linker arm with a terminal reactive group (e.g., amine or carboxyl) will be chemically attached to a non-essential position on the this compound molecule, guided by structure-activity relationship data to preserve its bioactivity.
-
An affinity tag, such as biotin or an alkyne group (for click chemistry), will be conjugated to the linker arm.
-
The final probe will be purified by HPLC and its structure confirmed by NMR and mass spectrometry. The biological activity of the probe will be validated and compared to that of the unmodified this compound.
2. Cell Culture and Treatment:
-
Relevant cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or MCF-7 breast cancer cells for anticancer studies) will be cultured under standard conditions.
-
For the experimental group, cells will be incubated with the this compound affinity probe.
-
For the negative control group, cells will be treated with a control probe lacking the this compound moiety.
-
For the competitive displacement group, cells will be pre-incubated with a 100-fold excess of free this compound before the addition of the affinity probe.
3. Protein Extraction and Affinity Purification:
-
After treatment, cells will be washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
The cell lysates will be incubated with streptavidin-coated magnetic beads (for a biotinylated probe) to capture the probe-protein complexes.
-
The beads will be washed extensively to remove non-specifically bound proteins.
4. On-Bead Digestion and Mass Spectrometry:
-
The captured proteins will be denatured, reduced, alkylated, and digested into peptides with trypsin directly on the beads.
-
The resulting peptides will be eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
5. Data Analysis:
-
The raw mass spectrometry data will be processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Statistical analysis will be performed to identify proteins that are significantly enriched in the experimental group compared to the control and competitive displacement groups.
-
Bioinformatics analysis, including Gene Ontology (GO) and pathway analysis (e.g., KEGG), will be performed to functionally annotate the identified target proteins and understand their roles in cellular processes.
Conclusion and Future Directions
The proposed comparative proteomics approach provides a powerful and unbiased strategy to identify the direct cellular targets of this compound. The identification of these binding partners will be instrumental in elucidating its precise mechanisms of action across its diverse pharmacological activities. The resulting knowledge will not only deepen our fundamental understanding of this compound's biology but also pave the way for its rational development as a therapeutic agent and could inspire the design of novel drugs with improved efficacy and specificity. Future studies should focus on validating the identified targets through orthogonal methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA), as well as functional validation using techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing.
References
- 1. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Plumieride vs. Nystatin: A Comparative Analysis of Antifungal Efficacy
For Immediate Release
In the ongoing search for effective antifungal agents, both naturally derived compounds and established pharmaceuticals play crucial roles. This guide provides a detailed comparison of plumieride, an iridoid glycoside isolated from plants of the Plumeria genus, and nystatin (B1677061), a polyene macrolide antibiotic produced by Streptomyces noursei. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy against fungal pathogens, supported by experimental data.
Executive Summary
This compound, a secondary metabolite from plants like Plumeria obtusa, has demonstrated promising antifungal properties, particularly against Candida albicans.[1][2] Its mechanism appears to involve the downregulation of key virulence genes. Nystatin, a well-established antifungal medication, exerts its effect by binding to ergosterol (B1671047) in the fungal cell membrane, leading to cell leakage and death.[3][4][5][6] This guide will delve into the available data on their antifungal spectrum, minimum inhibitory concentrations (MICs), and underlying mechanisms of action.
Data Presentation: Efficacy Against Fungal Pathogens
| Fungal Pathogen | This compound MIC (µg/mL) | Nystatin MIC (µg/mL) | Reference(s) |
| Candida albicans | Lower than fluconazole (B54011) (specific value not stated in abstract, but wider inhibition zone) | 0.625 - 8 | [1][2],[7][8] |
| Candida glabrata | Not specified | 0.625 | [7] |
| Candida tropicalis | Not specified | 0.625 | [7] |
| Candida parapsilosis | Not specified | 1.25 | [7] |
| Candida krusei | Not specified | 1.25 | [7] |
| Geotrichum candidum | Not specified | 1.25 | [7] |
| Trichosporon mucoides | Not specified | 1.25 | [7] |
| Dermatophytes (Epidermophyton floccosum, Microsporum gypseum) | Fungitoxic (specific MIC not stated) | Not specified | [9] |
| Phytopathogens (Phomopsis vexans, Phytophthora capsici, Fusarium oxysporum, Rhizoctonia solani, Sclerotium rolfsii) | Inhibited radial mycelial growth | Not specified | [1][10] |
Mechanism of Action
The antifungal mechanisms of this compound and nystatin are distinct, targeting different cellular processes.
This compound: Research suggests that this compound's antifungal activity against Candida albicans is associated with the downregulation of virulence genes. Specifically, it has been shown to interfere with the expression of genes related to hyphal growth and biofilm formation, such as ALS1, Plb1, and Hyr1.[1][2] By disrupting these virulence factors, this compound hinders the pathogen's ability to colonize and cause infection.
Nystatin: Nystatin is a membrane-disrupting agent.[11] It has a high affinity for ergosterol, a sterol unique to fungal cell membranes.[3] Upon binding, nystatin molecules aggregate to form pores or channels in the membrane, leading to increased permeability.[4] This disruption allows for the leakage of essential intracellular components, such as potassium ions, resulting in acidification and ultimately, fungal cell death.[3][4] Nystatin's action can be both fungistatic and fungicidal, depending on the concentration and the susceptibility of the fungus.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and nystatin.
Antifungal Susceptibility Testing
1. Agar (B569324) Disc-Diffusion Method (for initial screening of this compound):
-
Fungal Strain Preparation: Candida albicans isolates are cultured on an appropriate medium (e.g., Sabouraud dextrose agar). A standardized inoculum (e.g., 0.5 McFarland standard) is prepared in a saline solution.
-
Inoculation: A sterile cotton swab is dipped into the fungal suspension and swabbed evenly across the surface of an agar plate.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of this compound (dissolved in a solvent like DMSO). A positive control (e.g., a commercial fluconazole disc) and a negative control (a disc with the solvent only) are also placed on the agar surface.[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.[1]
-
Measurement: The diameter of the zone of inhibition (the area around the disc where fungal growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.[1]
2. Broth Microdilution Method (for determining Minimum Inhibitory Concentration - MIC):
-
Preparation of Antifungal Solutions: A stock solution of the antifungal agent (this compound or nystatin) is prepared. Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI 1640) in the wells of a microtiter plate to achieve a range of concentrations.[1][12]
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the disc-diffusion method.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.[7]
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 36°C) for 24 to 48 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.[1][8] This can be determined visually or by using a spectrophotometer to measure turbidity.[12]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (for this compound)
-
RNA Extraction: Candida albicans cells are treated with this compound at a specific concentration (e.g., its MIC). Total RNA is then extracted from the fungal cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with specific primers designed for the target virulence genes (ALS1, Plb1, Hyr1) and a housekeeping gene (for normalization). The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
-
Data Analysis: The relative expression of the target genes is calculated by comparing the cycle threshold (Ct) values of the treated samples to the untreated controls, after normalization to the housekeeping gene. A significant increase or decrease in the relative expression indicates that this compound modulates the expression of these genes.[1][2]
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of Nystatin.
Caption: Proposed mechanism of action of this compound.
References
- 1. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nystatin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 5. Nystatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nystatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. oatext.com [oatext.com]
- 8. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Allamanda cathartica as an antidermatophytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nystatin (Mycostatin, Nilstat): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Plumieride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Plumieride, an iridoid glycoside, emphasizing safety and regulatory adherence.
While this compound is a naturally occurring compound and is not currently classified as a hazardous chemical according to available safety data sheets for similar substances, a cautious approach to its disposal is warranted due to its biological activity and the general principle of responsible chemical waste management. All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): A summary of recommended PPE when handling this compound is detailed in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedures
Follow this workflow to ensure the safe and compliant disposal of this compound waste.
Detailed Experimental Protocols for Waste Handling
1. Identification and Segregation of this compound Waste:
-
Solid Waste: This includes, but is not limited to, contaminated personal protective equipment (gloves, etc.), weigh boats, centrifuge tubes, and any other solid materials that have come into direct contact with this compound.
-
Liquid Waste: This category encompasses solutions containing this compound, solvents used to dissolve this compound, and any rinsate from cleaning contaminated glassware. Do not mix aqueous waste with organic solvent waste.[1]
2. Containment of this compound Waste:
-
Solid Waste: Place all solid waste into a designated, durable, and leak-proof container clearly labeled "Hazardous Waste" or as required by your institution. The label should also include "this compound Solid Waste" and the date of accumulation.
-
Liquid Waste: Collect all liquid waste in a chemically compatible, sealable container.[2] The container must be clearly labeled "Hazardous Waste" or as per institutional guidelines, specifying "this compound Liquid Waste," the solvent(s) used, and the approximate concentration. Ensure the container is kept closed except when adding waste.
3. Storage of Waste Containers:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[3]
-
Do not store incompatible waste types together.
4. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.[4][5][6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large or involves volatile solvents, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[7]
-
Collect the Absorbed Material: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials and dispose of them as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department as per your institution's policy.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste disposal guidelines and your EH&S department for any questions or clarification.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. danielshealth.com [danielshealth.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Plumieride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Plumieride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative and comprehensive safety protocol based on best practices for handling analogous iridoid glycosides and potentially hazardous chemical compounds. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound
| Operation | Required PPE | Recommended Standards & Practices |
| Weighing and Preparing Solutions (Solid Form) | • Safety Goggles • Chemical-Resistant Gloves (Nitrile or Neoprene) • Laboratory Coat • Respiratory Protection (N95 or higher) | • Eyes: ANSI Z87.1 certified. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[2] • Hands: Inspect gloves for tears before use. Double-gloving is recommended for extra protection.[2] • Body: A fully buttoned lab coat is the minimum requirement.[2] • Respiratory: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[2] |
| Handling Solutions | • Safety Goggles • Chemical-Resistant Gloves (Nitrile) • Laboratory Coat | • Eyes: ANSI Z87.1 certified.[1] • Hands: ASTM D6319.[1] • Body: Standard laboratory coat. |
| Cleaning and Disposal | • Safety Goggles • Chemical-Resistant Gloves (Nitrile) • Laboratory Coat | • Eyes: ANSI Z87.1 certified. • Hands: ASTM D6319. • Body: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following procedural steps must be followed:
1. Designated Area and Engineering Controls:
-
All work with solid this compound, including weighing and initial dilutions, must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
2. Solution Preparation and Handling:
-
When handling solutions, always work within a chemical fume hood to avoid the generation and inhalation of aerosols.[1]
-
Use appropriate techniques for mixing and transferring solutions to prevent splashing.
-
Clearly label all containers with the compound name, concentration, preparation date, and appropriate hazard symbols.[1]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
4. Spill Control:
-
Maintain a readily accessible spill kit.
-
For small powder spills, gently cover the material with an absorbent sheet and then wet it to prevent the powder from becoming airborne before cleaning.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Institutional Guidelines: Adhere to all institutional, local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[1] Do not pour this compound waste down the drain.[8][9]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Experimental Protocol Reference
For researchers investigating the biological activities of this compound, a recent study provides context on its use as an anti-fungal and anti-inflammatory agent. In this research, this compound was dissolved in DMSO at a concentration of 2000 µg/mL for in vitro susceptibility studies, with serial dilutions ranging from 1.95 µg/mL to 2000 µg/mL.[10] This information can serve as a starting point for designing similar experimental protocols.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hgic.clemson.edu [hgic.clemson.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. performmfg.com [performmfg.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. health.qld.gov.au [health.qld.gov.au]
- 10. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
